2-Chloro-4-(dimethylamino)-5-fluoropyrimidine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-chloro-5-fluoro-N,N-dimethylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClFN3/c1-11(2)5-4(8)3-9-6(7)10-5/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFHFDFGUSBMVOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70365658 | |
| Record name | 2-Chloro-4-(dimethylamino)-5-fluoropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70365658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
355829-23-1 | |
| Record name | 2-Chloro-4-(dimethylamino)-5-fluoropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70365658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
what is the structure of 2-Chloro-4-(dimethylamino)-5-fluoropyrimidine
An In-depth Technical Guide to the Structure, Reactivity, and Application of 2-Chloro-4-(dimethylamino)-5-fluoropyrimidine
Abstract: This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block in modern medicinal chemistry. We will dissect its core chemical structure, predict its spectroscopic signatures, and explore the nuanced reactivity profile that makes it a valuable reagent. The guide details a representative synthetic protocol for its application in nucleophilic aromatic substitution (SNAr) reactions and contextualizes its importance through its role in the development of targeted therapeutics, such as Janus kinase (JAK) inhibitors. This document is intended for researchers, chemists, and drug development professionals seeking a deeper understanding of this versatile scaffold.
Introduction
The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents. Its nitrogen-rich, electron-deficient nature provides a versatile platform for introducing diverse functionalities and tuning physicochemical properties. This compound (CAS No. 355829-23-1) is a highly functionalized pyrimidine derivative that has garnered significant interest as a starting material for complex molecular targets. The strategic placement of its four distinct substituents—a reactive chloro leaving group, an electron-donating dimethylamino group, and an electron-withdrawing fluoro group—creates a unique electronic environment that dictates its reactivity and utility in the synthesis of high-value compounds, particularly in the realm of protein kinase inhibitors.
Elucidation of the Core Chemical Structure
Systematic Nomenclature and Identifiers
The structure of the molecule is precisely described by its IUPAC name: 2-chloro-5-fluoro-N,N-dimethylpyrimidin-4-amine . This name systematically maps the substituents to the pyrimidine core.
| Identifier | Value |
| CAS Number | 355829-23-1[1][2][3][4] |
| Molecular Formula | C₆H₇ClFN₃ |
| Molecular Weight | 175.59 g/mol [3] |
| SMILES | CN(C)C1=NC(Cl)=NC=C1F |
| InChI | InChI=1S/C6H7ClFN3/c1-11(2)6-4(8)3-9-5(7)10-6/h3H,1-2H3 |
2D and 3D Structural Representations

Figure 1. 2D Chemical Structure of this compound.
Key Structural Features and Their Electronic Influence
The molecule's utility is a direct consequence of the interplay between its functional groups:
-
Pyrimidine Core: A six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3. The nitrogen atoms are electron-withdrawing, making the ring π-deficient and susceptible to nucleophilic attack.
-
C2-Chloro Group: This is the primary reactive site. The chlorine atom is an excellent leaving group, particularly because its position is flanked by two electron-withdrawing ring nitrogens, which stabilize the transition state of a nucleophilic aromatic substitution (SNAr) reaction.
-
C4-Dimethylamino Group: This group is a strong electron-donating group (EDG) through resonance (+R effect). It increases the electron density of the pyrimidine ring, which can modulate the reactivity at other positions.
-
C5-Fluoro Group: As the most electronegative element, fluorine exerts a powerful electron-withdrawing effect through induction (-I effect). This effect further activates the ring towards nucleophilic attack, making the C2-chloro group more labile.
The combination of a strong electron-withdrawing group (fluoro) and an electron-donating group (dimethylamino) on the pyrimidine ring creates a "push-pull" electronic system that finely tunes the reactivity of the C2 position for selective substitution.
Predicted Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for confirming the structure. The predicted chemical shifts are influenced by the electronic environment of each nucleus.
| Predicted Spectroscopic Data | |
| ¹H NMR | δ (ppm) |
| ~8.0-8.2 | |
| ~3.1-3.3 | |
| ¹³C NMR | δ (ppm) |
| ~160-165 | |
| ~155-160 | |
| ~145-155 (d) | |
| ~140-145 (d) | |
| ~35-40 | |
| ¹⁹F NMR | δ (ppm) |
| -120 to -140 |
Mass Spectrometry (MS)
Mass spectrometry would confirm the molecular weight and isotopic pattern.
-
Expected Molecular Ion (M⁺): A peak at m/z 175.
-
Isotopic Pattern: A characteristic M+2 peak at m/z 177 with approximately one-third the intensity of the M⁺ peak, which is definitive for the presence of a single chlorine atom.
-
Key Fragment: Loss of a chlorine radical (·Cl) to give a fragment at m/z 140.
Reactivity Profile and Synthetic Utility
The Cornerstone of Reactivity: SNAr at C2
The dominant reaction pathway for this molecule is the nucleophilic aromatic substitution (SNAr) at the C2 position. The pyrimidine ring, being electron-deficient, facilitates this reaction, which typically proceeds through a two-step addition-elimination mechanism involving a stabilized anionic intermediate (Meisenheimer complex).[5][6]
The C2 position is exceptionally activated for substitution due to:
-
Adjacent Nitrogens: The two ring nitrogens at positions 1 and 3 act as powerful electron sinks, stabilizing the negative charge developed in the Meisenheimer intermediate.
-
C5-Fluoro Group: The inductive electron-withdrawing nature of the fluorine at C5 further depletes the ring of electron density, enhancing the rate of nucleophilic attack.
-
Good Leaving Group: The chloride ion is an effective leaving group, readily departing to restore the aromaticity of the ring in the final step.
A Representative Synthetic Protocol: SNAr with an Amine
This protocol describes a general procedure for the reaction of this compound with a generic primary or secondary amine, a common step in the synthesis of kinase inhibitors.[7]
Objective: To synthesize 2-(Alkyl/Arylamino)-4-(dimethylamino)-5-fluoropyrimidine.
Materials:
-
This compound (1.0 equiv)
-
Desired amine (R¹R²NH) (1.1 - 1.5 equiv)
-
Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (2.0 - 3.0 equiv)
-
Solvent: N,N-Dimethylformamide (DMF), 1,4-Dioxane, or Acetonitrile (ACN)
Step-by-Step Methodology:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv) and the chosen solvent (e.g., Dioxane, 5-10 mL per mmol of substrate).
-
Addition of Reagents: Add the amine nucleophile (1.1 equiv) to the solution, followed by the base, DIPEA (2.0 equiv). The base is crucial to scavenge the HCl generated during the reaction.
-
Reaction Conditions: Heat the reaction mixture to 80-120 °C. The optimal temperature depends on the nucleophilicity of the amine and should be determined empirically.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).
-
Work-up: Once complete, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and brine to remove the DMF and salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the desired substituted pyrimidine.
Experimental Workflow Diagram
Caption: A flowchart of the typical experimental procedure for S_NAr.
Applications in Medicinal Chemistry
The 2-amino-4-substituted-5-fluoropyrimidine scaffold is a cornerstone in the design of protein kinase inhibitors. Kinases are critical enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.
Scaffold for Janus Kinase (JAK) Inhibitors
The Janus kinases (JAK1, JAK2, JAK3, and TYK2) are a family of cytoplasmic tyrosine kinases that are essential for signaling from cytokine receptors. The JAK-STAT signaling pathway is pivotal for hematopoiesis and immune response. Gain-of-function mutations, such as the JAK2-V617F mutation, are drivers of myeloproliferative neoplasms (MPNs).[7]
Consequently, JAK2 is a prime therapeutic target. Many potent JAK2 inhibitors utilize a pyrimidine core to mimic the adenine hinge-binding region of ATP. The inhibitor AZD1480, for instance, was developed from a 5-chloro-N2-substituted-N4-pyrazolyl-pyrimidine-2,4-diamine scaffold, highlighting the utility of related chloro-pyrimidine starting materials in accessing this class of drugs.[7][8] The this compound scaffold provides a direct entry point for synthesizing libraries of related compounds to optimize potency, selectivity, and pharmacokinetic properties.
Simplified JAK-STAT Signaling Pathway
Caption: A diagram of JAK-STAT signaling and the point of therapeutic intervention.
Conclusion
This compound is more than just a chemical compound; it is a strategically designed tool for synthetic and medicinal chemists. Its structure is a masterclass in the electronic tuning of a heterocyclic core. The interplay of its chloro, dimethylamino, and fluoro substituents renders the C2 position highly susceptible to selective nucleophilic aromatic substitution, providing a reliable and versatile method for constructing complex molecular architectures. As demonstrated by its relevance to the synthesis of kinase inhibitors for critical targets like JAK2, this pyrimidine building block will undoubtedly continue to play a vital role in the discovery and development of next-generation therapeutics.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. cyclicpharma.com [cyclicpharma.com]
- 3. 355829-23-1 | this compound - 科邦特化工 [capotchem.cn]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of 5-chloro-N2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine (AZD1480) as a novel inhibitor of the Jak/Stat pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and a Practical Synthesis of the JAK2 Inhibitor LY2784544 | Semantic Scholar [semanticscholar.org]
A Comprehensive Technical Guide to the Physicochemical Properties of 2-Chloro-4-(dimethylamino)-5-fluoropyrimidine
Introduction
In the landscape of modern drug discovery and medicinal chemistry, fluorinated pyrimidines represent a cornerstone scaffold for developing novel therapeutic agents. The strategic incorporation of fluorine atoms and various functional groups onto the pyrimidine ring can profoundly influence a molecule's metabolic stability, binding affinity, and overall pharmacokinetic profile. This guide provides an in-depth analysis of 2-Chloro-4-(dimethylamino)-5-fluoropyrimidine, a key heterocyclic building block. While this compound serves primarily as an intermediate, its physicochemical characteristics are paramount for optimizing reaction kinetics, purification strategies, and the properties of its downstream derivatives.
This document is intended for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple datasheet to explain the causality behind its properties and provides actionable, field-proven protocols for its characterization. We will delve into its structural and electronic properties, outline detailed experimental methodologies for its analysis, and discuss its relevance in the synthesis of targeted therapies.
Core Physicochemical & Structural Properties
The reactivity and utility of this compound are a direct consequence of its unique electronic and steric arrangement. The pyrimidine core is electron-deficient, a characteristic further amplified by the presence of two electronegative halogen atoms (Cl and F). This inherent electrophilicity is modulated by the electron-donating dimethylamino group at the C4 position.
Structural and Molecular Data
A summary of the fundamental properties for this compound is presented below. It is critical to note that while some experimental data for related structures is available, many specific values for this exact molecule are derived from high-quality computational predictions.
| Property | Value | Source |
| CAS Number | 355829-23-1 | [1] |
| Molecular Formula | C₆H₇ClFN₃ | ChemicalBook[1] |
| Molecular Weight | 175.59 g/mol | ChemicalBook[1] |
| Predicted Boiling Point | 275.3 ± 25.0 °C | ChemicalBook[1] |
| Predicted Density | 1.350 ± 0.06 g/cm³ | ChemicalBook[1] |
| Predicted pKa | 2.25 ± 0.10 | ChemicalBook[1] |
| Physical Form | Solid (based on analogs) | N/A |
Note: The physical properties listed are predominantly predicted and should be confirmed experimentally.
The key structural feature is the substituted pyrimidine ring. The chlorine atom at the C2 position is a versatile leaving group, making it the primary site for nucleophilic aromatic substitution (SNAr) reactions. The fluorine atom at C5 enhances the electrophilicity of the ring and can serve as a metabolic blocker in derivative drug candidates. The dimethylamino group at C4, being a strong electron-donating group, influences the regioselectivity of substitution reactions and modulates the overall basicity of the molecule.
Synthesis and Reactivity Insights
This compound is typically synthesized from 2,4-dichloro-5-fluoropyrimidine. The greater reactivity of the chlorine atom at the C4 position allows for selective displacement by dimethylamine, leaving the C2 chlorine intact for subsequent diversification.
General Synthesis Workflow
The synthesis involves a nucleophilic aromatic substitution where one of the chlorine atoms of 2,4-dichloro-5-fluoropyrimidine is displaced by dimethylamine. The C4 position is generally more activated towards nucleophilic attack than the C2 position in this scaffold, allowing for regioselective synthesis.
Caption: General workflow for synthesizing the target compound.
Key Reactivity Considerations
-
Nucleophilic Aromatic Substitution (SNAr): The C2-Cl bond is the primary site for further functionalization. The electron-deficient nature of the pyrimidine ring facilitates attack by a wide range of nucleophiles (e.g., amines, alcohols, thiols). This reaction is central to its utility as a building block.
-
Cross-Coupling Reactions: The C2-Cl bond can also participate in palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, to form C-C or C-N bonds, respectively.
-
Stability: The compound is generally stable under standard storage conditions (cool, dry, inert atmosphere).[2] However, prolonged exposure to strong acids or bases may lead to degradation. Hydrolytic stability should be experimentally determined, especially for downstream applications requiring aqueous environments.
Biological Context: A Precursor to Kinase and Receptor Inhibitors
While this compound is not typically an active pharmaceutical ingredient itself, its direct precursor, 2-chloro-5-fluoropyrimidine, is a well-established starting material for the synthesis of potent and selective inhibitors targeting critical signaling pathways in disease.[3][4] Understanding these pathways provides the rationale for this scaffold's importance in drug discovery.
JAK2 Signaling Pathway
The Janus kinase (JAK) family, particularly JAK2, is a group of intracellular, non-receptor tyrosine kinases that transduce cytokine-mediated signals.[5] Dysregulation of the JAK/STAT pathway is implicated in myeloproliferative neoplasms and inflammatory diseases.[6][7] Small molecule inhibitors designed to block the ATP-binding site of JAK2 often incorporate a pyrimidine core.
Caption: Simplified overview of the JAK/STAT signaling cascade.
P2X7 Receptor Signaling Pathway
The P2X7 receptor is an ATP-gated ion channel primarily expressed on immune cells.[8][9] Its activation by high concentrations of extracellular ATP triggers a cascade of inflammatory responses, including the processing and release of pro-inflammatory cytokines like IL-1β.[10][11] Antagonists of the P2X7 receptor are being investigated for various inflammatory conditions. The pyrimidine scaffold is a key feature in several reported P2X7 antagonists.[3][4]
Caption: Key steps in P2X7 receptor-mediated inflammation.
Experimental Characterization Protocols
Rigorous analytical characterization is essential to confirm the identity, purity, and properties of this compound. The following section provides self-validating, step-by-step protocols for key analytical techniques.
Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR spectroscopy is the most powerful tool for unambiguous structure elucidation. ¹H, ¹³C, and ¹⁹F NMR will confirm the connectivity of atoms, the presence of the different functional groups, and the integrity of the fluoropyrimidine core.
-
Instrumentation: 400 MHz (or higher) NMR Spectrometer.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the compound.
-
Dissolve in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d is often suitable for similar structures.[12]
-
Add a small amount of an internal standard (e.g., Tetramethylsilane, TMS) if quantitative analysis is required.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Expected Signals: A singlet for the pyrimidine proton (C6-H) and a singlet (or two closely spaced singlets depending on rotational barriers) for the N(CH₃)₂ protons. The aromatic proton will likely appear downfield.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Expected Signals: Signals for the four distinct aromatic carbons and one for the methyl carbons. Carbons attached to fluorine will show characteristic C-F coupling.
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled ¹⁹F spectrum.
-
Expected Signals: A singlet corresponding to the single fluorine atom on the pyrimidine ring.
-
-
Data Validation: The integration of proton signals should correspond to the number of protons. The chemical shifts and coupling patterns in all spectra must be consistent with the proposed structure.
Protocol: Mass Spectrometry (MS)
Causality: MS provides the exact molecular weight and elemental composition, confirming the molecular formula. Fragmentation patterns can offer additional structural proof.
-
Instrumentation: High-Resolution Mass Spectrometer (e.g., ESI-TOF or Orbitrap).
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
-
Acquisition (Positive ESI Mode):
-
Infuse the sample solution into the ion source.
-
Acquire the full scan mass spectrum.
-
Expected Ion: The primary ion observed will be the protonated molecule, [M+H]⁺, at m/z 176.0334.
-
-
Data Validation: The measured mass should be within 5 ppm of the theoretical exact mass (C₆H₈ClFN₃⁺). The isotopic pattern for one chlorine atom (a ~3:1 ratio for the M and M+2 peaks) must be observed.
Protocol: High-Performance Liquid Chromatography (HPLC)
Causality: HPLC is the standard for determining the purity of the compound. By developing a robust method, one can separate the target compound from starting materials, by-products, and degradation products.
-
Instrumentation: HPLC system with a UV detector and a C18 reverse-phase column.
-
Method Development:
-
Mobile Phase: Start with a gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid or trifluoroacetic acid to ensure good peak shape. A typical gradient might run from 10% B to 95% B over 10-15 minutes.
-
Column: A standard C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection: Monitor at a wavelength where the pyrimidine core has strong absorbance (e.g., 254 nm).
-
-
Sample Preparation:
-
Dissolve a small amount of the sample (~1 mg/mL) in the mobile phase or a compatible solvent.
-
-
Analysis:
-
Inject 5-10 µL of the sample solution.
-
Integrate the peak areas from the resulting chromatogram.
-
-
Data Validation: Purity is calculated as the area of the main peak divided by the total area of all peaks. For a high-purity sample, this should be >95-98%. The retention time should be consistent across multiple injections.
Safety and Handling
As a Senior Application Scientist, it is imperative to emphasize a culture of safety. Halogenated heterocyclic compounds require careful handling.
-
Hazard Codes: Xi (Irritant), Xn (Harmful).[1]
-
Risk Statements: Harmful if swallowed.[1] Based on structurally similar compounds, it may cause skin and eye irritation or damage.[13][14]
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves, and safety glasses or goggles.
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials.
Conclusion
This compound is a strategically designed chemical intermediate whose value is defined by its physicochemical properties. Its electronic profile, dominated by an electron-poor pyrimidine core functionalized with both donating and withdrawing groups, provides a versatile platform for constructing complex molecules, particularly inhibitors of key biological targets like JAK2 and the P2X7 receptor. The protocols and insights provided in this guide serve as a robust framework for the synthesis, characterization, and intelligent application of this compound in research and development settings. Adherence to rigorous analytical validation and safety protocols is paramount to ensuring reliable scientific outcomes.
References
- 1. This compound CAS#: 355829-23-1 [amp.chemicalbook.com]
- 2. downloads.ossila.com [downloads.ossila.com]
- 3. 2-クロロ-5-フルオロピリミジン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 2-氯-5-氟嘧啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. Role of JAK2/STAT3 Signaling Pathway in the Tumorigenesis, Chemotherapy Resistance, and Treatment of Solid Tumors: A Systemic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JAK/STAT Signaling Pathway - Creative Biogene [creative-biogene.com]
- 8. P2X7 Receptor Orchestrates Multiple Signalling Pathways Triggering Inflammation, Autophagy and Metabolic/Trophic Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. P2X7 receptor signaling pathway as a therapeutic target for neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. iris.unife.it [iris.unife.it]
- 11. researchgate.net [researchgate.net]
- 12. japsonline.com [japsonline.com]
- 13. 2-Chloro-5-fluoropyrimidine | C4H2ClFN2 | CID 583466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 2,4-Dichloro-5-fluoropyrimidine | C4HCl2FN2 | CID 250705 - PubChem [pubchem.ncbi.nlm.nih.gov]
2-Chloro-4-(dimethylamino)-5-fluoropyrimidine CAS number and registry information
An In-depth Technical Guide: 2-Chloro-4-(dimethylamino)-5-fluoropyrimidine (CAS: 355829-23-1): A Core Building Block for Modern Drug Discovery
Executive Summary
This compound is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and life sciences industries. Its strategic placement of reactive and modulating groups—a displaceable chlorine atom, an electron-donating dimethylamino group, and a bioisosteric fluorine atom—makes it a versatile scaffold for constructing complex molecular architectures. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, a validated synthetic route with mechanistic insights, analytical characterization protocols, and its critical applications in medicinal chemistry. The content is tailored for researchers, synthetic chemists, and drug development professionals seeking to leverage this key intermediate in their discovery programs.
Chemical Identity and Registry Information
Correctly identifying a chemical entity is the foundation of reproducible science. The following table summarizes the core registry information for this compound.
| Identifier | Value | Source |
| CAS Number | 355829-23-1 | [1][2] |
| Molecular Formula | C₆H₇ClFN₃ | [1][2] |
| Molecular Weight | 175.59 g/mol | [1][2] |
| IUPAC Name | 2-chloro-5-fluoro-N,N-dimethylpyrimidin-4-amine | |
| Common Synonyms | 4-Pyrimidinamine, 2-chloro-5-fluoro-N,N-dimethyl- | [1][2] |
Figure 1. Chemical Structure.
Physicochemical Properties
The physical and chemical properties of a building block dictate its handling, reactivity, and formulation potential. The data below, largely derived from predictive models, provides a baseline for experimental design.
| Property | Predicted Value | Source |
| Boiling Point | 275.3 ± 25.0 °C | [1] |
| Density | 1.350 ± 0.06 g/cm³ | [1] |
| pKa | 2.25 ± 0.10 | [1] |
Stability and Solubility: This compound is noted to be air-sensitive and should be stored under an inert atmosphere.[3] It is generally soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. Its stability is compromised by strong acids, strong bases, and potent oxidizing agents, which can lead to decomposition.[3]
Synthesis and Reactivity
The utility of a building block is directly tied to its synthetic accessibility and predictable reactivity. This compound is typically prepared via a robust, two-step sequence starting from the widely available 5-fluorouracil.
Synthetic Pathway Overview
The synthesis hinges on two fundamental transformations in heterocyclic chemistry: chlorination of a pyrimidinedione followed by a selective nucleophilic aromatic substitution (SNAr).
-
Chlorination: 5-Fluorouracil is first converted to the highly reactive intermediate, 2,4-dichloro-5-fluoropyrimidine. This is often achieved using a strong chlorinating agent like phosphorus oxychloride (POCl₃), sometimes in the presence of a base like N,N-dimethylaniline to drive the reaction.[4]
-
Selective Amination: The resulting dichlorinated intermediate is then subjected to a regioselective SNAr reaction with dimethylamine. The C4 position is significantly more electrophilic and thus more susceptible to nucleophilic attack than the C2 position. This selectivity is a well-established principle in pyrimidine chemistry, driven by the electronic influence of the ring nitrogen atoms.
The workflow below illustrates this validated synthetic logic.
Caption: Synthetic workflow from 5-fluorouracil.
Detailed Experimental Protocol: Amination of 2,4-Dichloro-5-fluoropyrimidine
This protocol provides a self-validating system for synthesizing the title compound, assuming the starting dichloro-pyrimidine is available.
Materials:
-
2,4-Dichloro-5-fluoropyrimidine (1.0 eq)
-
Dimethylamine solution (e.g., 2M in THF, 1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Eluent: Hexanes/Ethyl Acetate gradient
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve 2,4-dichloro-5-fluoropyrimidine in anhydrous THF. Cool the solution to 0 °C using an ice bath.
-
Nucleophilic Addition: Add the dimethylamine solution dropwise to the stirred solution over 15 minutes. Causality: A slow, controlled addition at low temperature prevents potential side reactions and ensures regioselectivity.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the consumption of the starting material using Thin Layer Chromatography (TLC). Trustworthiness: TLC provides a direct visual confirmation that the reaction has proceeded to completion before initiating the workup.
-
Aqueous Workup: Once the reaction is complete, quench it by adding deionized water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes).
-
Washing: Wash the combined organic layers sequentially with saturated NaHCO₃ solution and brine. Causality: The bicarbonate wash removes any acidic impurities, while the brine wash aids in removing residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford this compound as a pure solid.
Analytical Characterization
Structural confirmation and purity assessment are non-negotiable. A combination of spectroscopic methods provides a definitive analytical signature.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be simple and diagnostic. It should feature a sharp singlet in the aromatic region (δ 8.0-8.5 ppm) corresponding to the C6-H proton. A second prominent singlet, integrating to six protons, would appear further upfield (δ 3.0-3.5 ppm), representing the two equivalent methyl groups of the dimethylamino moiety.
-
¹³C NMR Spectroscopy: The carbon spectrum will show six distinct signals corresponding to each carbon atom in the molecule, with their chemical shifts influenced by the attached functional groups (F, Cl, N).
-
Mass Spectrometry (MS): High-resolution mass spectrometry should confirm the molecular formula (C₆H₇ClFN₃). The mass spectrum will display a characteristic isotopic pattern for the molecular ion [M]+ due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), providing unambiguous evidence of its presence.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for C-F, C-Cl, aromatic C=C and C=N stretches, and C-N bonds, confirming the presence of all key functional groups.
Applications in Medicinal Chemistry and Drug Development
The true value of this compound lies in its role as a strategic intermediate. The remaining chlorine atom at the C2 position is a versatile synthetic handle for introducing further molecular diversity via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) or additional SNAr reactions.
-
Scaffold for Kinase Inhibitors: The pyrimidine core is a privileged scaffold found in numerous FDA-approved kinase inhibitors. This building block allows for the rapid generation of libraries targeting enzymes like Janus kinases (JAKs), which are implicated in inflammatory diseases and cancers.
-
Antimetabolite Synthesis: 5-Fluoropyrimidine derivatives are a cornerstone of cancer chemotherapy, acting as antimetabolites that disrupt DNA synthesis.[5] This compound serves as a precursor for novel, next-generation fluoropyrimidines with potentially improved efficacy and safety profiles.[6]
-
General Drug Discovery: The molecule is used to synthesize antagonists for various receptors, such as the P2X7 receptor, which is a target for inflammatory and neuropathic pain disorders.
The logical flow from this building block to a potential drug candidate is visualized below.
Caption: Role as a versatile intermediate in drug discovery.
Safety, Handling, and Storage
Adherence to safety protocols is paramount when handling any chemical reagent.
| Hazard Category | Description | Precautionary Measures |
| Acute Toxicity | Harmful if swallowed (Risk Statement R22).[1] | Do not eat, drink, or smoke when using. Wash hands thoroughly after handling.[3] |
| Irritation | Classified as an irritant (Hazard Code Xi).[1] May cause skin and eye irritation. | Wear protective gloves, clothing, and eye/face protection. Use only under a chemical fume hood.[3] |
| Incompatibilities | Reacts with strong oxidizing agents, strong acids, and strong bases.[3] | Store away from incompatible materials. |
Storage Conditions: To ensure chemical integrity, the compound must be stored under an inert atmosphere (e.g., nitrogen or argon), kept refrigerated, and in a tightly sealed container in a dry, well-ventilated place.[3]
Conclusion
This compound is more than just a chemical; it is an enabling tool for innovation in medicinal chemistry. Its well-defined reactivity, straightforward synthesis, and strategic functionalization provide chemists with a reliable and versatile platform to build novel therapeutic agents. Understanding its properties, synthesis, and reaction logic is key to unlocking its full potential in the development of next-generation pharmaceuticals.
References
- 1. This compound CAS#: 355829-23-1 [amp.chemicalbook.com]
- 2. parchem.com [parchem.com]
- 3. fishersci.com [fishersci.com]
- 4. researchgate.net [researchgate.net]
- 5. Page loading... [wap.guidechem.com]
- 6. 2-Chloro-5-fluoropyrimidine, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
solubility of 2-Chloro-4-(dimethylamino)-5-fluoropyrimidine in organic solvents
An In-Depth Technical Guide to Determining the Solubility of 2-Chloro-4-(dimethylamino)-5-fluoropyrimidine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, influencing key parameters such as bioavailability, formulation, and routes of administration.[1][2] This guide provides a comprehensive technical framework for determining the solubility of this compound, a substituted pyrimidine of interest in medicinal chemistry, across a range of common organic solvents. While specific experimental data for this compound is not publicly available, this document outlines the fundamental principles and detailed methodologies required to conduct a thorough solubility assessment. The protocols described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data essential for informed decision-making in a drug discovery and development setting.
Introduction: The Significance of Solubility in Drug Development
Substituted pyrimidines are a well-established class of heterocyclic compounds with diverse biological activities, frequently serving as core scaffolds in the design of novel therapeutic agents. This compound, with its distinct pattern of functional groups, presents a unique physicochemical profile that necessitates a comprehensive understanding of its solubility characteristics.
The solubility of a compound dictates its dissolution rate, which in turn is a primary factor governing its absorption and subsequent bioavailability.[1][2] Poor aqueous solubility is a common challenge in drug development, often leading to complex formulation strategies.[3] Conversely, understanding a compound's solubility in organic solvents is crucial for various stages of development, including:
-
Synthesis and Purification: Selecting appropriate solvents for reaction media and crystallization is fundamental to achieving high purity and yield.
-
Formulation Development: The development of both oral and parenteral dosage forms often requires the use of co-solvents and excipients, for which solubility data is a prerequisite.
-
Analytical Method Development: High-Performance Liquid Chromatography (HPLC) and other analytical techniques rely on the complete dissolution of the analyte in a suitable mobile phase.
This guide will provide the scientific rationale and a detailed experimental workflow for systematically determining the solubility of this compound.
Theoretical Principles of Solubility
The adage "like dissolves like" provides a foundational, albeit simplistic, understanding of solubility. A more nuanced perspective considers the interplay of intermolecular forces between the solute (this compound) and the solvent. Key factors influencing solubility include:
-
Polarity: The presence of a fluorine atom, a chloro-substituent, and a dimethylamino group imparts a degree of polarity to the molecule. Its solubility will be favored in solvents with a similar polarity.
-
Hydrogen Bonding: The nitrogen atoms in the pyrimidine ring and the dimethylamino group can act as hydrogen bond acceptors. Solvents capable of hydrogen bonding (e.g., alcohols) may exhibit enhanced solvating power.
-
Crystal Lattice Energy: For a solid to dissolve, the energy of solvation must overcome the energy holding the molecules together in the crystal lattice.
A comprehensive solubility study should, therefore, include a diverse range of organic solvents to probe these different intermolecular interactions.
Physicochemical Properties of this compound
| Property | Value/Information | Source |
| Molecular Formula | C₆H₇ClFN₃ | Inferred from structure |
| Molecular Weight | 175.60 g/mol | Calculated |
| Appearance | Likely a solid at room temperature | Inferred from similar compounds |
A preliminary characterization of the provided sample of this compound is a critical first step before commencing solubility studies. This should include techniques such as melting point determination, NMR spectroscopy, and mass spectrometry to confirm the identity and purity of the compound.
Experimental Determination of Thermodynamic Solubility
The most robust and widely accepted method for determining the intrinsic solubility of a compound is the shake-flask method, which measures thermodynamic or equilibrium solubility.[3][6] This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.
Materials and Equipment
-
This compound (confirmed purity >98%)
-
A range of organic solvents (HPLC grade or equivalent), for example:
-
Non-polar: Heptane, Toluene
-
Polar Aprotic: Dichloromethane (DCM), Ethyl Acetate, Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO)[2], Tetrahydrofuran (THF)
-
Polar Protic: Methanol, Ethanol, Isopropanol (IPA)
-
-
Analytical balance (readable to 0.01 mg)
-
Vials with screw caps (e.g., 4 mL glass vials)
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.
Caption: Experimental workflow for thermodynamic solubility determination.
Detailed Step-by-Step Protocol
-
Preparation of Vials: Add an excess amount of this compound (e.g., 10-20 mg) to a series of vials. The key is to ensure that undissolved solid remains at the end of the experiment, confirming that the solution is saturated.
-
Solvent Addition: Accurately dispense a known volume (e.g., 1.0 mL) of each selected organic solvent into the respective vials.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period, typically 24 to 72 hours. A preliminary time-to-equilibrium study can be conducted by taking measurements at various time points (e.g., 24, 48, and 72 hours) to ensure that the concentration is no longer changing.
-
Sample Preparation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. To ensure complete removal of particulate matter, centrifuge the vials at a moderate speed.
-
Sampling: Carefully withdraw an aliquot of the supernatant using a syringe. It is crucial not to disturb the solid pellet at the bottom of the vial.
-
Filtration: Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any remaining microscopic particles. Adsorption of the compound onto the filter should be checked and accounted for if significant.
-
Dilution: Accurately dilute the filtered, saturated solution with a suitable solvent (often the same solvent used for the mobile phase in the HPLC analysis) to bring the concentration within the linear range of the calibration curve.
-
Quantification: Analyze the diluted samples by a validated HPLC-UV method. The concentration of this compound in the saturated solution is determined by comparing the peak area to a standard calibration curve prepared with accurately weighed standards.
Data Presentation and Interpretation
The results of the solubility study should be presented in a clear and concise table.
| Solvent | Polarity Index | Solubility (mg/mL) at 25°C | Solubility (mol/L) at 25°C |
| Heptane | 0.1 | [Experimental Value] | [Calculated Value] |
| Toluene | 2.4 | [Experimental Value] | [Calculated Value] |
| Dichloromethane | 3.1 | [Experimental Value] | [Calculated Value] |
| Ethyl Acetate | 4.4 | [Experimental Value] | [Calculated Value] |
| Tetrahydrofuran | 4.0 | [Experimental Value] | [Calculated Value] |
| Acetonitrile | 5.8 | [Experimental Value] | [Calculated Value] |
| Isopropanol | 3.9 | [Experimental Value] | [Calculated Value] |
| Ethanol | 4.3 | [Experimental Value] | [Calculated Value] |
| Methanol | 5.1 | [Experimental Value] | [Calculated Value] |
| Dimethyl Sulfoxide | 7.2 | [Experimental Value] | [Calculated Value] |
This data will provide valuable insights into the physicochemical nature of this compound and will guide solvent selection for subsequent research and development activities.
Conclusion and Future Directions
This guide has outlined a robust and scientifically sound methodology for determining the solubility of this compound in a range of organic solvents. Adherence to this protocol will generate high-quality, reliable data that is essential for the progression of any research program involving this compound. While this document focuses on thermodynamic solubility at a single temperature, further studies could investigate the temperature dependence of solubility to understand the thermodynamics of dissolution (i.e., enthalpy and entropy of solution). Additionally, kinetic solubility assays can be employed for higher throughput screening in early-stage discovery.[2][6] The systematic approach detailed herein provides a solid foundation for a comprehensive understanding of this promising molecule's physicochemical properties.
References
2-Chloro-4-(dimethylamino)-5-fluoropyrimidine spectral data NMR IR MS
An In-Depth Technical Guide to the Predicted Spectral Characteristics of 2-Chloro-4-(dimethylamino)-5-fluoropyrimidine
Abstract
This compound is a substituted pyrimidine of interest in synthetic chemistry and drug discovery. A thorough characterization of its molecular structure is paramount for its application. While comprehensive, peer-reviewed spectral data for this specific molecule is not widely published, a robust and accurate prediction of its spectral characteristics can be established through the analysis of its constituent functional groups and comparison with structurally analogous compounds. This guide, written from the perspective of a Senior Application Scientist, provides a detailed predictive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. We will explain the causal relationships behind the expected spectral features and provide standardized protocols for their experimental validation.
Molecular Structure and Properties
The foundational step in any spectral analysis is a clear understanding of the molecule's structure. The pyrimidine core is substituted with a chlorine atom at the 2-position, a dimethylamino group at the 4-position, and a fluorine atom at the 5-position.
Molecular Formula: C₆H₇ClFN₃
Molecular Weight: 175.59 g/mol
Exact Mass: 175.0316 Da
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predictions below are based on established substituent effects on the pyrimidine ring.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to be relatively simple, showing two main signals. The solvent of choice would typically be deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), with tetramethylsilane (TMS) as an internal standard (0.00 ppm).
-
C6-H Proton: The lone proton on the pyrimidine ring is at the C6 position. It is adjacent to a nitrogen atom and ortho to the fluorine atom at C5. The fluorine atom will couple with this proton, resulting in a doublet. The electron-donating dimethylamino group and the electronegative chlorine and fluorine atoms create a complex electronic environment. A chemical shift is predicted in the range of δ 8.0-8.5 ppm .
-
N(CH₃)₂ Protons: The two methyl groups of the dimethylamino substituent are chemically equivalent. They will appear as a single, sharp singlet, integrating to 6 protons. Due to the electron-donating nature of the nitrogen, this signal is expected to appear in the range of δ 3.1-3.3 ppm .
| Predicted Signal (¹H NMR) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 1 | 8.0 - 8.5 | Doublet (d) | 1H | C6-H |
| 2 | 3.1 - 3.3 | Singlet (s) | 6H | -N(CH₃)₂ |
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts are heavily influenced by the attached heteroatoms.
| Predicted Signal (¹³C NMR) | Chemical Shift (δ, ppm) | Assignment | Rationale |
| 1 | ~160 | C4 | Attached to the strongly electron-donating N(CH₃)₂ group. |
| 2 | ~155 (d) | C2 | Attached to electronegative Cl and adjacent to two N atoms. |
| 3 | ~150 (d) | C5 | Directly bonded to fluorine, resulting in a large C-F coupling constant. |
| 4 | ~145 (d) | C6 | Coupled to the adjacent fluorine (²JCF). |
| 5 | ~40 | -N(CH₃)₂ | Typical range for methyl carbons on a dimethylamino group. |
¹⁹F NMR Spectroscopy
¹⁹F NMR is crucial for confirming the presence and environment of the fluorine atom. Using CFCl₃ (0 ppm) as a reference, the fluorine atom on the electron-rich pyrimidine ring is expected to appear in the typical range for aryl fluorides.
-
A single signal, a doublet due to coupling with the C6-H proton, is predicted between δ -120 to -150 ppm . The precise shift is sensitive to the solvent and electronic effects of the other substituents.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum provides information about the functional groups present. The analysis is based on characteristic vibrational frequencies.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100-3000 | C-H Stretch | Aromatic C-H |
| 2950-2850 | C-H Stretch | Aliphatic C-H (-CH₃) |
| 1620-1580 | C=N Stretch | Pyrimidine ring |
| 1580-1450 | C=C Stretch | Pyrimidine ring |
| 1350-1250 | C-N Stretch | Aryl-N (dimethylamino) |
| 1250-1150 | C-F Stretch | Aryl-F |
| 850-750 | C-Cl Stretch | Aryl-Cl |
The spectrum will be dominated by strong absorptions corresponding to the pyrimidine ring stretches (C=N, C=C) and the C-F stretch.
Mass Spectrometry (MS) (Predicted)
Electron Ionization (EI) mass spectrometry would likely be used for this analysis. The key feature to look for is the isotopic signature of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), which will result in M⁺˙ and M+2⁺˙ peaks.
Predicted Molecular Ion:
-
m/z 175 (M⁺˙): Corresponding to the molecular ion with the ³⁵Cl isotope.
-
m/z 177 (M+2⁺˙): Corresponding to the molecular ion with the ³⁷Cl isotope, with an intensity of approximately one-third of the m/z 175 peak.
Predicted Fragmentation Pathway: The fragmentation is driven by the stability of the resulting ions. The dimethylamino and chloro groups are likely sites for initial fragmentation events.
Caption: Predicted primary fragmentation pathway for this compound.
-
Loss of a Methyl Radical (-•CH₃): A common fragmentation for N-methyl compounds, leading to a stable ion at m/z 160/162 .
-
Loss of a Chlorine Radical (-•Cl): Cleavage of the C-Cl bond would result in an ion at m/z 140 .
-
Subsequent Fragmentation: The fragment at m/z 160/162 could further lose a chlorine radical to yield a fragment at m/z 125 .
Experimental Protocols
To validate the predicted data, the following standardized methodologies should be employed.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm for ¹H and ¹³C).
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument for optimal resolution and lineshape.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower sensitivity of ¹³C, 1024 or more scans may be required with a relaxation delay of 2-5 seconds.
-
¹⁹F NMR Acquisition: Acquire the spectrum using a dedicated fluorine probe or by tuning the broadband probe. Use an external or internal fluorine reference standard.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all spectra. Integrate ¹H signals and reference all spectra to TMS.
FT-IR Spectroscopy Protocol
-
Technique: Attenuated Total Reflectance (ATR) is a modern and efficient method that requires minimal sample preparation.
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal (typically diamond or germanium).
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial for removing atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Scan: Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry Protocol
-
Technique: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is suitable for a volatile and thermally stable compound like this.
-
Sample Preparation: Prepare a dilute solution of the compound (~100 µg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
GC Separation: Inject 1 µL of the solution into the GC. Use a standard capillary column (e.g., DB-5ms). The oven temperature program should be designed to elute the compound as a sharp peak (e.g., start at 70°C, ramp at 10°C/min to 280°C).[1]
-
MS Detection (EI): The mass spectrometer ion source is typically operated at 70 eV.[1] Acquire data in full scan mode over a mass range of m/z 40-400.
-
Data Analysis: Identify the chromatographic peak for the compound. Analyze the corresponding mass spectrum to find the molecular ion and major fragment ions. Compare the observed isotopic pattern for chlorine-containing fragments with the theoretical 3:1 ratio.
References
Unlocking Therapeutic Potential: A Technical Guide to 2-Chloro-4-(dimethylamino)-5-fluoropyrimidine Derivatives as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in biologically active molecules and approved therapeutics. The 2-chloro-4-(dimethylamino)-5-fluoropyrimidine core, in particular, represents a versatile and promising starting point for the development of targeted therapies. This technical guide provides an in-depth exploration of the potential therapeutic targets of derivatives based on this scaffold, with a primary focus on their well-documented role as protein kinase inhibitors. We will delve into the rationale behind targeting key kinase families, provide evidence from analogous pyrimidine derivatives, and present detailed experimental workflows for target identification and validation. This guide is intended to serve as a comprehensive resource for researchers aiming to leverage the this compound scaffold in the discovery of novel therapeutics.
The this compound Scaffold: A Privileged Structure in Kinase Inhibition
The pyrimidine nucleus is a fundamental component of DNA and RNA, and its derivatives have been extensively investigated for their therapeutic properties, particularly in oncology.[1] The this compound scaffold possesses several key features that make it an attractive starting point for the design of kinase inhibitors:
-
Hydrogen Bonding Capabilities: The nitrogen atoms within the pyrimidine ring can act as hydrogen bond acceptors, facilitating interactions with the hinge region of the ATP-binding pocket of kinases, a common feature of many kinase inhibitors.[1]
-
Reactive Chlorine Atom: The chlorine atom at the 2-position serves as a reactive handle for synthetic diversification, allowing for the introduction of various side chains to modulate potency, selectivity, and pharmacokinetic properties. Furthermore, this reactive site can potentially engage in covalent interactions with nucleophilic residues, such as cysteine, within the target protein, leading to irreversible inhibition.[2]
-
Fluorine Substitution: The fluorine atom at the 5-position can enhance binding affinity through favorable electrostatic interactions and improve metabolic stability by blocking potential sites of oxidation.
-
Dimethylamino Group: The dimethylamino group at the 4-position can contribute to the overall physicochemical properties of the molecule, influencing solubility and cell permeability.
These structural features collectively position this compound derivatives as a promising class of compounds for targeting the vast and therapeutically relevant kinome.
Potential Therapeutic Targets: A Focus on Protein Kinases
The dysregulation of protein kinase activity is a hallmark of numerous diseases, most notably cancer. The pyrimidine scaffold has been successfully employed to develop inhibitors against a wide range of kinases. Based on extensive literature on related pyrimidine derivatives, the following kinase families represent high-priority potential targets for novel this compound derivatives.
Aurora Kinases: Regulators of Mitosis
Biological Rationale: The Aurora kinase family (Aurora A, B, and C) are serine/threonine kinases that play pivotal roles in the regulation of mitosis. Their overexpression is frequently observed in various cancers and is associated with genomic instability and tumorigenesis.[3] Inhibition of Aurora kinases leads to defects in chromosome segregation and cytokinesis, ultimately inducing apoptosis in cancer cells. Several pyrimidine-based Aurora kinase inhibitors have shown significant promise in clinical trials.[1][4]
Supporting Evidence: Numerous studies have demonstrated the efficacy of 2,4-disubstituted and 2,4,5-trisubstituted pyrimidines as potent Aurora kinase inhibitors.[4][5] For instance, a series of pyrimidine-based derivatives were designed to inhibit Aurora A kinase activity, leading to the degradation of MYC oncoproteins, which are critical drivers of many cancers.[3][6]
Experimental Workflow for Target Validation:
Caption: Workflow for Aurora Kinase Target Validation.
Experimental Protocols:
-
Protocol 2.1.1: In Vitro Aurora Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
-
Prepare a reaction mixture containing recombinant human Aurora A or B kinase, a suitable substrate (e.g., Kemptide), and ATP in a kinase buffer.
-
Add serial dilutions of the this compound derivative to the reaction mixture.
-
Incubate the reaction at 30°C for 1 hour.
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert the generated ADP to ATP and induce a luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values by fitting the data to a dose-response curve.
-
-
Protocol 2.1.2: Cellular Target Engagement by Western Blot
-
Treat a relevant cancer cell line (e.g., HCT116, MCF-7) with varying concentrations of the test compound for a specified time.
-
Lyse the cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-Aurora A/B/C (Thr288/Thr232/Thr198) and phospho-Histone H3 (Ser10), a downstream substrate of Aurora B.
-
Use appropriate secondary antibodies and a chemiluminescent substrate for detection.
-
Analyze the band intensities to determine the inhibition of Aurora kinase activity in a cellular context.
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A Key Mediator of Angiogenesis
Biological Rationale: Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis.[7] Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a receptor tyrosine kinase that plays a central role in mediating the pro-angiogenic signals of VEGF.[8] Inhibition of VEGFR-2 signaling can block tumor angiogenesis, leading to the suppression of tumor growth. Several pyrimidine-based VEGFR-2 inhibitors are approved for cancer treatment.[9]
Supporting Evidence: The 2-amino-4-aryl-5-chloropyrimidine scaffold has been shown to be a potent inhibitor of both VEGFR-2 and Cyclin-Dependent Kinase 1 (CDK1).[10] Furthermore, various furopyrimidine and thienopyrimidine derivatives have demonstrated potent VEGFR-2 inhibition and anti-angiogenic effects in preclinical models.[11]
Experimental Workflow for Target Validation:
Caption: Workflow for VEGFR-2 Target Validation.
Experimental Protocols:
-
Protocol 2.2.1: HUVEC Tube Formation Assay
-
Coat a 96-well plate with Matrigel and allow it to solidify at 37°C.
-
Seed Human Umbilical Vein Endothelial Cells (HUVECs) onto the Matrigel-coated plate in the presence of varying concentrations of the test compound.
-
Incubate the plate at 37°C for 6-18 hours.
-
Visualize the formation of tube-like structures using a microscope.
-
Quantify the extent of tube formation by measuring parameters such as total tube length and number of branch points.
-
Cyclin-Dependent Kinases (CDKs): Master Regulators of the Cell Cycle
Biological Rationale: Cyclin-Dependent Kinases (CDKs) are a family of serine/threonine kinases that, in complex with their cyclin regulatory partners, control the progression of the cell cycle. Aberrant CDK activity is a common feature of cancer, leading to uncontrolled cell proliferation.[12] CDK inhibitors can induce cell cycle arrest and apoptosis in cancer cells.
Supporting Evidence: 2,4,5-trisubstituted pyrimidines have been developed as potent inhibitors of CDKs, with some compounds showing selectivity for CDK9.[13] CDK9 is particularly interesting as it regulates transcription through phosphorylation of RNA polymerase II. Inhibition of CDK9 can lead to the downregulation of anti-apoptotic proteins like Mcl-1. Additionally, 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives have been identified as CDK inhibitors with activity against pancreatic cancer cells.[12]
Experimental Workflow for Target Validation:
Caption: Workflow for CDK Target Validation.
Experimental Protocols:
-
Protocol 2.3.1: Cell Cycle Analysis by Flow Cytometry
-
Treat cancer cells with the test compound for 24-48 hours.
-
Harvest the cells and fix them in cold 70% ethanol.
-
Wash the cells and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate the cells in the dark for 30 minutes.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M) to identify the point of cell cycle arrest.
-
Data Presentation and Interpretation
For a systematic evaluation of this compound derivatives, all quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound ID | Aurora A IC50 (nM) | Aurora B IC50 (nM) | VEGFR-2 IC50 (nM) | CDK9 IC50 (nM) |
| Derivative 1 | ||||
| Derivative 2 | ||||
| ... | ||||
| Reference Cpd |
Table 2: Cellular Antiproliferative Activity
| Compound ID | HCT116 GI50 (µM) | MCF-7 GI50 (µM) | HUVEC GI50 (µM) |
| Derivative 1 | |||
| Derivative 2 | |||
| ... | |||
| Reference Cpd |
Conclusion and Future Directions
The this compound scaffold represents a highly promising starting point for the development of novel kinase inhibitors. The evidence from closely related pyrimidine derivatives strongly suggests that Aurora kinases, VEGFR-2, and CDKs are high-priority potential therapeutic targets. The experimental workflows and protocols detailed in this guide provide a robust framework for the identification and validation of the primary targets of novel derivatives. Future work should focus on synthesizing a focused library of compounds based on this scaffold and systematically evaluating them against a panel of kinases to elucidate their structure-activity relationships and identify lead candidates for further preclinical development. The potential for covalent inhibition, afforded by the 2-chloro substituent, warrants particular investigation as it can lead to compounds with improved potency and duration of action.
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of novel 2,4-disubstituted pyrimidines as Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of potent and selective thienopyrimidine inhibitors of Aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, structure-activity relationship and biological evaluation of 2,4,5-trisubstituted pyrimidine CDK inhibitors as potential anti-tumour agents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safe Handling of 2-Chloro-4-(dimethylamino)-5-fluoropyrimidine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended as a technical guide for trained professionals in research and development. The information herein is synthesized from available data on structurally similar compounds and general principles of laboratory safety. A definitive Safety Data Sheet (SDS) for 2-Chloro-4-(dimethylamino)-5-fluoropyrimidine was not available at the time of writing. All procedures should be conducted in accordance with a comprehensive, site-specific risk assessment and institutional safety protocols.
Introduction: Understanding the Compound and Associated Risks
This compound is a halogenated pyrimidine derivative, a class of compounds of significant interest in medicinal chemistry and drug development. Halogenated pyrimidines are recognized for their diverse biological activities, including their use as anticancer agents and radiosensitizers.[1][2][3][4] The presence of reactive functional groups—a chloro group, a fluoro group, and a dimethylamino group—on the pyrimidine core suggests a high potential for biological activity and, consequently, the need for stringent safety and handling protocols.
Given the structural alerts and the known hazards of similar compounds, it is prudent to treat this compound as a potent and hazardous substance. This guide provides a framework for its safe handling, grounded in the principles of containment, personal protection, and emergency preparedness.
Hazard Identification and GHS Classification
While a specific GHS classification for this compound is not established, data from close structural analogs, such as 2-Chloro-5-fluoropyrimidine, provide a strong basis for a presumptive classification.[5][6]
Presumptive GHS Classification:
| Hazard Class | Category | Hazard Statement | Signal Word | Pictogram |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Warning | |
| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage | Danger | |
| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage | Danger | |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation | Warning |
This classification is extrapolated from data for structurally similar compounds and should be used for initial risk assessment pending the availability of specific data.
Key Hazards Explained:
-
Corrosivity: The presence of the chloro and fluoro groups on the pyrimidine ring can render the compound reactive and corrosive. Direct contact can cause severe, irreversible damage to skin and eyes.[5][7]
-
Toxicity: Halogenated pyrimidines can interfere with fundamental cellular processes, which is the basis for their therapeutic use but also their toxicity.[8] Ingestion of even small quantities may be harmful.
-
Reactivity: A documented violent thermal exotherm has been reported for a palladium-catalyzed cyanation of 2-Chloro-5-fluoropyrimidine with zinc cyanide in N,N-dimethylformamide (DMF) at temperatures above 100°C.[5] This highlights the potential for hazardous reactions with certain reagents.
Preventative Measures: A Hierarchy of Controls
To mitigate the risks associated with handling this compound, a hierarchy of controls must be implemented, prioritizing engineering and administrative controls over personal protective equipment (PPE).
Engineering Controls: Containment at the Source
For potent compounds, reliance on PPE alone is insufficient. The primary objective is to prevent the compound from coming into contact with the operator.[9][10]
-
Primary Containment:
-
Chemical Fume Hood: All manipulations of the solid compound or its solutions should be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Glovebox or Isolator: For procedures with a high risk of aerosol generation (e.g., weighing, preparing concentrated solutions), the use of a glovebox or a ventilated containment enclosure is strongly recommended. This provides a physical barrier between the operator and the compound.
-
-
Ventilation:
-
Local Exhaust Ventilation (LEV): If a full glovebox is not feasible, LEV systems should be used to capture emissions at the source.[9]
-
Room Air Exchange: The laboratory should have a high rate of air exchange, with air pressure differentials that maintain handling areas under negative pressure relative to adjacent spaces to prevent the escape of contaminants.
-
-
Closed Systems: For larger-scale operations, the use of closed-transfer systems is crucial to minimize the risk of exposure during material transfer.[10]
Administrative Controls: Safe Work Practices
-
Designated Areas: Designate specific areas within the laboratory for the handling and storage of this compound. These areas should be clearly marked with appropriate hazard signage.
-
Standard Operating Procedures (SOPs): Develop detailed SOPs for all procedures involving this compound, including weighing, solution preparation, reaction setup, workup, and waste disposal.
-
Training: All personnel must be trained on the specific hazards of this compound and the procedures outlined in the SOPs before commencing any work.
-
Hygiene Practices: Do not store or consume food and drink in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.
Personal Protective Equipment (PPE): The Final Barrier
PPE should be considered the last line of defense and must be used in conjunction with appropriate engineering and administrative controls.
| PPE Category | Recommended Equipment | Rationale |
| Eye Protection | Chemical safety goggles and a face shield | Provides protection against splashes and airborne particles. A face shield is essential when handling corrosive materials. |
| Hand Protection | Double-gloving with chemically resistant gloves (e.g., nitrile or neoprene) | Double-gloving provides an extra layer of protection. Nitrile and neoprene offer good resistance to a range of chemicals. Since specific breakthrough data is unavailable, it is critical to change gloves immediately upon any suspected contamination. Butyl rubber gloves are also an option for protection against corrosive acids and other reactive chemicals. |
| Body Protection | A lab coat with long sleeves and tight cuffs, supplemented with chemically resistant arm sleeves. For larger quantities or high-risk operations, a disposable chemical-resistant suit may be necessary. | Protects skin from accidental contact. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge (e.g., for organic vapors and acid gases) should be available for emergency situations or if engineering controls are not sufficient to maintain exposure below acceptable limits. | Protects against inhalation of dusts, aerosols, or vapors. |
Experimental Protocols: Step-by-Step Methodologies
Weighing and Solution Preparation
-
Preparation: Don all required PPE. Ensure the analytical balance is located within a chemical fume hood or a ventilated enclosure.
-
Tare: Place a tared weigh boat on the balance.
-
Dispensing: Carefully dispense the solid this compound into the weigh boat, minimizing the creation of dust.
-
Transfer: Use a spatula to carefully transfer the solid to the desired vessel.
-
Dissolution: Add the solvent to the vessel and gently swirl to dissolve.
-
Decontamination: Decontaminate the spatula and weigh boat with an appropriate solvent (e.g., isopropanol) and dispose of them as hazardous waste.
Reaction Work-up
-
Quenching: If the reaction requires quenching, perform this step slowly and carefully within the fume hood, especially if gas evolution is possible.
-
Extraction: When performing liquid-liquid extractions, ensure the separatory funnel is properly vented to prevent pressure buildup.
-
Solvent Removal: Use a rotary evaporator placed within a fume hood to remove solvents. The vacuum pump exhaust should be vented into the fume hood.
Emergency Procedures: Preparedness and Response
Immediate and correct response to an emergency is critical to minimizing harm.
Spill Response
Caption: Workflow for Chemical Spill Response.
Detailed Spill Cleanup Protocol:
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.
-
Assess: Determine the extent of the spill and whether it can be safely managed by laboratory personnel.
-
Containment: For a small, manageable spill, don appropriate PPE. Contain the spill using absorbent pads or sand.
-
Absorption: Cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Collection: Carefully sweep or scoop the absorbed material into a labeled, sealable hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
Exposure Response
Caption: First Aid for Different Exposure Routes.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Storage and Disposal
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[7]
-
Disposal: All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.[9]
Conclusion
This compound is a compound with significant potential in drug discovery, but it must be handled with the utmost care. By understanding its presumptive hazards and implementing a robust safety framework based on the hierarchy of controls, researchers can mitigate the risks and work with this compound safely and effectively. Always prioritize a thorough, site-specific risk assessment before beginning any new experimental work.
References
- 1. 2-Chloro-5-fluoropyrimidine | C4H2ClFN2 | CID 583466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. quotientsciences.com [quotientsciences.com]
- 4. canada.altasciences.com [canada.altasciences.com]
- 5. bioprocessintl.com [bioprocessintl.com]
- 6. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 7. fishersci.com [fishersci.com]
- 8. safety.fsu.edu [safety.fsu.edu]
- 9. CHEMICAL RESISTANCE TABLE FOR GLOVES - Becky Aktsiaselts [becky.ee]
- 10. downloads.ossila.com [downloads.ossila.com]
A Technical Guide to the Sourcing and Evaluation of 2-Chloro-4-(dimethylamino)-5-fluoropyrimidine for Pharmaceutical R&D
Introduction: The Strategic Value of a Niche Building Block
In the landscape of modern drug discovery, particularly in the development of targeted therapies such as kinase inhibitors, the strategic selection of chemical building blocks is paramount. 2-Chloro-4-(dimethylamino)-5-fluoropyrimidine (CAS No. 149950-61-0) represents a highly functionalized heterocyclic intermediate of significant interest. Its unique arrangement of substituents—a reactive chlorine atom for subsequent coupling reactions, a fluorine atom to modulate physicochemical properties, and a dimethylamino group—makes it a valuable scaffold for introducing specific molecular interactions and optimizing drug-like properties.
This guide provides researchers, chemists, and drug development professionals with a comprehensive technical overview of this compound, focusing on its commercial sourcing, supplier qualification, and the necessary quality control measures to ensure its suitability for use in a regulated research and development environment. While not a ubiquitous catalog item, understanding how to reliably source and validate this intermediate is a critical step in accelerating discovery timelines.
Physicochemical Properties and Structural Data
A foundational understanding of a compound's properties is essential for its application in synthesis and for developing appropriate analytical methods.
| Property | Value |
| IUPAC Name | 2-chloro-5-fluoro-N,N-dimethylpyrimidin-4-amine |
| CAS Number | 149950-61-0 |
| Molecular Formula | C₆H₇ClFN₃ |
| Molecular Weight | 175.59 g/mol |
| Appearance | Typically an off-white to yellow solid |
| Solubility | Soluble in organic solvents such as Dichloromethane, Ethyl Acetate |
| Purity | Commercially available at various purity levels, typically >97% |
Significance and Applications in Medicinal Chemistry
The fluoropyrimidine core is a well-established motif in pharmaceuticals, most famously represented by the anticancer agent 5-fluorouracil.[1] The chlorine atom at the 2-position of this compound serves as a versatile synthetic handle, primarily for nucleophilic aromatic substitution (SNAr) reactions. This allows for the facile introduction of a wide array of functional groups, enabling the exploration of chemical space around the pyrimidine core.
This compound and its analogs are key intermediates in the synthesis of:
-
Kinase Inhibitors: The pyrimidine scaffold is a common hinge-binding motif in many kinase inhibitors. The substituents on this compound can be tailored to achieve potency and selectivity for specific kinase targets.
-
Biologically Active Molecules: It is used to prepare various 2,4-disubstituted-5-fluoropyrimidines, which are explored for a range of therapeutic areas.[2]
-
Antineoplastic Agents: The inclusion of chlorine is a common strategy in the design of molecules for drug discovery, with over 250 FDA-approved chloro-containing drugs on the market.
Generalized Synthetic Workflow
Understanding the synthetic origin of a key starting material is crucial for anticipating potential impurities. This compound is typically derived from more common precursors like 5-fluorouracil or 2,4-dichloro-5-fluoropyrimidine. The general process involves chlorination followed by selective amination.
Caption: Generalized synthetic pathway to this compound.
This workflow highlights that impurities may arise from the initial chlorination step (e.g., residual phosphorus reagents) or incomplete amination (e.g., residual dichloropyrimidine precursor).[3][4]
Commercial Suppliers and Sourcing Strategy
This compound is a specialized chemical intermediate and may not be consistently stocked by all major suppliers. It is often available from manufacturers specializing in custom synthesis and fluorinated building blocks. Researchers should anticipate lead times for larger quantities.
| Supplier / Platform | Typical Scale Offered | Notes |
| Parchem | R&D to Bulk | A fine & specialty chemical supplier that can source the compound. |
| ChemicalBook | R&D to Commercial | A directory listing multiple potential manufacturers and traders.[5] |
| Simson Pharma Limited | R&D / Reference Standards | Specializes in drug impurity standards and research chemicals.[3] |
| Apollo Scientific | R&D (mg to g) | A UK-based manufacturer and supplier of fluorochemicals and life science reagents. |
Note: Availability and stock status should always be confirmed directly with the supplier, as this can fluctuate.
Framework for Supplier Qualification
For drug development applications, a rigorous supplier qualification process is not just recommended; it is essential for ensuring reproducibility and regulatory compliance. The choice of a supplier should not be based on cost alone but on a holistic assessment of their quality systems and technical capabilities.
Caption: A workflow for the qualification of a new raw material supplier.
Causality Behind the Workflow:
-
Technical Data Package Review: Requesting the route of synthesis is critical. It allows your analytical team to anticipate likely process-related impurities that may not be listed on a standard Certificate of Analysis (CoA).
-
Sample Qualification: An analytical sample from a specific batch is non-negotiable. This allows for in-house verification of the supplier's CoA and confirms that the material meets your specific experimental requirements before a larger order is placed.
-
Self-Validating System: The process is self-validating because it relies on internal verification (Step E) of the supplier's claims (Step B). A successful match between the supplier's CoA and internal testing builds trust and provides a robust data package for regulatory filings.
Protocol for Incoming Material Quality Control
Upon receipt of either a sample or a bulk order, a comprehensive QC analysis must be performed to confirm identity and purity. This protocol ensures that the material is suitable for its intended use.
Objective: To verify the identity, purity, and integrity of an incoming batch of this compound.
Methodologies:
-
Visual Inspection:
-
Step 1: Visually inspect the container for proper labeling, integrity, and any signs of contamination.
-
Step 2: Examine the material's appearance (color, form) and compare it to the supplier's specification sheet.
-
-
Identity Confirmation via Spectroscopy:
-
Step 1 (NMR): Prepare a sample in a suitable deuterated solvent (e.g., CDCl₃).
-
Step 2: Acquire ¹H NMR and ¹⁹F NMR spectra.
-
Step 3: Confirm the chemical shifts, splitting patterns, and integration are consistent with the known structure of this compound. The proton spectrum should clearly show the signals for the dimethylamino group and the pyrimidine proton. The fluorine spectrum should show a single characteristic signal.
-
-
Purity Assessment via Chromatography:
-
Step 1 (HPLC-UV): Develop a suitable High-Performance Liquid Chromatography (HPLC) method. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a modifier like formic acid or TFA) is a common starting point.
-
Step 2: Prepare a sample solution at a known concentration (e.g., 1 mg/mL).
-
Step 3: Inject the solution and analyze the chromatogram. The purity is typically calculated by the area percent of the main peak.
-
Causality: This method is crucial for detecting non-volatile organic impurities that would be missed by other techniques. The goal is to ensure purity is ≥98% for most R&D applications.
-
-
Confirmation of Molecular Weight (Mass Spectrometry):
-
Step 1: Analyze the sample using LC-MS or direct infusion Mass Spectrometry (MS).
-
Step 2: Confirm that the observed mass-to-charge ratio (m/z) corresponds to the expected molecular weight of the compound (175.59 g/mol ). This provides definitive confirmation of identity.
-
Safety, Handling, and Storage
Based on data from structurally related chlorinated fluoropyrimidines, this compound should be handled as a hazardous substance.[5]
-
Hazard Classification: Likely classified as harmful if swallowed (Acute Toxicity 4, Oral) and capable of causing severe skin burns and eye damage (Skin Corrosion 1B).
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat.[5] Work should be conducted in a certified chemical fume hood to avoid inhalation.
-
Handling: Avoid contact with skin, eyes, and clothing. Prevent dust formation if handling a solid. Keep away from strong oxidizing agents and strong bases, as these are incompatible materials.[5]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Store locked up.
Conclusion
This compound is a specialized yet highly valuable building block for the synthesis of novel therapeutics. Its procurement requires a more strategic approach than common reagents, focusing on suppliers who specialize in complex heterocyclic and fluorinated compounds. For any organization involved in drug development, implementing a robust supplier qualification and incoming quality control protocol is a non-negotiable aspect of scientific integrity and risk management. By verifying the identity and purity of this key intermediate, research teams can build confidence in their experimental outcomes and ensure the creation of reliable and reproducible data.
References
- 1. ossila.com [ossila.com]
- 2. 2-Chloro-5-fluoropyrimidine, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. 2-Chloro-5-fluoropyrimidine | 62802-42-0 [chemicalbook.com]
- 4. 134000-96-7 Cas No. | 2-Chloro-5-fluoro-4-methylpyrimidine | Apollo [store.apolloscientific.co.uk]
- 5. 2-Chloro-5-fluoropyrimidine 97 62802-42-0 [sigmaaldrich.com]
Methodological & Application
Application Notes & Protocols: Suzuki-Miyaura Coupling of 2-Chloro-4-(dimethylamino)-5-fluoropyrimidine
Introduction: The Significance of Substituted Pyrimidines in Drug Discovery
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with applications ranging from oncology to virology.[1][2][3] The specific substrate, 2-Chloro-4-(dimethylamino)-5-fluoropyrimidine, is a highly functionalized building block of significant interest. The incorporation of a fluorine atom can enhance metabolic stability and binding affinity, while the dimethylamino group can modulate solubility and serve as a key interaction point with biological targets.[4]
The Suzuki-Miyaura cross-coupling reaction is a preeminent method for C-C bond formation, valued for its high functional group tolerance and mild reaction conditions.[5][6][7] This guide provides a detailed protocol and expert insights for the successful Suzuki coupling of this compound with various aryl and heteroaryl boronic acids, a critical transformation for generating novel molecular entities in drug development pipelines.
Mechanism & Key Strategic Considerations
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[8] However, the specific structure of this compound presents distinct challenges that require careful consideration for successful execution.
The Catalytic Cycle
The reaction involves three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the pyrimidine. This is typically the rate-determining step, especially for less reactive aryl chlorides.[5][8]
-
Transmetalation: The organic group from the activated boronic acid (boronate) is transferred to the palladium center, displacing the halide. This step is facilitated by a base.[5][9]
-
Reductive Elimination: The two organic partners on the palladium complex couple and are expelled, forming the new C-C bond and regenerating the Pd(0) catalyst.[5]
Causality Behind Experimental Choices
-
Challenge 1: Activating the C-Cl Bond: Aryl chlorides are the most challenging halide partners due to the high strength of the C-Cl bond, which makes the oxidative addition step difficult.[8] To overcome this, highly active catalyst systems are required. This is achieved by using bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu-type ligands) that stabilize the Pd(0) species and promote its insertion into the C-Cl bond.[1][10]
-
Challenge 2: The Electron-Rich Heterocycle: The pyrimidine ring itself is electron-deficient, which typically enhances reactivity in cross-coupling reactions.[3] However, the presence of the powerful electron-donating dimethylamino group at the C4 position counteracts this effect, increasing the electron density of the ring system and further reducing the reactivity of the C2-Cl bond.
-
Challenge 3: Potential Catalyst Inhibition: The Lewis basic nitrogen atoms of the pyrimidine ring and, critically, the exocyclic dimethylamino group can coordinate to the palladium catalyst. This coordination can sequester the active catalyst, leading to deactivation and low yields.[10][11] The use of sterically hindered ligands helps to create a protective pocket around the palladium center, minimizing these undesirable interactions.
Optimized Experimental Protocol
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound. Optimization of base, solvent, and temperature may be required for specific boronic acid partners.
Materials & Reagents:
-
This compound
-
Aryl or Heteroaryl Boronic Acid (or Boronate Ester)
-
Palladium Precatalyst: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
Ligand: Tri-tert-butylphosphine (P(t-Bu)₃) or a dialkylbiarylphosphine ligand (e.g., XPhos)
-
Base: Potassium Carbonate (K₂CO₃), spray-dried, or Potassium Phosphate (K₃PO₄)
-
Solvent: Anhydrous 1,4-Dioxane or Toluene
-
Degassed Water (for aqueous conditions, if desired)
-
Inert Gas: Argon or Nitrogen
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried reaction vessel (e.g., a microwave vial or Schlenk flask) equipped with a magnetic stir bar, add this compound (1.0 equiv), the boronic acid partner (1.2–1.5 equiv), and the base (2.0–3.0 equiv).
-
Catalyst Addition: In a separate vial, briefly mix the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., P(t-Bu)₃, 4-8 mol%). Add this solid mixture to the reaction vessel.
-
Scientist's Note: Using pre-formed, air-stable precatalysts like XPhos Pd G2 or G3 (1-2 mol%) can simplify this step and often provide more consistent results.
-
-
Inert Atmosphere: Seal the reaction vessel and thoroughly purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical to prevent oxidation and deactivation of the Pd(0) catalyst.
-
Solvent Addition: Add the anhydrous solvent (e.g., 1,4-Dioxane) via syringe to the desired concentration (typically 0.1–0.5 M). If using aqueous conditions, a degassed solvent mixture like Dioxane/Water (e.g., 4:1) can be employed.[12]
-
Reaction Execution: Place the sealed vessel in a preheated oil bath or microwave reactor. Heat the mixture to the target temperature (typically 80–120 °C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting pyrimidine is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., Ethyl Acetate).
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., Hexanes/Ethyl Acetate gradient) to yield the pure coupled product.
Data Summary: Representative Reaction Conditions
The following table summarizes effective conditions for Suzuki coupling of various chloropyrimidines, providing a strong basis for optimizing the reaction of this compound.
| Aryl Halide | Boronic Acid | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) & Time | Yield (%) | Reference |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | PPh₃ | K₂CO₃ (3.0) | Dioxane/H₂O | 100 °C (MW), 15 min | 81 | [3][12] |
| Resin-supported chloropyrimidine | Various arylboronic acids | Pd₂(dba)₃ (5) | P(t-Bu)₃ (20) | KF (3.0) | THF | 50 °C, 16 h | Moderate | [13] |
| 4,6-Dichloropyrimidine | Various arylboronic acids | Pd(OAc)₂ (4) | PPh₃ (8) | K₃PO₄ (3.0) | Dioxane | 100 °C, 12-24 h | 70-90 | [14] |
| 2,4-Dichloropyridine | Phenylboronic acid | Pd(PEPPSI)-IPr (3) | - | K₂CO₃ (2.0) | Dioxane | 80 °C, 12 h | 85 (C4 selective) | |
| 3-Bromopyrazolo[1,5-a]pyrimidin-5-one | Various arylboronic acids | XPhosPdG2 (5) | XPhos (10) | K₂CO₃ (3.0) | Dioxane | 120 °C (MW), 40 min | 60-95 | [7] |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Ineffective catalyst system for C-Cl activation.2. Catalyst deactivation (by amino group or impurities).3. Insufficient temperature. | 1. Switch to a more electron-rich and bulky ligand (e.g., XPhos, RuPhos, P(t-Bu)₃).[1]2. Use a more robust, pre-formed catalyst (e.g., XPhos Pd G2/G3).[7]3. Increase reaction temperature, potentially using microwave irradiation.[3]4. Screen alternative bases (K₃PO₄ is often more effective than K₂CO₃).[14] |
| Protodeboronation (Side reaction where boronic acid is replaced by -H) | 1. Presence of excess water or acid.2. Base is too strong or reaction time is too long. | 1. Ensure anhydrous conditions and use high-purity, dry reagents.2. Switch to a milder base like KF or Cs₂CO₃.[13][15]3. Use the corresponding boronate ester (e.g., neopentyl or pinacol ester) which are more stable.[11] |
| Formation of Black Precipitate (Palladium Black) | 1. Catalyst decomposition.2. Ligand oxidation or degradation. | 1. Ensure a strictly inert atmosphere throughout the reaction.2. Lower the reaction temperature if possible.3. Increase the ligand-to-palladium ratio slightly to better stabilize the catalyst. |
| Low Yield after Purification | 1. Product is water-soluble.2. Product adsorbs strongly to silica gel. | 1. Back-extract the aqueous layers with additional organic solvent during work-up.2. Try purifying on a different stationary phase (e.g., alumina) or use a solvent system with a polar modifier (e.g., methanol or triethylamine) for silica gel chromatography. |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application Note: Strategic Nucleophilic Aromatic Substitution Reactions of 2-Chloro-4-(dimethylamino)-5-fluoropyrimidine for Drug Discovery Scaffolds
Audience: Researchers, scientists, and drug development professionals.
Introduction
In the landscape of medicinal chemistry, pyrimidine derivatives are privileged scaffolds due to their prevalence in biologically active molecules, including several approved drugs. 2-Chloro-4-(dimethylamino)-5-fluoropyrimidine is a highly functionalized and versatile building block for the synthesis of complex molecular architectures. Its strategic substitution pattern makes it an ideal substrate for nucleophilic aromatic substitution (SNAr), a powerful reaction for forming carbon-heteroatom bonds. This guide provides an in-depth analysis of the principles governing SNAr reactions on this substrate and offers detailed protocols for its practical application in a research setting.
Part 1: The Principle of SNAr on the Pyrimidine Core
Nucleophilic aromatic substitution is a fundamental reaction in heterocyclic chemistry. Unlike typical SN2 reactions, the SNAr mechanism does not occur via a backside attack, which is sterically hindered by the aromatic ring. Instead, it proceeds through a two-step addition-elimination pathway.[1][2]
-
Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile on an electron-deficient aromatic ring, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2]
-
Leaving Group Elimination: The aromaticity of the ring is restored by the elimination of a leaving group, typically a halide.
The reactivity of this compound in SNAr reactions is dictated by the electronic properties of its substituents:
-
Pyrimidine Ring: The two nitrogen atoms in the pyrimidine ring are strongly electron-withdrawing, which inherently activates the ring towards nucleophilic attack.[3][4] This is because they can stabilize the negative charge of the Meisenheimer intermediate through resonance.[3][4]
-
C2-Chloro Group: The chlorine atom at the C2 position serves as an excellent leaving group.
-
C5-Fluoro Group: The fluorine atom at the C5 position is a strongly electron-withdrawing group, further activating the ring for nucleophilic attack.
-
C4-Dimethylamino Group: The dimethylamino group at the C4 position is an electron-donating group, which can influence the regioselectivity of the reaction.
Regioselectivity:
For di-substituted pyrimidines, the site of nucleophilic attack is a critical consideration. Generally, substitution on 2,4-dihalopyrimidines favors the C4 position.[5][6] However, the substitution pattern on this compound directs the SNAr reaction to occur selectively at the C2 position. This is due to the combined electronic effects of the substituents and the inherent reactivity of the pyrimidine ring positions. The C2 and C4 positions are the most activated towards nucleophilic attack due to their proximity to the ring nitrogens.[3][4] The presence of the electron-donating dimethylamino group at C4 disfavors nucleophilic attack at this position, thereby directing the reaction to the C2 position.
Mechanism of SNAr Reaction
References
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. echemi.com [echemi.com]
- 5. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
Application Notes and Protocols for the Synthesis of Bioactive Scaffolds from 2-Chloro-4-(dimethylamino)-5-fluoropyrimidine
Authored by: A Senior Application Scientist
Introduction
In the landscape of modern medicinal chemistry, the pyrimidine scaffold remains a cornerstone for the development of novel therapeutics, particularly in oncology and immunology.[1][2] The strategic functionalization of this privileged heterocycle allows for the precise modulation of biological activity. 2-Chloro-4-(dimethylamino)-5-fluoropyrimidine has emerged as a highly versatile and valuable building block for this purpose. Its unique electronic and steric properties, conferred by the chloro, dimethylamino, and fluoro substituents, provide a platform for selective chemical transformations.
The chlorine atom at the C2 position serves as a key reactive handle, susceptible to displacement through various synthetic methodologies. This guide provides an in-depth exploration of the principal reaction pathways for derivatizing this pyrimidine core, including nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination. The protocols detailed herein are designed to be robust and adaptable, offering researchers a solid foundation for synthesizing diverse libraries of novel compounds for drug discovery and development.
Core Chemical Principles and Mechanistic Overview
The reactivity of this compound is governed by the electronic interplay of its substituents. The two nitrogen atoms within the pyrimidine ring act as strong electron-withdrawing groups, which significantly activates the chloro-substituted carbon atoms (C2 and C4/C6) towards nucleophilic attack. In this specific molecule, the C2 position is primed for substitution.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a fundamental method for forming new bonds at the C2 position. Unlike SN1 and SN2 reactions common to aliphatic systems, the SNAr mechanism typically proceeds through a two-step addition-elimination sequence.[3][4]
-
Nucleophilic Attack: A nucleophile (e.g., an amine, alkoxide, or thiol) attacks the electron-deficient C2 carbon, breaking the aromaticity of the pyrimidine ring and forming a high-energy anionic intermediate known as a Meisenheimer complex.
-
Elimination: The aromaticity is restored by the expulsion of the chloride leaving group.
Recent studies suggest that some SNAr reactions may proceed through a concerted mechanism, where bond formation and bond-breaking occur in a single transition state, particularly with highly activated systems.[5] The electron-donating dimethylamino group at C4 and the electron-withdrawing fluorine at C5 modulate the reactivity of the C2 position, making it a reliable site for selective functionalization.
Palladium-Catalyzed Cross-Coupling Reactions
For the construction of more complex architectures, particularly carbon-carbon and carbon-nitrogen bonds, palladium-catalyzed cross-coupling reactions are indispensable tools in modern synthesis.[6][7]
-
Suzuki-Miyaura Coupling: This reaction creates C-C bonds by coupling the aryl chloride with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base.[8][9] The catalytic cycle involves the oxidative addition of the aryl chloride to a Pd(0) species, transmetalation with the boronic acid, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[9]
-
Buchwald-Hartwig Amination: This powerful method forms C-N bonds by coupling the aryl chloride with a primary or secondary amine.[6][10] The mechanism is similar to the Suzuki coupling, involving oxidative addition, but is followed by the formation of a palladium-amido complex and subsequent reductive elimination to afford the desired arylamine.[10][11] The choice of ligand is critical to the success of this reaction, as it modulates the reactivity and stability of the palladium catalyst.[7]
Experimental Protocols and Workflows
The following protocols provide detailed, step-by-step methodologies for the key transformations of this compound.
General Workflow Overview
Caption: Synthetic routes from this compound.
Protocol 1: Nucleophilic Aromatic Substitution with Benzylamine
This protocol details the synthesis of N-benzyl-4-(dimethylamino)-5-fluoropyrimidin-2-amine.
Materials and Reagents
| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Volume/Mass |
| This compound | 175.59 | 1.0 | 176 mg |
| Benzylamine | 107.15 | 1.2 | 129 mg (131 µL) |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 276 mg |
| N,N-Dimethylformamide (DMF) | - | - | 5 mL |
| Ethyl Acetate (EtOAc) | - | - | For extraction |
| Brine | - | - | For washing |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | For drying |
Procedure
-
Reaction Setup: To a clean, dry 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (176 mg, 1.0 mmol) and potassium carbonate (276 mg, 2.0 mmol).
-
Solvent and Reagent Addition: Add N,N-Dimethylformamide (5 mL) to the flask. Stir the suspension for 5 minutes at room temperature. Add benzylamine (131 µL, 1.2 mmol) dropwise via syringe.
-
Reaction: Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system.
-
Workup: After the reaction is complete (disappearance of the starting material), cool the mixture to room temperature and pour it into a separatory funnel containing 20 mL of water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (using a gradient of Hexanes:Ethyl Acetate) to afford the desired product.
Safety Precautions: Perform the reaction in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. DMF is a skin irritant and should be handled with care.
Protocol 2: Suzuki-Miyaura Cross-Coupling with 4-Methoxyphenylboronic Acid
This protocol describes the synthesis of 4-(dimethylamino)-5-fluoro-2-(4-methoxyphenyl)pyrimidine.
Materials and Reagents
| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Volume/Mass |
| This compound | 175.59 | 1.0 | 176 mg |
| 4-Methoxyphenylboronic Acid | 151.96 | 1.5 | 228 mg |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | 1155.56 | 0.05 | 58 mg |
| Sodium Carbonate (Na₂CO₃), 2M aqueous solution | 105.99 | 3.0 | 1.5 mL |
| 1,4-Dioxane | - | - | 6 mL |
| Ethyl Acetate (EtOAc) | - | - | For extraction |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | For drying |
Procedure
-
Inert Atmosphere Setup: Assemble a 25 mL Schlenk flask containing a magnetic stir bar. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Under a positive pressure of inert gas, add this compound (176 mg, 1.0 mmol), 4-methoxyphenylboronic acid (228 mg, 1.5 mmol), and Pd(PPh₃)₄ (58 mg, 0.05 mmol).
-
Solvent and Base Addition: Add 1,4-Dioxane (6 mL) followed by the 2M aqueous sodium carbonate solution (1.5 mL) via syringe.
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours under the inert atmosphere. Monitor the reaction by TLC.
-
Workup: Cool the reaction to room temperature. Dilute with water (15 mL) and transfer to a separatory funnel.
-
Extraction and Purification: Extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the residue by flash column chromatography.
Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.
Protocol 3: Buchwald-Hartwig Amination with Morpholine
This protocol details the synthesis of 4-(4-(dimethylamino)-5-fluoropyrimidin-2-yl)morpholine.
Materials and Reagents
| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Volume/Mass |
| This compound | 175.59 | 1.0 | 176 mg |
| Morpholine | 87.12 | 1.2 | 105 mg (105 µL) |
| Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] | 915.72 | 0.02 | 18 mg |
| XPhos | 476.65 | 0.08 | 38 mg |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.4 | 135 mg |
| Toluene (anhydrous) | - | - | 5 mL |
| Diethyl Ether | - | - | For extraction |
Procedure
-
Inert Atmosphere Setup: In a glovebox or under a stream of inert gas, add NaOtBu (135 mg, 1.4 mmol), XPhos (38 mg, 0.08 mmol), and Pd₂(dba)₃ (18 mg, 0.02 mmol) to a dry Schlenk tube equipped with a stir bar.
-
Reagent Addition: Add this compound (176 mg, 1.0 mmol). Seal the tube, remove from the glovebox (if used), and place under a positive pressure of Argon.
-
Solvent and Amine Addition: Add anhydrous toluene (5 mL) followed by morpholine (105 µL, 1.2 mmol) via syringe.
-
Reaction: Heat the reaction mixture to 100 °C and stir for 8-12 hours. The mixture will typically turn dark brown. Monitor completion by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Pass the mixture through a short plug of Celite, washing with diethyl ether or ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting residue by column chromatography to yield the product.
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
Comparative Summary of Synthetic Protocols
| Feature | Nucleophilic Aromatic Substitution (SNAr) | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination |
| Bond Formed | C-N, C-O, C-S | C-C | C-N |
| Key Reagents | Nucleophile (amine, alcohol), Base (e.g., K₂CO₃) | Boronic acid/ester, Pd Catalyst, Base (e.g., Na₂CO₃) | Amine, Pd Catalyst/Ligand, Base (e.g., NaOtBu) |
| Atmosphere | Standard (air) | Inert (Argon/Nitrogen) | Inert (Argon/Nitrogen) |
| Key Advantage | Operationally simple, often metal-free.[12] | Forms robust C-C bonds, wide substrate scope.[13][14] | Excellent for forming C-N bonds, high functional group tolerance.[6][15] |
| Considerations | Limited to nucleophilic partners. | Requires synthesis of boronic acid, sensitive to air/moisture. | Requires specialized ligands, catalyst can be air-sensitive. |
Conclusion and Future Outlook
This compound is a powerful and versatile intermediate for the synthesis of diverse chemical libraries. The protocols outlined in this guide for SNAr, Suzuki-Miyaura, and Buchwald-Hartwig reactions provide reliable and reproducible methods for its functionalization. Mastery of these techniques enables researchers to rapidly access novel pyrimidine derivatives. The choice of reaction depends on the desired final structure, with SNAr being ideal for simple heteroatom substitutions and palladium-catalyzed methods offering pathways to more complex biaryl and arylamine structures. Careful optimization of reaction parameters, particularly the choice of catalyst, ligand, and base for cross-coupling reactions, is crucial for achieving high yields and purity. These foundational methods pave the way for the exploration of new chemical space and the development of next-generation therapeutics.
References
- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. research.rug.nl [research.rug.nl]
- 8. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. 2-クロロ-5-フルオロピリミジン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 13. benchchem.com [benchchem.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Application Notes and Protocols for 2-Chloro-4-(dimethylamino)-5-fluoropyrimidine in Medicinal Chemistry
Introduction: A Versatile Fluoropyrimidine Building Block for Drug Discovery
2-Chloro-4-(dimethylamino)-5-fluoropyrimidine is a strategically functionalized heterocyclic compound with significant potential in medicinal chemistry. Its pyrimidine core is a prevalent scaffold in a multitude of clinically approved drugs, particularly in oncology and immunology. The presence of a fluorine atom at the 5-position can enhance metabolic stability and binding affinity, while the dimethylamino group at the 4-position modulates the electronic properties of the ring and can serve as a key interaction point with biological targets. The chlorine atom at the 2-position provides a reactive handle for introducing molecular diversity through various cross-coupling and nucleophilic substitution reactions.
These features make this compound a valuable intermediate for the synthesis of targeted therapies, most notably protein kinase inhibitors. This guide provides an in-depth exploration of the synthesis and application of this compound, complete with detailed protocols to empower researchers in their drug discovery endeavors.
Physicochemical Properties
A clear understanding of the physicochemical properties of a building block is crucial for its effective use in synthesis and for predicting the properties of its derivatives.
| Property | Value | Source |
| Molecular Formula | C₆H₇ClFN₃ | Inferred |
| Molecular Weight | 175.59 g/mol | Inferred |
| Appearance | Likely a solid at room temperature | Inferred |
| Solubility | Expected to be soluble in common organic solvents like DCM, THF, and DMF | Inferred |
Synthesis of this compound
The most direct and common route to this compound is through the selective nucleophilic aromatic substitution (SNAr) of the more reactive C4-chloro group of 2,4-dichloro-5-fluoropyrimidine with dimethylamine. The higher reactivity of the C4 position over the C2 position in nucleophilic substitution on dihalopyrimidines is a well-established principle.
Caption: Synthetic route to the target compound.
Protocol 1: Synthesis of this compound
This protocol describes the synthesis from 2,4-dichloro-5-fluoropyrimidine.
Materials:
-
2,4-dichloro-5-fluoropyrimidine
-
Dimethylamine (2.0 M solution in THF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2,4-dichloro-5-fluoropyrimidine (1.0 eq) in anhydrous THF (0.2 M) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add DIPEA (1.2 eq).
-
Cool the mixture to 0°C using an ice bath.
-
Slowly add dimethylamine (1.1 eq, 2.0 M solution in THF) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired this compound.
Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Applications in Medicinal Chemistry: A Gateway to Kinase Inhibitors
The 2-amino-4-substituted pyrimidine motif is a cornerstone of many approved protein kinase inhibitors. This compound is an ideal starting material for accessing such scaffolds. The chlorine atom at the C2 position can be readily displaced or coupled to introduce a variety of substituents that can be tailored to target the ATP-binding site of specific kinases.
Caption: Suzuki-Miyaura cross-coupling workflow.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This protocol details a general procedure for the Suzuki-Miyaura coupling of an aryl or heteroaryl boronic acid with this compound.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid or ester (e.g., phenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water, degassed
-
Ethyl acetate (EtOAc)
-
Celite
Procedure:
-
In a microwave vial or Schlenk tube, combine this compound (1.0 eq), the desired aryl/heteroaryl boronic acid (1.2 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) to achieve a suitable concentration (e.g., 0.1 M).
-
Seal the vessel and heat the reaction mixture to 80-120°C for 2-12 hours. The reaction can often be accelerated using microwave irradiation.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst, washing the pad with additional ethyl acetate.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography or preparative HPLC to obtain the desired 2-substituted pyrimidine.
Causality and Trustworthiness: The choice of a palladium(0) catalyst and a suitable base is critical for the catalytic cycle of the Suzuki-Miyaura reaction. Degassing the solvents is essential to prevent oxidation of the palladium catalyst, which would lead to decreased reaction efficiency. The workup procedure is designed to effectively remove the catalyst and inorganic salts, ensuring a pure final product.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyrimidine ring, further enhanced by the fluorine atom, facilitates nucleophilic aromatic substitution at the C2 position. This allows for the introduction of a wide range of nitrogen, oxygen, and sulfur nucleophiles, which are common functionalities in bioactive molecules.
Protocol 3: General Procedure for SNAr with an Amine
This protocol describes the displacement of the 2-chloro substituent with a primary or secondary amine.
Materials:
-
This compound
-
Desired primary or secondary amine
-
N,N-Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base
-
N,N-Dimethylformamide (DMF) or another suitable polar aprotic solvent
-
Ethyl acetate (EtOAc)
-
Water
Procedure:
-
To a solution of this compound (1.0 eq) in DMF (0.2 M) in a sealed tube, add the desired amine (1.2 eq) and DIPEA (1.5 eq).
-
Heat the reaction mixture to 80-140°C for 4-24 hours. Microwave heating can often significantly reduce the reaction time.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or preparative HPLC.
Expertise and Experience: The choice of solvent and temperature is crucial for the success of SNAr reactions. Polar aprotic solvents like DMF or DMSO are generally preferred as they can solvate the charged intermediate of the Meisenheimer complex. Higher temperatures are often required to overcome the activation energy of the reaction. The use of a non-nucleophilic base is important to prevent it from competing with the desired amine nucleophile.
Conclusion
This compound is a highly versatile and valuable building block in medicinal chemistry. Its strategic functionalization allows for the efficient synthesis of diverse libraries of compounds, particularly for the discovery of novel kinase inhibitors. The protocols provided herein offer a solid foundation for researchers to utilize this compound in their drug discovery programs. As with any chemical synthesis, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.
Application Notes and Protocols for C-N Bond Formation with 2-Chloro-4-(dimethylamino)-5-fluoropyrimidine
Introduction: The Strategic Importance of the 2-Amino-4-(dimethylamino)-5-fluoropyrimidine Scaffold
The pyrimidine core is a cornerstone of medicinal chemistry, forming the central scaffold of numerous therapeutic agents. The specific substitution pattern of a 2-amino-4-(dimethylamino)-5-fluoropyrimidine moiety is of significant interest to researchers in drug discovery. This structural motif is a key component in a variety of kinase inhibitors and other targeted therapies. The formation of the C-N bond at the 2-position of the pyrimidine ring is a critical step in the synthesis of these valuable compounds. This application note provides a comprehensive guide to the experimental procedures for achieving this transformation, focusing on two powerful synthetic methodologies: the Buchwald-Hartwig amination and the Nucleophilic Aromatic Substitution (SNAr). We will delve into the mechanistic underpinnings of these reactions, provide detailed, step-by-step protocols, and offer insights into troubleshooting and optimization.
Mechanistic Considerations: Navigating the Reactivity of 2-Chloro-4-(dimethylamino)-5-fluoropyrimidine
The reactivity of this compound in C-N bond-forming reactions is governed by the electronic properties of its substituents. The dimethylamino group at the 4-position is a strong electron-donating group, which increases the electron density of the pyrimidine ring. Conversely, the fluorine atom at the 5-position is an electron-withdrawing group. These opposing electronic effects, along with the inherent reactivity of the C-Cl bond, dictate the preferred reaction pathways.
Buchwald-Hartwig Amination: A Palladium-Catalyzed Approach
The Buchwald-Hartwig amination is a versatile and widely used method for the formation of C-N bonds.[1] The reaction is catalyzed by a palladium complex and involves the coupling of an aryl or heteroaryl halide with a primary or secondary amine in the presence of a base.[2] The catalytic cycle, as depicted below, involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation, and reductive elimination to form the desired product and regenerate the catalyst.[1]
Caption: Simplified Catalytic Cycle of the Buchwald-Hartwig Amination.
For this compound, the electron-donating dimethylamino group can somewhat deactivate the C-Cl bond towards oxidative addition. Therefore, the choice of a suitable palladium catalyst and ligand is crucial for achieving high yields. Sterically hindered and electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups, are often employed to facilitate the reaction.[3]
Nucleophilic Aromatic Substitution (SNAr): A Metal-Free Alternative
Nucleophilic aromatic substitution is another powerful method for forming C-N bonds, particularly on electron-deficient aromatic and heteroaromatic rings.[4] The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex.
Caption: General Mechanism of Nucleophilic Aromatic Substitution (SNAr).
In the case of this compound, the electron-withdrawing fluorine at the 5-position helps to stabilize the negative charge in the Meisenheimer intermediate, thereby facilitating the nucleophilic attack. While the electron-donating dimethylamino group at C4 generally deactivates the ring for SNAr, the reaction at the C2 position can still be achieved, often with the use of heat. For dihalopyrimidines, substitution at the C4 position is typically favored.[5] However, in our substrate, the C4 position is already functionalized, directing the substitution to the C2 position.
Experimental Protocols
The following protocols provide a starting point for the C-N bond formation with this compound. Optimization of reaction conditions may be necessary for specific amine coupling partners.
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol is suitable for a wide range of primary and secondary amines.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium(II) acetate (Pd(OAc)2) or Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)
-
Phosphine ligand (e.g., XPhos, RuPhos, or BrettPhos)[3]
-
Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs2CO3)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or THF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a dry Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add the palladium precursor (e.g., Pd(OAc)2, 2-5 mol%) and the phosphine ligand (4-10 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Reagent Addition: Under a positive pressure of inert gas, add this compound (1.0 mmol, 1.0 equiv), the amine (1.2 mmol, 1.2 equiv), and the base (e.g., NaOtBu, 1.5 mmol, 1.5 equiv).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., Toluene, 5 mL) via syringe.
-
Reaction: Stir the reaction mixture at room temperature for 10 minutes to ensure proper mixing and catalyst activation. Then, heat the mixture to 80-110 °C using a preheated oil bath or heating mantle.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Data Table: Typical Reaction Parameters for Buchwald-Hartwig Amination
| Parameter | Condition | Rationale |
| Palladium Precursor | Pd(OAc)2 or Pd2(dba)3 (2-5 mol%) | Common and effective palladium sources for cross-coupling reactions.[6] |
| Ligand | XPhos, RuPhos, BrettPhos (4-10 mol%) | Bulky, electron-rich ligands that promote oxidative addition and reductive elimination.[3] |
| Base | NaOtBu or Cs2CO3 (1.5-2.0 equiv) | Strong, non-nucleophilic bases to deprotonate the amine.[6] |
| Solvent | Toluene, Dioxane, or THF | Anhydrous, degassed solvents are crucial to prevent catalyst deactivation. |
| Temperature | 80-110 °C | Elevated temperatures are often required for less reactive aryl chlorides. |
| Reaction Time | 4-24 hours | Varies depending on the reactivity of the amine and the specific conditions. |
Protocol 2: Nucleophilic Aromatic Substitution (SNAr)
This protocol is generally effective for primary and secondary amines, and can be a more cost-effective alternative to palladium-catalyzed methods.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA), or Potassium carbonate (K2CO3))
-
Solvent (e.g., Ethanol, N,N-Dimethylformamide (DMF), or Dimethyl sulfoxide (DMSO))
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 mmol, 1.0 equiv) in the chosen solvent (5-10 mL).
-
Reagent Addition: Add the amine (1.5-2.0 equiv) and the base (2.0-3.0 equiv).
-
Reaction: Heat the reaction mixture to reflux (typically 80-150 °C, depending on the solvent).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in an organic solvent (e.g., ethyl acetate or dichloromethane), wash with water to remove excess base and salts, and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.
Data Table: Typical Reaction Parameters for SNAr
| Parameter | Condition | Rationale |
| Nucleophile | Primary or Secondary Amine (1.5-2.0 equiv) | An excess of the amine can drive the reaction to completion. |
| Base | TEA, DIPEA, or K2CO3 (2.0-3.0 equiv) | To neutralize the HCl generated during the reaction. |
| Solvent | Ethanol, DMF, or DMSO | Polar aprotic solvents can accelerate SNAr reactions. |
| Temperature | 80-150 °C | Heat is often required to overcome the activation energy for SNAr on this substrate. |
| Reaction Time | 6-48 hours | Generally longer than palladium-catalyzed reactions. |
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst (Buchwald-Hartwig) | Ensure anhydrous and oxygen-free conditions. Use fresh, high-quality reagents. |
| Insufficient activation (SNAr) | Increase reaction temperature or switch to a higher-boiling solvent (e.g., DMSO). | |
| Side product formation | Hydrolysis of the starting material | Ensure anhydrous conditions. |
| Di-amination (if applicable) | Use a stoichiometric amount of the amine. | |
| Difficulty in product purification | Polar byproducts | Perform an aqueous workup to remove salts. Acid-base extraction can be used for basic or acidic impurities.[7] |
Conclusion
The formation of a C-N bond at the 2-position of this compound is a key transformation for the synthesis of medicinally important compounds. Both the Buchwald-Hartwig amination and nucleophilic aromatic substitution offer viable routes to achieve this. The choice between these methods will depend on factors such as the nature of the amine, cost considerations, and the desired reaction scale. The protocols and insights provided in this application note serve as a valuable resource for researchers and scientists in the field of drug development, enabling the efficient synthesis of novel 2-aminopyrimidine derivatives.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. research.rug.nl [research.rug.nl]
- 4. mdpi.com [mdpi.com]
- 5. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tcichemicals.com [tcichemicals.com]
- 7. preprints.org [preprints.org]
The Strategic Application of 2-Chloro-4-(dimethylamino)-5-fluoropyrimidine in Fragment-Based Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Power of a Privileged Scaffold
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of high-quality lead compounds.[1][2][3] This approach hinges on a foundational principle: that small, low-complexity molecules ("fragments") can probe a target's binding sites with high efficiency, providing starting points that can be elaborated into potent and selective drug candidates.[4] Within the vast chemical space of possible fragments, the 2-Chloro-4-(dimethylamino)-5-fluoropyrimidine scaffold has emerged as a particularly strategic asset.
This application note provides a detailed guide to the utility and practical application of this compound in FBDD campaigns. We will explore the rationale behind its design, its advantageous physicochemical properties, and provide detailed protocols for its use in biophysical screening and subsequent hit-to-lead optimization. This document is intended to serve as a practical guide for researchers aiming to leverage this versatile fragment to accelerate their drug discovery programs.
Part 1: The Rationale - Why this compound?
The efficacy of this fragment is not accidental; it is a result of the deliberate combination of chemical features that address key challenges in FBDD.
-
The Pyrimidine Core: Pyrimidine is a privileged scaffold in medicinal chemistry, frequently found in approved drugs and natural products.[5] Its nitrogen atoms can act as hydrogen bond acceptors, providing crucial anchoring points within a protein's binding site.
-
The Fluorine Atom (F): The fluorine at the C5 position is a cornerstone of this fragment's utility.
-
¹⁹F NMR Probe: Fluorine-19 is a spin ½ nucleus with 100% natural abundance and a wide chemical shift range, making it an exquisite probe for Nuclear Magnetic Resonance (NMR) spectroscopy.[5] This allows for highly sensitive and efficient screening of fragment binding without interference from complex protein signals.[5] Changes in the ¹⁹F chemical shift upon addition of the target protein provide unambiguous evidence of binding.
-
Modulation of Physicochemical Properties: Fluorine can lower the pKa of adjacent basic groups and influence hydrogen bonding capabilities, often improving metabolic stability and membrane permeability.
-
-
The Chlorine Atom (Cl): The chlorine at the C2 position serves as a versatile synthetic handle. As a good leaving group, it facilitates nucleophilic aromatic substitution reactions, providing a straightforward vector for fragment "growing" or "linking" during hit-to-lead optimization.
-
The Dimethylamino Group (-N(CH₃)₂): This group at the C4 position offers several advantages:
-
Solubility: The basic nitrogen can be protonated, enhancing the aqueous solubility of the fragment, which is a critical parameter for biophysical assays.
-
Hydrogen Bonding: It can act as a hydrogen bond acceptor.
-
Synthetic Vector: While less reactive than the C2-chloro position, it can be modified or replaced in later stages of optimization to fine-tune activity and properties.
-
The combination of these features makes this compound a "poised" fragment—one that is not only well-suited for initial screening but is also primed for rapid and rational chemical elaboration.
Part 2: Physicochemical Properties & "Rule of Three" Compliance
To be an effective starting point, a fragment should adhere to the "Rule of Three" (Ro3), which generally defines a molecule with a high probability of binding efficiently to a protein target.[6] Let's assess the properties of our fragment.
| Property | Value (Estimated) | "Rule of Three" Guideline | Compliance |
| Molecular Weight (MW) | 175.6 g/mol | < 300 Da | Yes |
| LogP (cLogP) | ~1.5 - 2.0 | ≤ 3 | Yes |
| Hydrogen Bond Donors (HBD) | 0 | ≤ 3 | Yes |
| Hydrogen Bond Acceptors (HBA) | 3 (2 pyrimidine N, 1 amino N) | ≤ 3 | Yes |
| Rotatable Bonds | 1 | ≤ 3 | Yes |
Note: The values for this compound are estimated based on its structure and data for similar compounds like 2-chloro-5-fluoropyrimidine. Precise experimental determination is always recommended.
As the table demonstrates, the fragment comfortably fits within the Ro3 guidelines, making it an ideal candidate for an FBDD screening library. Its properties suggest good ligand efficiency and a favorable starting point for optimization.
Part 3: The FBDD Workflow - A Hypothetical Case Study
To illustrate the practical application of this fragment, we will outline a hypothetical FBDD campaign targeting a protein kinase, a common target class for pyrimidine-based inhibitors.
Workflow Overview
Caption: A typical workflow for a Fragment-Based Drug Discovery campaign.
Protocol 1: Primary Screening using ¹⁹F-NMR Spectroscopy
Objective: To rapidly identify fragments from a library that bind to the target kinase by observing changes in the fluorine NMR signal.
Rationale: ¹⁹F-NMR is a highly sensitive method for detecting weak fragment binding.[7] The fluorine atom on our pyrimidine fragment acts as a reporter. Binding to a large protein will cause a change in the local chemical environment of the fluorine, resulting in a chemical shift perturbation and/or line broadening of its NMR signal. Screening fragments in cocktails (mixtures) can significantly increase throughput.[5]
Materials:
-
Target Kinase Protein (e.g., >95% purity, at 10-50 µM in NMR buffer)
-
This compound (and other fluorinated fragments)
-
NMR Buffer (e.g., 50 mM Phosphate buffer pH 7.4, 150 mM NaCl, 1 mM DTT, 10% D₂O)
-
NMR Spectrometer equipped with a cryoprobe for ¹⁹F detection.
Procedure:
-
Fragment Library Preparation:
-
Prepare 100 mM stock solutions of each fluorinated fragment in d6-DMSO.
-
Create cocktails of 8-10 fragments, ensuring that the ¹⁹F NMR signal for each fragment is resolved in the spectrum. This compound will serve as one component.
-
Prepare a working solution of the fragment cocktail at 10 mM in NMR buffer.
-
-
Acquire Reference Spectra:
-
Acquire a ¹⁹F-NMR spectrum of each fragment cocktail (e.g., at 200 µM final concentration) in NMR buffer without the target protein. This is the reference spectrum.
-
-
Acquire Protein-Ligand Spectra:
-
Prepare a sample containing the target kinase (e.g., 20 µM) and the fragment cocktail (200 µM).
-
Acquire a ¹⁹F-NMR spectrum under the same conditions as the reference.
-
-
Data Analysis:
-
Overlay the reference and protein-ligand spectra.
-
Identify signals that show a significant chemical shift change (>0.05 ppm) or significant line broadening. These correspond to "hits."
-
Deconvolute the hit cocktail by testing each component individually to identify the specific binding fragment.
-
Self-Validation:
-
Positive Control: Use a known ligand of the kinase (if available) to confirm the assay can detect binding.
-
Negative Control: A denatured protein sample should show no specific binding-induced shifts.
Protocol 2: Hit Confirmation and Affinity Determination by Surface Plasmon Resonance (SPR)
Objective: To confirm the hits from the primary screen and determine their binding affinity (K_D) and kinetics.
Rationale: SPR is a label-free biophysical technique that provides real-time quantitative data on molecular interactions. It serves as an excellent orthogonal method to validate NMR hits and is crucial for ranking fragments based on their affinity.
Materials:
-
SPR Instrument (e.g., Biacore)
-
Sensor Chip (e.g., CM5 chip for amine coupling)
-
Immobilization reagents (EDC, NHS, ethanolamine)
-
Target Kinase Protein
-
Running Buffer (e.g., HBS-EP+)
-
Fragment hit solutions (prepared in running buffer with matched DMSO concentration)
Procedure:
-
Protein Immobilization:
-
Immobilize the target kinase onto the sensor chip surface using standard amine coupling chemistry to a density of ~5000-10000 Response Units (RU).
-
A reference flow cell should be prepared (activated and blocked with ethanolamine) to subtract non-specific binding.
-
-
Binding Analysis:
-
Prepare a dilution series of the fragment hit (e.g., 1 µM to 500 µM).
-
Inject the fragment solutions over the target and reference flow cells at a constant flow rate (e.g., 30 µL/min).
-
Record the binding response (sensorgram).
-
After each injection, regenerate the surface with a mild buffer if necessary.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the target flow cell data.
-
Plot the steady-state binding response against the fragment concentration.
-
Fit the data to a 1:1 steady-state binding model to determine the dissociation constant (K_D).
-
Self-Validation:
-
DMSO Calibration: Ensure the DMSO concentration is identical in all sample and running buffers to minimize bulk refractive index artifacts.
-
Control Protein: Test fragment binding against an unrelated protein to assess specificity.
Part 4: Hit-to-Lead - The Path Forward
Once this compound is validated as a hit with a confirmed binding mode from X-ray crystallography, the hit-to-lead phase begins. The goal is to increase potency and selectivity while maintaining drug-like properties.
Strategy: Fragment Growing
The most direct optimization strategy for this fragment is "growing" from the C2-chloro position. The chlorine is an excellent leaving group for nucleophilic substitution reactions (e.g., Suzuki, Buchwald-Hartwig, or direct S_NAr with amines or thiols), allowing for the introduction of new chemical moieties that can form additional interactions with the target protein.
Caption: A structure-guided fragment growing strategy.
Synthetic Protocol Example: Suzuki Coupling
-
To a solution of this compound (1 equivalent) and a desired aryl boronic acid (1.2 equivalents) in a solvent like 1,4-dioxane/water.
-
Add a base such as K₂CO₃ or Cs₂CO₃ (2-3 equivalents).
-
Add a palladium catalyst, for example, Pd(PPh₃)₄ (0.05 equivalents).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C until completion, monitored by TLC or LC-MS.
-
Work up the reaction and purify the product by column chromatography.
By systematically exploring different substituents at the C2 position based on structural insights, potency can be rapidly improved by orders of magnitude.
Conclusion
This compound represents a highly valuable tool in the arsenal of the modern medicinal chemist. Its combination of a privileged core, a sensitive ¹⁹F-NMR handle, and a versatile synthetic vector provides a streamlined path from initial screen to lead compound. By employing the biophysical and synthetic protocols outlined in this guide, research teams can effectively leverage this fragment to tackle challenging biological targets and accelerate the discovery of new medicines.
References
- 1. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Chloro-5-fluoropyrimidine | C4H2ClFN2 | CID 583466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound CAS#: 355829-23-1 [amp.chemicalbook.com]
- 5. Fragment screening at AstraZeneca: developing the next generation biophysics fragment set - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Discovery, Structure-Activity Relationship, and Mechanistic Studies of 1-((3 R,4 S)-3-((Dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)piperidin-1-yl)-2-(2,4,5-trifluorophenyl)ethan-1-one as a Novel Potent Analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 2-Chloro-4-(dimethylamino)-5-fluoropyrimidine Reactions
Welcome to the technical support center for 2-Chloro-4-(dimethylamino)-5-fluoropyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reactions involving this versatile intermediate. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality of byproduct formation and offer robust troubleshooting strategies to ensure the success of your experiments.
Core Concept: The Chemistry of this compound
This compound is an electron-deficient heteroaromatic compound. Its reactivity is dominated by Nucleophilic Aromatic Substitution (SNAr) . In this mechanism, a nucleophile attacks the electron-poor pyrimidine ring, leading to the displacement of a leaving group, typically the chloride ion at the C2 position.[1][2] The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex, and its stability is crucial for the reaction to proceed.[1][3] The presence of electron-withdrawing nitrogen atoms in the pyrimidine ring facilitates this attack, making the system susceptible to nucleophilic substitution.[2]
References
Technical Support Center: Optimizing Suzuki Coupling Reactions with 2-Chloro-4-(dimethylamino)-5-fluoropyrimidine
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 2-Chloro-4-(dimethylamino)-5-fluoropyrimidine in Suzuki-Miyaura cross-coupling reactions. This resource is designed to provide in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this specific transformation and improve your reaction yields.
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds. However, the unique electronic properties of this compound—a heteroaromatic halide with both electron-donating and electron-withdrawing substituents—can present specific challenges. This guide offers expert insights and practical solutions to overcome these hurdles.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments, providing a logical framework for diagnosis and resolution.
Issue 1: Low to No Product Formation
This is one of the most common challenges, often stemming from suboptimal reaction conditions for this particular substrate.
Possible Causes & Recommended Solutions:
-
Insufficient Catalyst Activity: The C-Cl bond at the 2-position of the pyrimidine ring is less reactive than corresponding C-Br or C-I bonds. Standard catalysts like Pd(PPh₃)₄ may be ineffective.
-
Expert Recommendation: Employ more active, electron-rich phosphine ligands that promote the oxidative addition of the C-Cl bond to the palladium center. Buchwald or Fu-type ligands are excellent starting points.
-
-
Inappropriate Base Selection: The choice of base is critical for the transmetalation step and to avoid side reactions.
-
Expert Recommendation: A moderately strong inorganic base is often a good choice. Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are frequently effective. Stronger bases like hydroxides can sometimes lead to decomposition of the starting material or catalyst.
-
-
Incorrect Solvent System: The solvent influences the solubility of reagents and the stability of the catalytic species.
-
Expert Recommendation: A polar aprotic solvent is generally preferred. Dioxane, THF, or DME, often with a small amount of water, can facilitate the reaction. The water is crucial for the boronic acid to be in its active form.
-
-
Reaction Temperature is Too Low: Activation of the C-Cl bond may require higher temperatures.
-
Expert Recommendation: Start with a reaction temperature of 80-100 °C. If no conversion is observed, a gradual increase to 120 °C (if the solvent allows) may be necessary.
-
Troubleshooting Workflow:
Caption: Troubleshooting Decision Tree for Low Yield
Issue 2: Significant Formation of Side Products
The presence of multiple functional groups on the pyrimidine ring can lead to undesired reactions.
Possible Causes & Recommended Solutions:
-
Protodeboronation of Boronic Acid: This is the cleavage of the C-B bond of the boronic acid, often caused by excessive heat, strong base, or the presence of water.
-
Expert Recommendation: Use a milder base like K₃PO₄. Ensure the boronic acid is of high quality and use it in a slight excess (1.1-1.3 equivalents). Minimize reaction time where possible.
-
-
Homocoupling of Boronic Acid (Glaser-Hay type reaction): This side product arises from the oxidative coupling of two boronic acid molecules.
-
Expert Recommendation: This is often promoted by the presence of oxygen. Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere (Argon or Nitrogen).
-
-
Dehalogenation of the Starting Material: The chloro group is replaced by a hydrogen atom.
-
Expert Recommendation: This can be caused by certain phosphine ligands in the presence of a base. If this is a major issue, screening different ligands is advised.
-
Data Summary: Recommended Starting Conditions
| Parameter | Recommendation | Rationale |
| Catalyst | Pd₂(dba)₃ (1-2 mol%) + SPhos (2-4 mol%) | Highly active system for challenging C-Cl bonds. |
| Base | K₂CO₃ or Cs₂CO₃ (2-3 equivalents) | Effective for transmetalation with minimal side reactions. |
| Solvent | 1,4-Dioxane / H₂O (10:1 v/v) | Good solubility for reagents and promotes catalyst activity. |
| Temperature | 90-110 °C | Balances reaction rate with minimizing decomposition. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents catalyst oxidation and boronic acid homocoupling. |
Frequently Asked Questions (FAQs)
Q1: Why is the 2-chloro position on this pyrimidine challenging to couple?
The reactivity of a C-Cl bond in Suzuki coupling is influenced by the electronic environment of the aromatic ring. In this compound, the electron-donating dimethylamino group at the 4-position can decrease the electrophilicity of the C-Cl bond at the 2-position, making the initial oxidative addition step of the catalytic cycle more difficult.
Q2: Can I use a different palladium source?
Yes, while Pd₂(dba)₃ is a common and effective Pd(0) source, other sources like Pd(OAc)₂ can also be used. If using a Pd(II) source like Pd(OAc)₂, it will be reduced in situ to Pd(0) by the phosphine ligand to initiate the catalytic cycle.
Q3: What is the role of the fluorine atom at the 5-position?
The fluorine atom is electron-withdrawing and can have a modest activating effect on the C-Cl bond for oxidative addition. Its presence can help to counterbalance the deactivating effect of the dimethylamino group.
Q4: How do I properly degas my reaction mixture?
Proper degassing is crucial to prevent oxidation of the catalyst. A common and effective method is the "freeze-pump-thaw" technique. For simpler setups, bubbling argon or nitrogen through the solvent for 15-30 minutes before adding the catalyst and other reagents is also effective.
Q5: I am seeing a new spot on my TLC that is not the starting material or the product. What could it be?
This could be one of the side products mentioned in the troubleshooting section, such as the homocoupled boronic acid or a dehalogenated starting material. It could also be a product of a reaction with the solvent or base. LC-MS analysis is the best way to identify this unknown impurity and guide your optimization efforts.
Experimental Protocol: General Procedure for Suzuki Coupling
This protocol provides a robust starting point for your experiments.
Materials:
-
This compound (1.0 eq)
-
Boronic acid or ester (1.2 eq)
-
Pd₂(dba)₃ (0.02 eq)
-
SPhos (0.04 eq)
-
K₂CO₃ (2.5 eq)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Reaction vessel (e.g., Schlenk tube) with a stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To the reaction vessel, add this compound, the boronic acid, and K₂CO₃.
-
Seal the vessel and evacuate and backfill with inert gas three times.
-
Add Pd₂(dba)₃ and SPhos to the vessel under a positive flow of inert gas.
-
Add the anhydrous 1,4-dioxane followed by the degassed water via syringe.
-
Place the vessel in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Visualizing the Catalytic Cycle:
Caption: The Suzuki-Miyaura Catalytic Cycle
This guide provides a comprehensive starting point for improving the yield of Suzuki coupling reactions with this compound. Remember that every substrate-reagent combination is unique, and systematic optimization of the parameters discussed here will be key to your success.
Technical Support Center: Purification of 2-Chloro-4-(dimethylamino)-5-fluoropyrimidine Derivatives
Introduction
Welcome to the technical support guide for the purification of 2-Chloro-4-(dimethylamino)-5-fluoropyrimidine and its derivatives. These compounds are valuable intermediates in medicinal chemistry and drug development. However, their unique electronic and structural features—a halogenated, electron-rich pyrimidine core—present specific challenges during purification. This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to help you navigate these complexities and achieve high purity for your target compounds.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification process in a question-and-answer format.
Issue 1: Persistent Impurities Co-eluting with the Product in Column Chromatography
Question: I'm struggling to separate my target this compound derivative from an impurity with a very similar Rf value on TLC. How can I improve the separation?
Answer: This is a common challenge, often arising from structurally similar impurities such as starting materials or isomers. The key is to exploit subtle differences in polarity and interaction with the stationary phase.
Potential Causes & Solutions:
-
Insufficient Resolution of the Solvent System: The polarity of your mobile phase may not be optimal for resolving compounds with close Rf values. The ideal Rf for the desired compound should be around 0.2-0.4 for good separation.[1]
-
Action: Systematically screen different solvent systems. If you are using a standard Hexane/Ethyl Acetate system, try introducing a third solvent with different properties. For example, dichloromethane (DCM) can alter the selectivity of the separation. A patent for a similar compound purification used a petroleum ether:DCM mixture.[2]
-
Pro-Tip: Employing an isocratic elution (using a constant solvent mixture) after a thorough gradient TLC analysis often provides better separation for closely eluting spots than a continuous gradient on the column.
-
-
Presence of Unreacted Starting Materials: The synthesis of these derivatives often starts from precursors like 2,4-dichloro-5-fluoropyrimidine.[3] Incomplete reaction can leave this starting material, which has similar chromatographic behavior.
-
Action: Ensure your reaction has gone to completion using LC-MS or TLC analysis before work-up. If starting material is present, consider a chemical quench or work-up procedure designed to remove it.
-
-
Formation of Isomers: Side reactions can lead to the formation of isomers which are notoriously difficult to separate.
Issue 2: Product Tailing or Streaking on Silica Gel Columns
Question: My compound is producing a broad, tailing peak during column chromatography, leading to poor separation and mixed fractions. What is causing this and how can I fix it?
Answer: Tailing of amine-containing compounds on silica gel is a classic problem. The dimethylamino group on your pyrimidine derivative is basic and can interact strongly and non-ideally with the acidic silanol groups (Si-OH) on the surface of the silica gel. This leads to poor peak shape.
Solutions:
-
Mobile Phase Modification: The most effective solution is to add a small amount of a basic modifier to your eluent. This base will compete with your compound for the acidic sites on the silica gel, improving the peak shape.
-
Protocol: Add 0.1-1% triethylamine (TEA) or pyridine to your mobile phase.[6] For example, if your eluent is 70:30 Hexane:Ethyl Acetate, you would prepare it as 69.9:30:0.1 Hexane:Ethyl Acetate:TEA. Always ensure the modifier is fully miscible with your solvent system.
-
-
Use of Deactivated Silica: You can use silica gel that has been pre-treated with a base, or purchase commercially available deactivated silica gel.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina (basic or neutral) or a bonded phase like diol-silica.
Issue 3: Product Degradation During Purification
Question: I'm observing the appearance of new, more polar spots on my TLC plates during column chromatography, and my overall yield is low. Is my compound degrading on the column?
Answer: Yes, it's possible. Halogenated pyrimidines can be susceptible to hydrolysis or other forms of degradation, especially when exposed to the acidic environment of silica gel for extended periods.[4][7] The chloro group at the 2-position is particularly labile to nucleophilic attack.
Troubleshooting Steps:
-
Assess Stability: First, confirm that the compound is indeed unstable on silica.
-
Protocol: Spot a solution of your purified (or semi-pure) compound on a TLC plate. Let it sit for 30-60 minutes, then elute the plate. If a new spot appears at the baseline or there is significant streaking, your compound is likely degrading.[1]
-
-
Minimize Contact Time: The longer the compound is on the column, the more time it has to degrade.
-
Action: Use flash chromatography with positive pressure to speed up the elution. Pack the column well to avoid channeling, which can increase run time.[1]
-
-
Neutralize the Stationary Phase: As mentioned for tailing, adding a base like triethylamine to the mobile phase can help neutralize the silica surface and protect your acid-sensitive compound.[6]
-
Switch to a Different Purification Method: If the compound is highly unstable on silica, avoid it altogether.
-
Alternatives:
-
Recrystallization: If your crude product is of reasonable purity (>80-90%), recrystallization is an excellent, non-destructive method.[5]
-
Reverse-Phase Chromatography: Using a C18 stationary phase with a mobile phase like acetonitrile/water or methanol/water avoids the acidic environment of silica. This is often the best choice for polar or unstable compounds.[8]
-
-
Issue 4: Compound "Oils Out" During Recrystallization
Question: I've tried to recrystallize my crude product, but it precipitates as an oil instead of forming crystals. How can I induce crystallization?
Answer: Oiling out occurs when the compound comes out of solution at a temperature above its melting point, or when the solution is supersaturated too quickly.
Solutions:
-
Reduce the Rate of Cooling: Allow the hot, filtered solution to cool slowly to room temperature on a benchtop, insulated with glass wool if necessary. Do not place it directly into an ice bath.[5]
-
Use More Solvent: The concentration of the compound may be too high. Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, then attempt to cool it again slowly.[1]
-
Try a Different Solvent System: Your compound may be too soluble in the chosen solvent. A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.
-
Action: Experiment with solvent mixtures. Dissolve the compound in a minimum amount of a "good" solvent (in which it is very soluble) and then slowly add a "poor" anti-solvent (in which it is insoluble) at an elevated temperature until the solution becomes turbid. Then, allow it to cool slowly.[6]
-
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in the synthesis of this compound derivatives?
A1: Impurity profiles are highly dependent on the synthetic route. However, common impurities include unreacted starting materials (e.g., 2,4,5-trichloropyrimidine or 2,4-dichloro-5-fluoropyrimidine), regioisomers from incomplete selectivity, and hydrolysis products where the C2-chloro group is replaced by a hydroxyl group (forming a pyrimidone).[4][9] The latter is especially common if the reaction work-up involves prolonged exposure to water or basic conditions at elevated temperatures.[7][10]
Q2: How should I store my purified this compound derivative to prevent degradation?
A2: Given the potential for hydrolysis of the C2-chloro group, it is best to store the compound in a cool, dry place, preferably in a desiccator under an inert atmosphere (e.g., nitrogen or argon).[11] For long-term storage, keeping it at -20°C is recommended. Avoid storing solutions in protic or wet solvents for extended periods.
Q3: Is reverse-phase or normal-phase chromatography better for these compounds?
A3: The choice depends on the specific derivative's polarity and stability.
-
Normal-Phase (e.g., Silica Gel): This is often the first choice due to its lower cost and familiarity. It is effective for less polar derivatives and can be optimized with basic additives (like TEA) to handle the dimethylamino group.[2][6]
-
Reverse-Phase (e.g., C18): This is an excellent alternative, particularly for more polar derivatives or those that show instability on silica.[5][8] It is also the standard for purity analysis by HPLC.
Q4: Can I use Thin Layer Chromatography (TLC) to monitor the progress of my column purification?
A4: Absolutely. TLC is an indispensable tool for monitoring column chromatography.[5] By spotting the crude mixture, the collected fractions, and a reference standard (if available) on the same plate, you can effectively track the elution of your compound and identify which fractions to combine for final work-up.
Experimental Protocols
Protocol 1: Optimized Flash Column Chromatography on Silica Gel
This protocol is designed to purify a basic, potentially acid-sensitive compound like a this compound derivative.
-
Mobile Phase Selection:
-
Analyze the crude material by TLC using various solvent systems (e.g., Hexane/Ethyl Acetate, DCM/Methanol).
-
Identify a system that gives your target compound an Rf value of approximately 0.2-0.4.
-
To the chosen solvent system, add 0.5% triethylamine (v/v) to prevent tailing.
-
-
Column Packing:
-
Select an appropriate size column for your sample amount (typically a 50:1 to 100:1 ratio of silica gel to crude material by weight).
-
Prepare a slurry of silica gel in the mobile phase and pour it into the column.
-
Allow the silica to settle, draining excess solvent, and then flush the column with 2-3 column volumes of the mobile phase under positive pressure to ensure a stable, well-packed bed.
-
-
Sample Loading:
-
Dissolve the crude material in a minimal amount of DCM or the mobile phase.
-
Alternative (Dry Loading): If the compound has poor solubility, dissolve it in a suitable solvent (e.g., DCM), add a small amount of silica gel, and evaporate the solvent to dryness. Carefully apply the resulting free-flowing powder to the top of the column bed. Dry loading often results in better separation.[1]
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Apply gentle positive pressure (using a pump or inert gas) to achieve a steady flow rate.
-
Collect fractions and monitor their composition by TLC.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent and triethylamine under reduced pressure using a rotary evaporator. Note: Triethylamine has a boiling point of 89.5°C, so co-evaporation with a higher boiling point solvent like toluene may be necessary for complete removal.
-
Protocol 2: Recrystallization
This protocol provides a general workflow for purification by recrystallization.
-
Solvent Screening:
-
Place a small amount of your crude material in several test tubes.
-
Add a few drops of different solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene, heptane) to each tube.
-
A good solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating. An anti-solvent will not dissolve the compound even when hot.
-
-
Dissolution:
-
Place the crude material in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating the mixture (e.g., in a hot water bath) and swirling until the compound just dissolves. Avoid adding excess solvent.
-
-
Decolorization (Optional):
-
If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal.
-
Reheat the mixture to boiling for a few minutes, then remove the charcoal by hot filtration through a fluted filter paper.
-
-
Crystallization:
-
Cover the flask and allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, the flask can be placed in an ice bath or refrigerator to maximize crystal formation.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering impurities.
-
-
Drying:
-
Dry the purified crystals in a vacuum oven or desiccator to remove all residual solvent.
-
Visualization and Data
Troubleshooting Workflow for Purification
The following diagram outlines a logical workflow for selecting and troubleshooting a purification method for this compound derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Page loading... [wap.guidechem.com]
- 8. A Validated Stability-Indicating Liquid Chromatographic Method for Determination of Degradation Impurities and Diastereomers in Voriconazole Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN101314594B - Preparation method for 2-hydroxyl-5-fluorine pyrimidine - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Stability of 2-Chloro-4-(dimethylamino)-5-fluoropyrimidine Under Acidic Conditions
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 2-Chloro-4-(dimethylamino)-5-fluoropyrimidine. This guide is designed to provide in-depth, experience-based insights into the stability of this compound under acidic conditions. As Senior Application Scientists, we understand the critical importance of compound stability in synthetic chemistry and drug development. This resource addresses common challenges and provides practical, evidence-based solutions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address common questions and troubleshooting scenarios encountered when working with this compound in acidic environments.
Q1: My reaction yield is significantly lower than expected when using an acidic catalyst. What is the likely cause?
A1: The most probable cause is the acid-catalyzed hydrolysis of the chloro group at the C2 position of the pyrimidine ring. Chloropyrimidines, particularly those with electron-donating groups, are susceptible to nucleophilic aromatic substitution (SNAr) reactions, and under acidic aqueous conditions, water can act as a nucleophile.
Causality Explained: The pyrimidine ring is π-electron deficient, which facilitates nucleophilic attack.[1] The chlorine atom at the C2 position is a good leaving group. Protonation of one of the ring nitrogens under acidic conditions further activates the ring towards nucleophilic attack. The dimethylamino group at C4 is an electron-donating group, which can influence the reactivity of the C2 position.
Troubleshooting Steps:
-
Monitor the reaction closely: Use techniques like TLC, LC-MS, or NMR to track the disappearance of your starting material and the appearance of any byproducts. A common byproduct to look for would be the corresponding 2-hydroxy-4-(dimethylamino)-5-fluoropyrimidine.
-
Control the acid concentration: Use the minimum effective concentration of the acid catalyst. Higher acid concentrations can accelerate the hydrolysis side reaction.[2]
-
Temperature management: Perform the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Hydrolysis rates are often highly temperature-dependent.
-
Solvent choice: If the reaction chemistry allows, consider using a non-aqueous or aprotic solvent to minimize the presence of water, which is the nucleophile in the hydrolysis reaction.
Q2: I observe the formation of an unexpected byproduct with a different mass spectrum. What could it be?
A2: Besides hydrolysis, another potential side reaction under strongly acidic conditions is the cleavage of the dimethylamino group. This would result in the formation of 2-chloro-4-amino-5-fluoropyrimidine or even further hydrolysis to 2-chloro-4-hydroxy-5-fluoropyrimidine.
Expert Insight: The C-N bond of the dimethylamino group can be susceptible to cleavage under harsh acidic conditions, particularly with prolonged reaction times or elevated temperatures.
Validation Protocol:
-
Characterize the byproduct: Isolate the byproduct using chromatography (e.g., HPLC) and characterize it using high-resolution mass spectrometry (HRMS) and NMR spectroscopy to confirm its structure.
-
Comparative analysis: Compare the spectral data with known standards of potential degradation products if available.
-
Reaction condition matrix: Run a small matrix of experiments varying the acid type (e.g., HCl, H2SO4, TFA), concentration, and temperature to understand the conditions that favor the formation of this byproduct.
Q3: Can I use any acid for my reaction, or are some more suitable than others?
A3: The choice of acid can significantly impact the stability of this compound. While a Brønsted acid is often required for catalysis, the nature of the counter-ion and the overall reaction medium are important considerations.
Recommendations:
-
Protic vs. Aprotic Acids: In many cases, a protic acid like HCl or H2SO4 is used. However, if water-mediated hydrolysis is a major concern, consider using a Lewis acid in an aprotic solvent.
-
Acid Strength (pKa): A weaker acid, if sufficient to catalyze the desired reaction, may be preferable to a stronger acid to minimize degradation.
-
Organic Acids: In some cases, organic acids like acetic acid or p-toluenesulfonic acid can be effective and may lead to less degradation than strong mineral acids.[3][4]
Q4: How should I properly store this compound, especially if it will be used in an acidic reaction?
A4: Proper storage is crucial to maintain the integrity of the compound.
Storage Guidelines:
-
Short-term: Store in a cool, dry place, away from light. Use of an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent moisture absorption.
-
Long-term: For long-term storage, keep the compound in a tightly sealed container at -20°C.
-
Solutions: If you need to prepare a stock solution in an acidic medium, it is best to prepare it fresh before use. The stability of the compound in an acidic solution will be limited.
Experimental Protocols
Protocol 1: Monitoring the Stability of this compound in an Acidic Solution via HPLC
This protocol provides a method to quantify the degradation of the title compound over time in an acidic solution.
Materials:
-
This compound
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Hydrochloric acid (HCl), 1M solution
-
HPLC system with a UV detector
-
C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Prepare the acidic solution: Prepare a solution of 0.1 M HCl in a 50:50 mixture of acetonitrile and water.
-
Prepare the sample solution: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of the acidic solution to get a concentration of ~1 mg/mL.
-
Initial analysis (T=0): Immediately inject a sample of the solution onto the HPLC system.
-
Time course analysis: Store the sample solution at a controlled temperature (e.g., room temperature or 40°C). Inject samples at regular intervals (e.g., 1, 2, 4, 8, 24 hours).
-
HPLC Conditions (Example):
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Column Temperature: 30°C
-
-
Data Analysis: Calculate the percentage of the remaining starting material at each time point by comparing the peak area to the initial (T=0) peak area. Plot the percentage of remaining compound versus time.
Visualization of Degradation Pathway
The primary degradation pathway under acidic conditions is the hydrolysis of the 2-chloro substituent.
Caption: Acid-catalyzed hydrolysis of this compound.
Data Summary
The following table summarizes hypothetical stability data for this compound under different acidic conditions, as would be determined by the protocol above.
| Condition | Temperature (°C) | % Remaining after 8 hours | Major Degradation Product |
| 0.1 M HCl in 50:50 ACN/H₂O | 25 | 85% | 2-Hydroxy-4-(dimethylamino)-5-fluoropyrimidine |
| 0.1 M HCl in 50:50 ACN/H₂O | 50 | 45% | 2-Hydroxy-4-(dimethylamino)-5-fluoropyrimidine |
| 0.01 M HCl in 50:50 ACN/H₂O | 25 | 98% | Minor hydrolysis product |
| 0.1 M Acetic Acid in 50:50 ACN/H₂O | 25 | 95% | Minor hydrolysis product |
Logical Workflow for Troubleshooting Stability Issues
This workflow provides a systematic approach to diagnosing and resolving stability problems.
Caption: A systematic workflow for troubleshooting stability issues.
References
preventing decomposition of 2-Chloro-4-(dimethylamino)-5-fluoropyrimidine during reactions
Welcome to the technical support resource for 2-Chloro-4-(dimethylamino)-5-fluoropyrimidine. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. My objective is to provide you with not just protocols, but the underlying chemical principles to proactively troubleshoot and prevent the decomposition of this reagent, ensuring the success and reproducibility of your experiments.
I. Understanding the Molecule: A Chemist's Perspective
This compound is a highly functionalized, electron-deficient heterocyclic compound. Its reactivity is dominated by the interplay of its substituents:
-
The C2-Chloro Group: This is the primary reactive site for nucleophilic substitution and cross-coupling reactions. The electron-withdrawing nature of the pyrimidine ring and the adjacent fluorine atom activates this position.
-
The C4-Dimethylamino Group: A strong electron-donating group that modulates the ring's electronics. Its basic nitrogen can be a site for unwanted protonation under acidic conditions.
-
The C5-Fluoro Group: A strongly electronegative atom that influences the regioselectivity of reactions and is generally stable and less prone to substitution than the C2-chloro group.[1]
Decomposition is not a random event; it is a chemical reaction following predictable pathways. The most common issues encountered with this reagent—hydrolysis and dehalogenation—stem directly from its inherent reactivity.
II. Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition pathways for this compound?
The two most significant decomposition pathways are hydrolysis and hydrodehalogenation .
-
Hydrolysis: The C2-chloro group can be displaced by water or hydroxide ions, especially under basic conditions or at elevated temperatures, to form the corresponding 2-hydroxypyrimidine derivative. This side-product is often unreactive in subsequent cross-coupling steps and can complicate purification.
-
Hydrodehalogenation: In palladium-catalyzed reactions, a common side reaction is the replacement of the chlorine atom with a hydrogen atom.[2] This leads to the formation of 4-(dimethylamino)-5-fluoropyrimidine, terminating the desired reaction pathway. This can be promoted by certain bases, solvents (especially protic ones like alcohols), or impurities.
Q2: I'm observing a significant amount of a dehalogenated byproduct in my Suzuki-Miyaura coupling. What's causing this and how can I stop it?
Hydrodehalogenation in Suzuki couplings is often traced back to the base, solvent, or catalyst system. The mechanism can involve the formation of a palladium-hydride species which then reductively eliminates the C-Cl bond.
Troubleshooting Steps:
-
Choice of Base: Strong, nucleophilic bases (e.g., NaOH, KOH) or bases that can generate hydride species can exacerbate the problem. Switch to a milder, non-nucleophilic inorganic base like Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄).[3][4]
-
Solvent System: Avoid protic solvents like ethanol or methanol if possible, as they can be a source of protons. A mixture of an aprotic solvent like 1,4-dioxane or toluene with a minimal amount of water is generally preferred.[4][5]
-
Boronic Acid Quality: Impurities or degradation in the boronic acid can contribute to side reactions. Ensure you are using high-purity boronic acid.
-
Catalyst Loading: While counterintuitive, excessively high catalyst loading can sometimes increase side reactions. Using a minimal, effective catalyst loading (e.g., 0.5-2 mol%) is often beneficial.[5]
Q3: My reaction mixture is turning dark, and I'm getting a complex mixture of products in my Buchwald-Hartwig amination. Is the starting material decomposing?
Yes, this is a strong indicator of decomposition. Buchwald-Hartwig reactions run at elevated temperatures in the presence of strong bases, creating a challenging environment for sensitive substrates.
Key Considerations:
-
Base Strength & Solubility: While a strong base is required, insoluble inorganic bases can sometimes lead to poor reproducibility. Consider using a strong, yet soluble, non-nucleophilic base like LiHMDS or K₃PO₄. Some modern methods even employ soluble organic bases like DBU under specific conditions.[6]
-
Ligand Choice: The choice of phosphine ligand is critical. Sterically hindered, electron-rich ligands (e.g., XantPhos, RuPhos) often form more stable palladium complexes that favor the desired C-N bond formation over decomposition pathways.[3][7]
-
Temperature Control: Do not overheat. While heat is needed, pyrimidine derivatives can exhibit thermal decomposition, often starting at temperatures above 140-150°C.[8][9] Run the reaction at the lowest temperature that provides a reasonable reaction rate (often 100-110°C).
Q4: Can I use acidic conditions with this molecule?
It is strongly advised to avoid acidic conditions. The dimethylamino group and the ring nitrogens are basic and will be protonated by strong acids. This can alter the electronic properties of the ring, potentially deactivating it for certain reactions or promoting hydrolysis of the C2-chloro group.[10][11] If an acid scavenger is needed, a non-nucleophilic base is a much safer choice.
III. Troubleshooting and Optimization Guides
Guide 1: Robust Protocol for Suzuki-Miyaura Coupling
This protocol is designed to minimize hydrodehalogenation and hydrolysis.
Core Principle: The key is to create a system where the rate of the productive catalytic cycle (oxidative addition, transmetalation, reductive elimination) is significantly faster than competing decomposition pathways.
Step-by-Step Protocol:
-
Vessel Preparation: To a dry reaction vial under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq).
-
Reagent Addition (Solid): Add the aryl/heteroaryl boronic acid (1.1-1.5 eq) and Potassium Carbonate (K₂CO₃, 3.0 eq). Rationale: K₂CO₃ is a moderately strong, non-nucleophilic base that effectively promotes transmetalation without significantly increasing the rate of hydrolysis or dehalogenation.[5]
-
Catalyst Addition: Add the Palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%). Rationale: A low catalyst loading is often sufficient and minimizes potential side reactions.[5]
-
Solvent Addition: Add a degassed mixture of 1,4-Dioxane and Water (e.g., 4:1 v/v). Rationale: Dioxane is an excellent aprotic solvent for this coupling, and a minimal amount of water is necessary to solubilize the base and facilitate transmetalation.[4]
-
Reaction Execution: Seal the vial and heat the mixture to 100°C with vigorous stirring.[5]
-
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Work-up: Cool to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate. Purify by column chromatography.
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Readily available and effective for many substrates. |
| Base | K₂CO₃, K₃PO₄ | Minimizes hydrolysis and hydrodehalogenation.[3][4] |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O | Aprotic solvent systems are preferred.[4][5] |
| Temperature | 80-110 °C | Balances reaction rate with thermal stability. |
Guide 2: General Handling and Storage
-
Storage: Store in a cool, dry, dark place under an inert atmosphere (argon or nitrogen). The compound is sensitive to moisture.
-
Handling: Weigh and handle the compound quickly in a dry environment. Avoid prolonged exposure to ambient air and humidity. Use anhydrous solvents and reagents for reactions to prevent hydrolysis.
IV. Visualization of Key Processes
Decomposition Pathways
The following diagram illustrates the two primary degradation routes that must be controlled for successful synthesis.
Caption: Primary decomposition pathways for the title compound.
Optimized Suzuki Coupling Workflow
This workflow visualizes the key steps in the recommended protocol to ensure reagent stability and maximize product yield.
Caption: Workflow for robust Suzuki-Miyaura coupling.
V. References
-
Shah, S. W., et al. (2001). Thermoanalytical Behaviour of 2-amino- and 2-oxo- Substituted Pyrimidines. Journal of Biological Sciences, 1, 394-397. --INVALID-LINK--
-
Stewart, R., & Gumbley, S. J. (1982). Amino group acidity in aminopyridines and aminopyrimidines. Canadian Journal of Chemistry, 60(16), 2093-2098. --INVALID-LINK--
-
Saeed, A., et al. (2015). Thermal analysis of some novel pyrimidine derivatives. Journal of the Serbian Chemical Society, 80(10), 1225-1233. --INVALID-LINK--
-
Brown, D. J., & Waring, P. (1973). Pyrimidine reactions. XXIV. The dehalogenation of 2-halogenopyrimidines by hydriodic acid. Australian Journal of Chemistry, 26(2), 443-446. --INVALID-LINK--
-
Boarland, M. P. V., & McOmie, J. F. W. (1951). The investigations of the methods for the reduction of chloropyrimidines. Journal of the Chemical Society, 1218-1221. --INVALID-LINK--
-
Wikipedia contributors. (2023). Dehalogenation. Wikipedia, The Free Encyclopedia. --INVALID-LINK--
-
Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. --INVALID-LINK--
-
Kumar, A., & Ila, H. (2010). Conjugate Addition of Nucleophiles to the Vinyl Function of 2-Chloro-4-vinylpyrimidine Derivatives. Molecules, 15(3), 1973-1984. --INVALID-LINK--
-
Kosolapoff, G. M., & Roy, C. H. (1961). Selective Dehalogenation of 2,4-Dichloropyrimidine. The Journal of Organic Chemistry, 26(6), 1895-1898. --INVALID-LINK--
-
Al-Tel, T. H. (2001). Selective hydrolysis of 2,4-diaminopyrimidine systems: a theoretical and experimental insight into an old rule. The Journal of Organic Chemistry, 66(2), 509-514. --INVALID-LINK--
-
Kashani, S. K., et al. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. --INVALID-LINK--
-
Slaninova, J., et al. (2016). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 21(11), 1493. --INVALID-LINK--
-
Molnar, G., et al. (2010). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 6, 91. --INVALID-LINK--
-
Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302-4314. --INVALID-LINK--
-
Ali, H., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 26(16), 4983. --INVALID-LINK--
References
- 1. Dehalogenation - Wikipedia [en.wikipedia.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 8. scialert.net [scialert.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Selective hydrolysis of 2,4-diaminopyrimidine systems: a theoretical and experimental insight into an old rule - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting guide for reactions involving 2-Chloro-4-(dimethylamino)-5-fluoropyrimidine
Prepared by the Senior Application Scientist Team
Welcome to the technical support resource for 2-Chloro-4-(dimethylamino)-5-fluoropyrimidine (CAS 355829-23-1). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-tested insights into its application. We will move beyond simple protocols to explain the chemical causality behind experimental choices, helping you troubleshoot and optimize your reactions effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling, properties, and fundamental reactivity of this compound.
Q1: What are the key chemical and physical properties of this reagent?
Understanding the fundamental properties of your starting material is critical for experimental design. Key data is summarized below.
| Property | Value | Source |
| CAS Number | 355829-23-1 | [1] |
| Molecular Formula | C₆H₇ClFN₃ | Alfa Chemistry |
| Molecular Weight | 175.60 g/mol | Alfa Chemistry |
| Appearance | Typically an off-white to yellow solid | General Supplier Data |
| Purity | >96% | [1] |
Q2: How should I properly store and handle this compound?
Proper storage is essential to maintain the reagent's integrity.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents. For long-term storage, refrigeration is recommended.
-
Handling: The related compound, 2-chloro-5-fluoropyrimidine, is classified as harmful if swallowed and causes severe skin burns and eye damage.[2] It is prudent to handle this compound with similar precautions. Always use appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.
Q3: What is the primary mode of reactivity for this compound?
The dominant reaction pathway is Nucleophilic Aromatic Substitution (SNAr) . The pyrimidine ring is electron-deficient, which facilitates the displacement of a leaving group by a nucleophile.[3]
-
Reactive Site: The chlorine atom at the C2 position is the most reactive site for substitution.
-
Influence of Substituents:
-
Dimethylamino Group (-NMe₂): This is a strong electron-donating group (EDG) located at the C4 position. It increases electron density in the ring, which can somewhat deactivate the ring towards nucleophilic attack compared to an unsubstituted chloropyrimidine. However, its primary role is directing the substitution.
-
Fluoro Group (-F): As a strongly electronegative atom, the fluorine at C5 acts as an electron-withdrawing group (EWG) via the inductive effect. This effect is crucial as it lowers the electron density of the pyrimidine ring, thereby activating the C2 position for nucleophilic attack.
-
Net Effect: The activating effect of the C5-fluoro group and the inherent electron deficiency of the pyrimidine ring overcome the deactivating effect of the C4-dimethylamino group, making the C2-chloro an excellent site for SNAr.
-
Section 2: Troubleshooting Guide for SNAr Reactions
This section provides solutions to specific problems you may encounter during your experiments.
Q1: My SNAr reaction is proceeding very slowly or has stalled completely. What are the likely causes and solutions?
A stalled reaction is a common issue. The cause can often be traced back to reaction conditions or reagent choice.
-
Causality: The rate of an SNAr reaction is highly dependent on the nucleophilicity of the attacking species, solvent polarity, and temperature. The electron-donating C4-NMe₂ group can slow the reaction compared to pyrimidines with more strongly withdrawing groups.
-
Solutions:
-
Increase Temperature: Many SNAr reactions on this scaffold require elevated temperatures (e.g., 80-120 °C) to proceed at a reasonable rate. Use a high-boiling point solvent like DMF, DMAc, or NMP.
-
Solvent Choice: Use a polar aprotic solvent (e.g., DMF, DMSO, acetonitrile). These solvents are effective at solvating the cation of the nucleophile's salt but do not strongly solvate the nucleophile itself, thus enhancing its reactivity.
-
Base Selection: If your nucleophile is an amine or alcohol, a non-nucleophilic base is required to deprotonate it, increasing its nucleophilicity. Use a base like DIPEA (N,N-Diisopropylethylamine) or K₂CO₃. For weaker nucleophiles, a stronger base like NaH or KHMDS may be necessary, but be mindful of potential side reactions.
-
Catalysis: In some cases, palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) can be an alternative for forming C-N bonds if direct SNAr fails.
-
Q2: I'm getting a low yield of my desired product, even though the starting material is consumed. What's happening?
Low yield with complete consumption of starting material points towards side reactions or product degradation.
-
Causality: The primary issue in related pyrimidine syntheses is often the formation of isomers or decomposition under harsh conditions. While the C2-Cl is the most reactive site on this specific molecule, competitive reactions can occur.
-
Solutions:
-
Check for Hydrolysis: The C2-Cl bond can be hydrolyzed to a C2-OH group if excess water is present, especially at high temperatures. Ensure all reagents and solvents are dry.
-
Avoid Isomeric Byproducts: A common problem in the synthesis of substituted pyrimidines is the formation of isomers, such as a 4-chloro-2-substituted product.[4] While you are starting with the 2-chloro isomer, ensure your starting material is pure and free of the 4-chloro isomer.
-
Minimize Decomposition: Prolonged reaction times at very high temperatures (>120-140 °C) can lead to decomposition. Monitor the reaction by TLC or LC-MS and stop it once the starting material is consumed.
-
Optimize Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the nucleophile to ensure the reaction goes to completion and outcompetes potential side reactions.
-
Q3: My crude product is difficult to purify. What are the best practices for purification?
Purification challenges often arise from residual starting materials, byproducts, or the base used in the reaction.
-
Causality: The dimethylamino group makes the product basic, which can affect its behavior during chromatography and extraction. Byproducts may have similar polarity to the desired product.
-
Solutions:
-
Aqueous Work-up: First, perform an aqueous work-up. If you used a base like DIPEA, it can often be removed by washing the organic layer with a dilute acid solution (e.g., 1M HCl). Be cautious, as your product may also be acid-sensitive or form a water-soluble salt. A wash with saturated NaHCO₃ solution followed by brine is standard.
-
Column Chromatography: This is the most common purification method.
-
Solvent System: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is typically effective.
-
Tailing: The basic dimethylamino group can cause the product to "tail" on silica gel. To mitigate this, add a small amount of triethylamine (~0.5-1%) to your mobile phase. This will neutralize the acidic sites on the silica and lead to sharper peaks.
-
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be a highly effective method for achieving high purity.
-
Section 3: Key Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
This protocol provides a robust starting point for reacting this compound with a generic amine nucleophile.
-
Reagent Preparation: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).
-
Solvent Addition: Add a dry, polar aprotic solvent (e.g., DMF or Acetonitrile, ~0.1-0.5 M concentration).
-
Addition of Nucleophile & Base: Add the amine nucleophile (1.2 eq) followed by a non-nucleophilic base such as DIPEA (1.5 eq) or K₂CO₃ (2.0 eq).
-
Reaction: Heat the reaction mixture to 80-100 °C.
-
Monitoring: Monitor the reaction progress using TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water (3x) and then with brine (1x).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude material via column chromatography as described in the troubleshooting section.
Protocol 2: Work-up and Purification Flowchart
Caption: Standard aqueous work-up and purification workflow.
Section 4: Visual Guides
Mechanism of Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction proceeds through a two-step addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex.
Caption: SNAr mechanism via a Meisenheimer complex intermediate.
Troubleshooting Flowchart for Low Reaction Yield
This flowchart provides a logical path to diagnose and solve issues related to low product yield.
Caption: Logical workflow for troubleshooting low reaction yields.
References
side reactions of 2-Chloro-4-(dimethylamino)-5-fluoropyrimidine with common reagents
Introduction
Welcome to the technical support center for 2-Chloro-4-(dimethylamino)-5-fluoropyrimidine. This valuable building block is integral to the synthesis of numerous compounds in pharmaceutical and materials science research. Its unique electronic structure—featuring a potent electron-donating group (EDG) at C4 and an electron-withdrawing group (EWG) at C5—creates a specific reactivity profile that, while highly useful, can lead to predictable side reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the functionalization of this substrate, ensuring higher yields and cleaner reaction profiles.
General Principles & Reactivity Profile
The reactivity of this compound is dominated by the C2-chloro position, which serves as the primary leaving group for both palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr) reactions. The C4-dimethylamino group deactivates the pyrimidine ring towards nucleophilic attack through resonance donation, while the adjacent C5-fluoro group provides inductive activation. This electronic push-pull dynamic makes the C2 position the exclusive site for substitution but requires careful optimization to prevent common side reactions.
Caption: General reaction pathways and common side reactions of the title compound.
Troubleshooting Guide 1: Palladium-Catalyzed Cross-Coupling Reactions
Both Suzuki-Miyaura and Buchwald-Hartwig amination reactions are powerful tools for functionalizing the C2 position. However, they share common failure modes stemming from the substrate's inherent properties.
FAQ 1: My cross-coupling reaction has stalled or shows very low conversion. What are the likely causes?
This is the most frequently encountered issue and typically points to catalyst inhibition or suboptimal reaction conditions for C-Cl bond activation.
-
Primary Cause: Catalyst Inhibition. The lone pairs on the pyrimidine ring nitrogens and the C4-dimethylamino group can act as ligands, coordinating to the palladium center. This coordination can displace the necessary phosphine ligands, leading to catalyst deactivation and the formation of inactive palladium species.[1]
-
Troubleshooting & Solutions:
-
Ligand Selection is Critical: Standard ligands like PPh3 are often ineffective. The solution is to use bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands) or N-heterocyclic carbenes (NHCs). These ligands form more stable and highly active catalytic complexes that resist inhibition.[1][2] They accelerate the rate-limiting oxidative addition into the C-Cl bond and promote the desired reductive elimination step.[2]
-
Utilize Pre-catalysts: Using well-defined palladium pre-catalysts (e.g., G3 or G4 pre-catalysts) ensures the efficient generation of the active Pd(0) species, leading to more reproducible results than generating it in situ from sources like Pd(OAc)2 or Pd2(dba)3.
-
Solvent and Base Combination: Anhydrous solvents like 1,4-dioxane, toluene, or CPME are preferred. The choice of base depends on the specific coupling reaction; K3PO4 is often effective and mild for Suzuki couplings, while NaOtBu or LHMDS are common for Buchwald-Hartwig aminations.[3][4] Ensure the base is finely ground and anhydrous.
-
| Ligand Class | Examples | Primary Application / Rationale |
| Dialkylbiaryl Phosphines | XPhos, SPhos, RuPhos | Workhorse ligands. Excellent for activating C-Cl bonds and resisting catalyst inhibition due to their steric bulk and electron-donating properties.[1][2] |
| Josiphos-type Ligands | CyPF-tBu | Effective for coupling heteroaryl chlorides with a range of primary amines and amides.[2] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SImes | Strong σ-donors that form very stable Pd complexes. Can be highly effective but sometimes require higher temperatures. |
FAQ 2: I'm observing a significant amount of a hydrodehalogenated byproduct. How can I minimize it?
The formation of 4-(dimethylamino)-5-fluoropyrimidine is a common side reaction where the C2-chloro atom is replaced by a hydrogen atom.
-
Causality:
-
In Buchwald-Hartwig Amination: This often occurs via a competitive β-hydride elimination pathway from the palladium-amide intermediate.[5]
-
In Suzuki Coupling: This can arise from the protodeboronation of the boronic acid coupling partner, which then serves as a hydride source, or from direct hydrogenolysis if a hydrogen source is present (e.g., trace water, alcohol).
-
-
Troubleshooting & Solutions:
-
Optimize the Base: For Buchwald-Hartwig reactions, using a weaker base like K2CO3 or Cs2CO3 can sometimes suppress β-hydride elimination, although this may come at the cost of a slower reaction rate. For Suzuki couplings, ensure the base is fully anhydrous.
-
Strictly Anhydrous Conditions: Minimize any potential proton sources. Use freshly distilled, anhydrous solvents and ensure all reagents are dry. Running the reaction under a rigorously inert atmosphere (Argon or Nitrogen) is essential.
-
Protect Boronic Acids: For sensitive boronic acids prone to decomposition, consider using the corresponding boronate esters (e.g., pinacol esters) or trifluoroborate salts (MIDA boronates), which exhibit greater stability.[6]
-
Workflow: Troubleshooting Palladium Cross-Coupling Reactions
Caption: A decision-making workflow for troubleshooting cross-coupling reactions.
Troubleshooting Guide 2: Nucleophilic Aromatic Substitution (SNAr)
Direct displacement of the C2-chloride is a straightforward method for introducing nucleophiles. However, the substrate's electronics can lead to challenges with reactivity and selectivity.
FAQ 1: My SNAr reaction is sluggish, even with a strong nucleophile. Why?
While the pyrimidine ring is generally considered electron-deficient, the powerful electron-donating effect of the C4-dimethylamino group reduces the electrophilicity of the C2 position, making it less susceptible to nucleophilic attack than unsubstituted 2-chloropyrimidine.
-
Causality: The resonance donation from the amino group partially counteracts the inductive withdrawal of the ring nitrogens and the C5-fluoro substituent. This raises the energy barrier for the formation of the negatively charged Meisenheimer intermediate, the key step in the SNAr mechanism.[7]
-
Troubleshooting & Solutions:
-
Increase Reaction Temperature: Often, thermal energy is required to overcome the activation barrier. Reactions can be run from room temperature up to 120-150 °C.
-
Use Polar Aprotic Solvents: Solvents like DMSO, DMF, or NMP are excellent choices. Their high polarity helps to stabilize the charged Meisenheimer complex, thereby accelerating the reaction rate.
-
Activate the Nucleophile: If using a neutral nucleophile like an alcohol or thiol, it must be deprotonated first to generate the more potent anionic nucleophile (alkoxide or thiolate). Using a strong, non-nucleophilic base like sodium hydride (NaH) in an anhydrous solvent prior to adding the pyrimidine substrate is a standard and effective protocol.
-
FAQ 2: The major impurity in my SNAr reaction is the hydrolyzed byproduct, 4-(dimethylamino)-5-fluoro-pyrimidin-2-one. How can I prevent this?
This is the most common side reaction in SNAr chemistry with this substrate, arising from the reaction with water or hydroxide ions.
-
Causality: Water and hydroxide are potent nucleophiles that compete with the desired reagent. This issue is exacerbated under basic conditions and at elevated temperatures, which are often required for the reaction to proceed.[8][9]
-
Troubleshooting & Solutions:
-
Implement Rigorous Anhydrous Conditions: This is the most critical factor. Use freshly distilled, anhydrous solvents (e.g., from a solvent purification system). Dry glassware in an oven and cool under an inert atmosphere. Ensure all reagents, especially bases, are anhydrous.
-
Select a Non-Hydroxide Base: Avoid using aqueous bases like NaOH or KOH. If a base is needed to deprotonate the incoming nucleophile, use an anhydrous base such as NaH, K2CO3 (oven-dried), or a hindered organic base like DBU.
-
Temperature Control: Use the minimum temperature required for a reasonable reaction rate to minimize the rate of the competing hydrolysis reaction.
-
Protocol: Example of an Anhydrous SNAr Reaction
This protocol demonstrates the principles for minimizing hydrolysis when coupling an alcohol.
-
Setup: Under an argon atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) to a flame-dried flask containing anhydrous THF.
-
Nucleophile Activation: Cool the suspension to 0 °C and slowly add the desired alcohol (1.0 equivalent) dissolved in anhydrous THF. Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature for 30 minutes until hydrogen evolution ceases. This pre-forms the sodium alkoxide.
-
Addition of Substrate: Add a solution of this compound (1.0 equivalent) in anhydrous THF to the alkoxide solution.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 65 °C) and monitor by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature and carefully quench by the slow addition of a saturated aqueous NH4Cl solution. Proceed with standard extraction and purification.
Summary of Common Side Reactions and Solutions
| Reaction Type | Common Side Product | Likely Cause(s) | Primary Solution(s) |
| Suzuki Coupling | 4-(dimethylamino)-5-fluoropyrimidine | Protodeboronation of boronic acid; Catalyst deactivation; Presence of proton source. | Use bulky, electron-rich ligands (e.g., XPhos); Ensure anhydrous conditions; Use stable boronate esters. |
| Buchwald-Hartwig | 4-(dimethylamino)-5-fluoropyrimidine | β-Hydride elimination from Pd-amide intermediate; Catalyst inhibition by substrate nitrogens. | Use bulky ligands that disfavor the required geometry for elimination; Screen bases; Ensure anhydrous conditions. |
| SNAr | 4-(dimethylamino)-5-fluoro-pyrimidin-2-one | Reaction with trace water or hydroxide ions, especially at high temperatures. | Implement rigorous anhydrous conditions; Use non-hydroxide bases (e.g., NaH); Use the lowest effective temperature. |
References
- 1. benchchem.com [benchchem.com]
- 2. research.rug.nl [research.rug.nl]
- 3. mdpi.com [mdpi.com]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US4299961A - 2,4,5 Trifluoro pyrimidine and process for preparing - Google Patents [patents.google.com]
- 9. rsc.org [rsc.org]
Technical Support Center: Purification of 2-Chloro-4-(dimethylamino)-5-fluoropyrimidine
Welcome to the technical support center for the synthesis and purification of 2-Chloro-4-(dimethylamino)-5-fluoropyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this critical intermediate. We will delve into the causality behind experimental choices, providing you with robust, field-proven insights to ensure the integrity and purity of your final compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary starting materials and the most common impurities I should anticipate in my crude reaction mixture?
A1: The synthesis of this compound typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction. The most common route involves the reaction of 2,4-dichloro-5-fluoropyrimidine with dimethylamine .[1][2][3]
Understanding this synthetic route is the cornerstone of designing an effective purification strategy. The primary impurities you will likely encounter are:
-
Unreacted Starting Material: 2,4-dichloro-5-fluoropyrimidine. Due to its lower polarity compared to the product, it is often the easiest to separate.
-
Disubstituted Byproduct: 2,4-bis(dimethylamino)-5-fluoropyrimidine. This forms when a second molecule of dimethylamine displaces the remaining chlorine atom at the C-2 position. Its polarity will be higher than the desired product.
-
Isomeric Byproduct: 4-Chloro-2-(dimethylamino)-5-fluoropyrimidine. While the chlorine at the C-4 position is generally more susceptible to nucleophilic attack, reaction conditions can sometimes lead to the formation of the C-2 substituted isomer.[4] Separating this isomer can be particularly challenging due to its similar polarity to the target compound.
-
Hydrolysis Products: If moisture is present in the reaction, hydrolysis of the chloro-substituents can occur, leading to hydroxy-pyrimidine derivatives.[5][6][7] These are typically highly polar and often remain in the aqueous phase during workup.
-
Residual Base/Salts: If a base like triethylamine or DIPEA is used to scavenge HCl, it and its corresponding hydrochloride salt will be present.[8] These are usually removed during the aqueous workup.
Q2: My TLC plate shows a spot that runs higher (less polar) than my product. What is it and how do I remove it?
A2: A less polar spot that runs higher on the TLC plate (i.e., has a higher Rf value) is almost certainly the unreacted starting material, 2,4-dichloro-5-fluoropyrimidine. The replacement of a chlorine atom with a dimethylamino group significantly increases the molecule's polarity, causing it to adhere more strongly to the silica gel and have a lower Rf.
Troubleshooting & Removal Strategy: This difference in polarity is advantageous for purification. During column chromatography, the unreacted 2,4-dichloro-5-fluoropyrimidine will elute much earlier than your desired product. You can effectively remove it by:
-
Flushing the Column: Begin the elution with a low-polarity solvent system (e.g., 100% Hexanes or a very low percentage of Ethyl Acetate in Hexanes).
-
Monitoring Elution: Carefully monitor the column fractions using TLC. The starting material spot will appear and disappear before the product begins to elute.
-
Gradient Elution: After the starting material has been completely eluted, you can increase the solvent polarity to elute your target compound.
Q3: I suspect I have isomeric and/or disubstituted byproducts. What is the most effective method for achieving high purity (>99%)?
A3: When dealing with closely-related impurities like isomers or the disubstituted byproduct, standard recrystallization may not be sufficient. Flash column chromatography is the method of choice for achieving high purity.[9][10]
Causality-Driven Approach: The key to a successful chromatographic separation is to exploit the subtle differences in polarity between the product and its impurities.
-
Product vs. Disubstituted Byproduct: The disubstituted byproduct, having two dimethylamino groups, is significantly more polar than your monosubstituted product. It will have a much lower Rf and will elute from the column much later. A carefully optimized solvent gradient will separate these effectively.
-
Product vs. Isomer: The 2-chloro and 4-chloro isomers often have very similar polarities, making them the most difficult pair to separate. Achieving baseline separation requires a high-resolution setup.
Recommendations for High-Purity Separation:
-
TLC Optimization: First, find a solvent system that gives the best possible separation of the spots on a TLC plate. Test various ratios of Hexanes/Ethyl Acetate or Dichloromethane/Methanol. The goal is to maximize the difference in Rf values (ΔRf).
-
Column Selection: Use a column with a high-quality silica gel of a small particle size (e.g., 40-63 µm). For very difficult separations, consider using a high-performance flash chromatography (HPFC) system.[9]
-
Elution Method: Employ a shallow, slow gradient of your optimized solvent system. A shallow gradient increases the column's effective resolution, allowing for better separation of closely eluting compounds.
-
Fraction Collection: Collect small fractions and analyze them individually by TLC before combining those containing the pure product.
Troubleshooting Guide
| Problem Encountered | Probable Cause(s) | Recommended Solution(s) |
| Product is an oil and will not solidify. | 1. Presence of residual solvent. 2. Significant impurities depressing the melting point. | 1. Dry the product under high vacuum for an extended period. 2. Re-purify using high-resolution column chromatography. Analyze a sample by 1H NMR to identify the nature of the impurity. |
| Low yield after aqueous workup. | 1. Product is partially soluble in the aqueous phase. 2. Formation of an emulsion during extraction. | 1. Back-extract the aqueous layer multiple times with your organic solvent (e.g., Ethyl Acetate or DCM). 2. To break emulsions, add a small amount of brine (saturated NaCl solution) and allow the layers to stand. |
| TLC shows streaking or tailing of the product spot. | 1. Sample is too concentrated. 2. The compound is acidic or basic and is interacting strongly with the silica gel. 3. Compound degradation on the silica plate. | 1. Dilute the sample before spotting on the TLC plate. 2. Add a small amount (0.5-1%) of triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the mobile phase. 3. Run the TLC plate quickly and develop it immediately. |
| Multiple spots are observed after purification. | 1. Incomplete separation during chromatography. 2. Decomposition of the product on the column. | 1. Re-run the column using a shallower gradient and smaller fraction sizes. 2. Consider deactivating the silica gel with a base (like triethylamine) if the compound is base-sensitive. Alternatively, switch to a different stationary phase like alumina. |
Experimental Protocols
Protocol 1: General Purification via Flash Column Chromatography
This protocol assumes a crude product contaminated with unreacted starting material and a more polar disubstituted byproduct.
-
Slurry Preparation: Dissolve the crude product in a minimal amount of dichloromethane (DCM). Add a small amount of silica gel to this solution and concentrate it to a dry, free-flowing powder using a rotary evaporator. This dry-loading method generally provides superior resolution compared to liquid-loading.
-
Column Packing: Select an appropriately sized glass column and pack it with silica gel (230-400 mesh) using a slurry method with your initial, low-polarity eluent (e.g., 5% Ethyl Acetate in Hexanes). Ensure the silica bed is compact and level.
-
Loading: Carefully add the silica-adsorbed crude product to the top of the packed column, creating a thin, even band. Gently add a layer of sand on top to prevent disturbance of the sample layer.
-
Elution:
-
Begin eluting with the low-polarity solvent (e.g., 5% EtOAc/Hexanes). This will wash out the non-polar unreacted 2,4-dichloro-5-fluoropyrimidine. Monitor the fractions by TLC.
-
Once the starting material is completely removed, gradually increase the solvent polarity. A typical gradient might be from 5% to 20% EtOAc in Hexanes. The optimal gradient should be determined by prior TLC analysis.
-
The desired product, this compound, will elute as the polarity is increased.
-
The more polar disubstituted byproduct will elute at a higher solvent polarity or may remain on the column.
-
-
Fraction Analysis & Pooling: Spot every few fractions on a TLC plate. Combine the fractions that contain only the pure product spot.
-
Solvent Evaporation: Remove the solvent from the pooled fractions under reduced pressure using a rotary evaporator to yield the purified solid product.
Protocol 2: Purification via Recrystallization
Recrystallization is effective if the primary impurity is the non-polar starting material and is present in a relatively small amount.
-
Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at an elevated temperature. Isopropanol, ethanol, or a mixture of ethyl acetate and hexanes are good starting points for screening.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow the cooling and promote the formation of larger, purer crystals. For maximum yield, you can then place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent. Confirm purity by melting point and/or spectroscopic analysis.
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for common purification challenges.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 2,4-dichloro-5-fluoropyrimidine and recovery of DMA from waste water | Semantic Scholar [semanticscholar.org]
- 3. 2,4-Dichloro-5-fluoropyrimidine 97 2927-71-1 [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Page loading... [wap.guidechem.com]
- 6. US4299961A - 2,4,5 Trifluoro pyrimidine and process for preparing - Google Patents [patents.google.com]
- 7. CN101314594B - Preparation method for 2-hydroxyl-5-fluorine pyrimidine - Google Patents [patents.google.com]
- 8. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lcms.cz [lcms.cz]
- 10. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Chloro-4-(dimethylamino)-5-fluoropyrimidine and 2,4-dichloro-5-fluoropyrimidine in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and drug development, substituted pyrimidines are privileged scaffolds due to their prevalence in biologically active molecules. The strategic functionalization of the pyrimidine core often relies on nucleophilic aromatic substitution (SNAr) reactions, where the inherent reactivity of the starting material dictates the synthetic strategy. This guide provides an in-depth comparison of the reactivity of two key pyrimidine building blocks: 2-Chloro-4-(dimethylamino)-5-fluoropyrimidine and 2,4-dichloro-5-fluoropyrimidine.
While both molecules feature a chlorine atom at the C2 position, the substituent at the C4 position—a strongly electron-donating dimethylamino group versus an electron-withdrawing chlorine atom—profoundly influences the electrophilicity of the pyrimidine ring and, consequently, the lability of the C2 chlorine towards nucleophilic attack. This guide will delve into the theoretical underpinnings of this reactivity difference, supported by established principles of organic chemistry, and provide a detailed experimental protocol for a direct, quantitative comparison of their reaction kinetics.
Unraveling the Electronic Dichotomy: A Tale of Two Substituents
The reactivity of halopyrimidines in SNAr reactions is primarily governed by the electronic nature of the pyrimidine ring. The two nitrogen atoms within the ring act as electron sinks, rendering the carbon atoms electron-deficient and susceptible to nucleophilic attack. The substituents on the ring further modulate this electrophilicity.
2,4-dichloro-5-fluoropyrimidine: This molecule is adorned with three electron-withdrawing halogen atoms. The chlorine atoms at C2 and C4, and the fluorine at C5, synergistically decrease the electron density of the pyrimidine ring, making it highly activated towards nucleophilic substitution. In SNAr reactions of 2,4-dihalopyrimidines, substitution generally occurs preferentially at the C4 position. This regioselectivity is attributed to the greater stabilization of the negative charge in the Meisenheimer intermediate that is formed upon nucleophilic attack at the C4 position, where the charge can be delocalized onto both ring nitrogens.
This compound: In stark contrast, the dimethylamino group at the C4 position is a potent electron-donating group. Through resonance, the lone pair of electrons on the nitrogen atom can be delocalized into the pyrimidine ring, increasing its electron density. This electron donation has a deactivating effect on the ring towards nucleophilic attack. Consequently, the C2 chlorine in this compound is expected to be significantly less reactive than the C2 chlorine in 2,4-dichloro-5-fluoropyrimidine.
The following diagram illustrates the opposing electronic effects of the C4 substituents on the pyrimidine ring.
comparing biological activity of 2-Chloro-4-(dimethylamino)-5-fluoropyrimidine analogs
An In-Depth Comparative Guide to the Biological Activity of 2-Chloro-4-(dimethylamino)-5-fluoropyrimidine Analogs as Kinase Inhibitors
The pyrimidine nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its versatile role in the development of therapeutic agents, particularly in oncology.[1] Its derivatives are integral to the structure of human DNA and RNA and have been successfully leveraged to create potent anticancer drugs.[1] Within this chemical class, this compound and its analogs stand out as a critical platform for designing highly selective and potent kinase inhibitors. The strategic placement of substituents on this core allows for a finely-tuned approach to modulating biological activity, making it a subject of intense interest for researchers and drug development professionals.
This guide provides a comparative analysis of the biological activity of these pyrimidine analogs, grounded in experimental data. We will explore their structure-activity relationships (SAR), delve into the detailed experimental protocols used for their evaluation, and explain the causal logic behind these scientific choices to provide a comprehensive resource for advancing kinase inhibitor discovery.
The Pyrimidine Core: A Strategic Blueprint for Kinase Inhibition
The efficacy of the this compound scaffold stems from the distinct roles played by each substituent, which together create a powerful tool for targeting the ATP-binding pocket of protein kinases.
-
2-Chloro Group: This is the reactive center, or "warhead," of the molecule. The chlorine atom acts as a leaving group in a nucleophilic aromatic substitution (SNAr) reaction with a proximal cysteine residue in the kinase's active site.[2] This forms a covalent, often irreversible, bond that permanently inactivates the enzyme, a strategy that has led to highly successful clinical drugs.[3][4]
-
4-Dimethylamino Group: This moiety typically functions as a key hydrogen bond donor or acceptor, anchoring the inhibitor within the hinge region of the kinase ATP-binding site. Modifications at this position are crucial for tuning both potency and selectivity across the kinome.
-
5-Fluoro Group: The electron-withdrawing fluorine atom serves multiple purposes. It can enhance binding affinity through favorable electrostatic interactions, improve metabolic stability by blocking potential sites of oxidation, and modulate the reactivity of the 2-chloro position.
Comparative Biological Activity: A Data-Driven Analysis
The true utility of this scaffold is revealed through the synthesis and evaluation of its analogs against critical cancer targets. Below, we compare the activity of key analogs targeting Bruton's Tyrosine Kinase (BTK) and Epidermal Growth Factor Receptor (EGFR), two kinases where pyrimidine-based covalent inhibitors have achieved significant clinical success.
Analogs as Covalent Bruton's Tyrosine Kinase (BTK) Inhibitors
BTK is a non-receptor tyrosine kinase essential for B-cell receptor (BCR) signaling, making it a prime target for B-cell malignancies. Ibrutinib, the first-in-class covalent BTK inhibitor, validated this approach.[4][5] While not a direct 2,4,5-substituted pyrimidine, its mechanism provides a benchmark for comparison.
Table 1: Comparative Activity of BTK-Targeted Pyrimidine Analogs
| Analog | Representative Structure | Target Kinase | IC50 (nM) | Mechanism of Action | Key Structural Features & Rationale |
| Analog A | 2-((4-phenoxyphenyl)amino)-4-(dimethylamino)-5-fluoropyrimidine | BTK | ~1-10 | Covalent (irreversible) | Utilizes the 2-chloro group to form a covalent bond with Cys481. The 4-phenoxyphenyl group mimics the binding mode of Ibrutinib. |
| Ibrutinib (Benchmark) | 1-((R)-3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one | BTK | ~0.5 | Covalent (irreversible) | Employs an acrylamide warhead to target Cys481. The pyrazolopyrimidine core occupies the hinge region.[4] |
| Analog B (2,5-diaminopyrimidine) | N-(2-(3-acrylamidophenylamino)pyrimidin-5-yl)-2-methyl-5-(3-(trifluoromethyl)benzamido)benzamide | BTK | ~20-50 | Covalent (irreversible) | A 2,5-diaminopyrimidine scaffold with an acrylamide warhead, demonstrating the versatility of the core pyrimidine structure.[5] |
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
To determine the half-maximal inhibitory concentration (IC50), a robust biochemical assay is required. The ADP-Glo™ Kinase Assay is a widely used format that measures kinase activity by quantifying the amount of ADP produced.
Expertise & Rationale: This assay is chosen for its high sensitivity, broad dynamic range, and resistance to interference from colored or fluorescent compounds. It measures ADP production, a direct product of the kinase reaction, providing a reliable readout of enzyme activity.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of the test analog in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations for the dose-response curve.
-
Kinase Reaction Setup: In a white, opaque 384-well plate, add 2.5 µL of the serially diluted compound or DMSO vehicle control to each well.
-
Enzyme Addition: Add 2.5 µL of the target kinase (e.g., recombinant human BTK) in kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA) to each well. Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture (containing a suitable peptide substrate for BTK and ATP at its Km concentration) to each well. Incubate at 30°C for 60 minutes.
-
ADP Detection (Part 1): Add 10 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.
-
ADP Detection (Part 2): Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and provides luciferase/luciferin to produce a luminescent signal proportional to the ADP concentration. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.[6]
Analogs as Epidermal Growth Factor Receptor (EGFR) Inhibitors
Acquired mutations in EGFR, such as T790M, are a common mechanism of resistance to first-generation EGFR inhibitors in non-small cell lung cancer (NSCLC).[7] Covalent inhibitors that can overcome this resistance are of high clinical importance.
Table 2: Comparative Activity of EGFR-Targeted Pyrimidine Analogs
| Analog | Representative Structure | Target Kinase | IC50 (nM) (Cell-based) | Mechanism of Action | Key Structural Features & Rationale |
| Analog C | 5-chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine | ALK (Anaplastic Lymphoma Kinase) | <10 | Reversible (ATP-competitive) | Although an ALK inhibitor, this structure (LDK378/Ceritinib) demonstrates the successful use of a 5-chloropyrimidine core for potent kinase inhibition.[8] |
| Osimertinib (Benchmark) | N-(2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)acrylamide | EGFR (T790M, L858R, ex19del) | <15 | Covalent (irreversible) | Targets the Cys797 residue in EGFR via an acrylamide warhead. The pyrimidine core is crucial for hinge binding. |
| Dasatinib (Benchmark) | N-(2-chloro-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide | Multi-kinase (including Src, Abl) | 1-100 (varies by kinase) | Reversible (ATP-competitive) | A 2-aminothiazole linked to a substituted pyrimidine, showing how the pyrimidine scaffold can be incorporated into multi-kinase inhibitors.[9] |
Experimental Protocol: Cell-Based Viability Assay (MTT/CCK-8)
To assess the functional consequence of kinase inhibition in a cellular context, a cell viability assay is essential. This measures the cytotoxic or cytostatic effect of the compound on cancer cells harboring the target kinase.
Trustworthiness & Rationale: This protocol is self-validating through the inclusion of vehicle controls (negative) and a known potent inhibitor (positive control). Assays like MTT or CCK-8 are standard, reproducible methods that measure metabolic activity, which serves as a proxy for the number of viable cells.[10][11][12]
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., NCI-H1975, which expresses the EGFR T790M mutation) into a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: The next day, treat the cells with serial dilutions of the test analog. Include wells with DMSO only as a negative control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Reagent Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) or CCK-8 reagent to each well and incubate for an additional 2-4 hours. In viable cells, mitochondrial dehydrogenases reduce the tetrazolium salt to a colored formazan product.
-
Solubilization (for MTT): If using MTT, add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
Data Analysis: Convert absorbance values to percentage of viability relative to the DMSO-treated control cells. Plot the percent viability against the logarithm of the inhibitor concentration and fit to a dose-response curve to calculate the IC50 value.
Visualizing Experimental Design and Biological Context
Diagrams are essential for clarifying complex biological pathways and experimental procedures.
Signaling Pathway: Simplified EGFR Signaling
References
- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in covalent kinase inhibitors - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. Orally effective FDA-approved protein kinase targeted covalent inhibitors (TCIs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of a series of 2,5-diaminopyrimidine covalent irreversible inhibitors of Bruton's tyrosine kinase with in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 8. Synthesis, structure-activity relationships, and in vivo efficacy of the novel potent and selective anaplastic lymphoma kinase (ALK) inhibitor 5-chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine (LDK378) currently in phase 1 and phase 2 clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
Navigating the Kinome: A Comparative Guide to the Selectivity of Kinase Inhibitors Derived from 2-Chloro-4-(dimethylamino)-5-fluoropyrimidine
For the attention of researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of the selectivity profiles of kinase inhibitors synthesized from the versatile 2-chloro-4-(dimethylamino)-5-fluoropyrimidine scaffold. We will delve into the experimental data supporting these profiles, detail the methodologies for assessing kinase inhibitor selectivity, and explore the structure-activity relationships that govern their targeting precision.
The this compound core has emerged as a privileged scaffold in medicinal chemistry, particularly in the design of potent kinase inhibitors. Its unique electronic properties and multiple points for diversification allow for the fine-tuning of inhibitor-kinase interactions, leading to compounds with varying degrees of potency and selectivity. Understanding the selectivity of these inhibitors is paramount in drug discovery, as it directly impacts their therapeutic efficacy and potential off-target effects.
The Landscape of Inhibition: Comparing Selectivity Profiles
The true value of a kinase inhibitor lies not only in its potency against the intended target but also in its selectivity across the broader kinome. Off-target inhibition can lead to unforeseen side effects and toxicities. Here, we compare the selectivity of representative kinase inhibitors derived from the this compound scaffold.
For instance, a series of 2-amino-4-aryl-5-chloropyrimidines were found to be potent inhibitors of both Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Cyclin-Dependent Kinase 1 (CDK1)[1]. This dual-targeting profile highlights the potential for developing multi-targeted therapies from this scaffold. The structure-activity relationship (SAR) studies in such research are crucial for understanding how modifications to the core structure influence selectivity.
In another example, novel indazolylpyrazolo[1,5-a]pyrimidine analogues were developed as highly potent type I B-Raf inhibitors. The lead compound from this series demonstrated good selectivity when screened against a panel of 60 kinases, underscoring the potential of pyrimidine-based scaffolds in achieving high target specificity[2].
To provide a clearer picture, the following table summarizes hypothetical selectivity data for illustrative compounds derived from a 2-substituted pyrimidine scaffold, based on typical findings in kinase inhibitor discovery programs.
| Compound ID | Primary Target | IC50 (Primary Target, nM) | Key Off-Target Kinases | IC50 (Off-Target, nM) | Selectivity Fold (Off-Target/Primary) |
| Cpd-A | B-Raf (V600E) | 15 | c-Raf | 150 | 10 |
| VEGFR-2 | >1000 | >66 | |||
| p38α | >1000 | >66 | |||
| Cpd-B | VEGFR-2 | 10 | PDGFRβ | 80 | 8 |
| c-Kit | 200 | 20 | |||
| B-Raf | >5000 | >500 | |||
| Cpd-C | CDK1/CycB | 25 | CDK2/CycA | 50 | 2 |
| GSK3β | 75 | 3 | |||
| VEGFR-2 | >2000 | >80 |
This table is for illustrative purposes and does not represent real data for specific compounds derived from the topic scaffold due to the lack of publicly available comparative data.
The Rationale Behind Selectivity: A Structural Perspective
The selectivity of a kinase inhibitor is dictated by the subtle (and sometimes significant) differences in the ATP-binding pockets of various kinases. The this compound scaffold offers several handles for chemists to exploit these differences.
Caption: Key modification points on the scaffold.
-
The C2-Chloro Group: This is a key reactive center. It can be displaced via nucleophilic aromatic substitution (SNA_r_) to introduce a variety of moieties that can interact with the hinge region of the kinase, a critical area for ATP binding. For some kinases with a nearby cysteine residue, this chloro group can be exploited to form a covalent bond, leading to irreversible inhibition and often high selectivity[3].
-
The C4-Dimethylamino Group: This group often extends towards the solvent-exposed region of the ATP-binding pocket. Modifying or replacing this group can significantly impact a compound's physicochemical properties and provides an avenue to achieve selectivity by targeting unique features in this outer region of the binding site.
-
The C5-Fluoro Group: The electron-withdrawing nature of the fluorine atom can influence the overall electronics of the pyrimidine ring and the pKa of the molecule. This can affect the strength of hydrogen bonds with the kinase and contribute to selectivity.
Experimental Corner: Protocols for Determining Kinase Inhibitor Selectivity
To build a robust understanding of an inhibitor's selectivity, a tiered approach employing a variety of biochemical and cell-based assays is essential. Here, we provide an overview of commonly used experimental protocols.
Biochemical Assays: The First Line of Assessment
These assays utilize purified recombinant kinases to directly measure the inhibitory activity of a compound.
1. The HotSpot™ Radiometric Assay
This is considered a gold-standard method for its direct measurement of kinase activity.
Principle: This assay measures the transfer of a radiolabeled phosphate (from ³³P-ATP) to a specific substrate by the kinase. A decrease in the radioactive signal in the presence of an inhibitor indicates its potency.
Step-by-Step Protocol:
-
Reaction Mix Preparation: Prepare a reaction buffer containing 20 mM Hepes (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and other necessary cofactors[4].
-
Kinase and Substrate Addition: Add the specific kinase and its corresponding substrate to the reaction mix[4][5].
-
Compound Incubation: Introduce the test compound (dissolved in DMSO) to the reaction mix and incubate for approximately 20 minutes[4].
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of unlabeled ATP and ³³P-ATP[4][5].
-
Reaction Quenching and Detection: After a set incubation time, stop the reaction and spot the mixture onto a filter membrane. The phosphorylated substrate is captured on the filter, and the amount of incorporated radioactivity is quantified using a scintillation counter[6].
Caption: HotSpot™ Radiometric Assay Workflow.
2. LanthaScreen™ TR-FRET Assay
This is a robust, high-throughput fluorescence-based assay.
Principle: This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding of a fluorescently labeled antibody to a phosphorylated substrate. Inhibition of the kinase reduces substrate phosphorylation, leading to a decrease in the FRET signal.
Step-by-Step Protocol:
-
Kinase Reaction:
-
Detection:
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission ratio of the acceptor and donor fluorophores[9].
Caption: LanthaScreen™ TR-FRET Assay Workflow.
Large-Scale Selectivity Profiling: A Global View of Inhibition
To gain a comprehensive understanding of an inhibitor's selectivity, it is often screened against a large panel of kinases.
KINOMEscan™
Principle: This is a binding assay, not an activity assay. It measures the ability of a test compound to compete with an immobilized, broad-spectrum kinase inhibitor for binding to a large number of kinases. The amount of kinase bound to the solid support is quantified by qPCR of a DNA tag fused to each kinase[10].
Key Advantages:
-
Provides a broad view of the kinome-wide selectivity.
-
Can identify both ATP-competitive and allosteric inhibitors.
-
Does not require the development of specific substrates for each kinase.
Cell-Based Assays: Assessing Target Engagement in a Biological Context
Ultimately, an inhibitor must be effective in a cellular environment. Cell-based assays are critical for confirming on-target activity and assessing the overall cellular response.
Western Blotting for Phospho-Protein Levels:
Principle: This technique is used to measure the phosphorylation status of a kinase's downstream substrate. A reduction in the phosphorylated substrate in the presence of the inhibitor indicates target engagement and pathway inhibition.
Step-by-Step Protocol:
-
Cell Treatment: Treat cultured cells with the kinase inhibitor at various concentrations for a specified time.
-
Cell Lysis: Lyse the cells to release their protein content.
-
Protein Quantification: Determine the total protein concentration in each lysate.
-
SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target substrate.
-
Wash and then incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Normalization: Re-probe the membrane with an antibody for the total (phosphorylated and unphosphorylated) protein to normalize for loading differences.
Conclusion: A Path to Precision Therapeutics
The this compound scaffold represents a valuable starting point for the development of potent and selective kinase inhibitors. By leveraging the synthetic tractability of this core and employing a rigorous cascade of biochemical and cellular assays, researchers can effectively navigate the complex landscape of the human kinome. The insights gained from comprehensive selectivity profiling are instrumental in guiding the optimization of lead compounds, ultimately paving the way for the discovery of safer and more effective targeted therapies.
References
- 1. Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Indazolylpyrazolopyrimidine as highly potent B-Raf inhibitors with in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - KR [thermofisher.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. chayon.co.kr [chayon.co.kr]
A Comparative Guide to 2-Chloro-4-(dimethylamino)-5-fluoropyrimidine Derivatives in Kinase Inhibition
For drug development professionals, medicinal chemists, and researchers in oncology, the pyrimidine scaffold remains a cornerstone of kinase inhibitor design. Its versatile nature allows for multi-point substitution, enabling fine-tuning of potency, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of derivatives originating from the highly valuable starting material, 2-Chloro-4-(dimethylamino)-5-fluoropyrimidine. We will delve into the rationale behind derivatization, compare the biological performance of key analogs with supporting data, and provide detailed experimental protocols for their evaluation.
The this compound Scaffold: A Privileged Starting Point
The core structure of this compound presents a strategic combination of features for elaboration into potent kinase inhibitors.
-
The 2-Chloro Position: This is the primary site for synthetic modification. The chlorine atom is an excellent leaving group, susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of a wide array of functional groups, most notably amine derivatives, to probe the ATP-binding site of kinases.
-
The 4-Dimethylamino Group: This group often serves as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region. Its presence is crucial for anchoring the inhibitor within the active site.
-
The 5-Fluoro Group: The small, highly electronegative fluorine atom can significantly modulate the pKa of the pyrimidine ring, influence binding affinity through favorable electrostatic interactions, and improve metabolic stability and membrane permeability.
The strategic goal is to replace the 2-chloro group with moieties that can extend into specific pockets of the kinase active site, thereby enhancing potency and achieving selectivity against other kinases.
Comparative Analysis: The Impact of C2-Substitutions on Biological Activity
While direct, side-by-side comparisons of diverse C2-substituents (e.g., chloro vs. anilino vs. alkoxy) on the 4-(dimethylamino)-5-fluoropyrimidine core are not extensively documented in a single study, we can synthesize a robust analysis by examining closely related series. A pivotal study by researchers at Yeungnam University provides an excellent case study on 2,4-dianilino-5-fluoropyrimidine derivatives as Anaplastic Lymphoma Kinase (ALK) inhibitors, which serves as our primary data set for comparison.[1]
ALK is a receptor tyrosine kinase whose aberrant activation is a key driver in several cancers, including non-small cell lung cancer (NSCLC). The following data compares derivatives where the 2-chloro position has been substituted with various anilino groups.
Structure-Activity Relationship (SAR) of 2-Anilino Derivatives
The substitution of the 2-chloro atom with anilino moieties allows for exploration of the solvent-front region of the ALK active site. The following table summarizes the inhibitory activities of key derivatives.[1]
| Compound ID | C2-Anilino Substituent | C4-Anilino Substituent | ALK IC50 (nM) | H3122 Cell Viability IC50 (nM) |
| Crizotinib | (Reference) | (Reference) | 21 | 150 |
| 6a | 2,4-dichloro-5-methoxyphenyl | 2,4-dichloro-5-methoxyphenyl | 23 | 200 |
| 6d | 2,4-dichloro-5-methoxyphenyl | 2-chloro-4-(1-methyl-1H-pyrazol-4-yl)phenyl | 15 | 110 |
| 6f | 2,4-dichloro-5-methoxyphenyl | 2-chloro-4-(1-methyl-1H-pyrazol-3-yl)phenyl | 13 | 25 |
| 6i | 2,4-dichloro-5-methoxyphenyl | 2-chloro-4-(piperidin-4-yl)phenyl | 16 | 120 |
Data synthesized from Bioorganic & Medicinal Chemistry Letters, 2017, 27(1), 16-21.[1]
Analysis of Performance:
-
Baseline Activity: The parent compound 6a , with identical substitutions at the C2 and C4 positions, demonstrates good ALK inhibition (IC50 = 23 nM), comparable to the reference drug Crizotinib.[1] This establishes the 2,4-dianilino-5-fluoropyrimidine scaffold as a potent ALK-inhibiting chemotype.
-
Impact of C4-Anilino Modification: The primary driver for improved potency in this series comes from modifications to the C4-anilino group, which is expected to extend deeper into the kinase pocket. However, the nature of the C2-substituent is critical for maintaining the overall binding affinity.
-
Superior Cellular Potency: Compound 6f emerges as the most potent derivative in a cellular context (H3122 cell line, which harbors an ALK fusion gene), with an IC50 of 25 nM. This is a six-fold improvement over Crizotinib.[1] The introduction of the 1-methyl-1H-pyrazol-3-yl group at the C4-anilino moiety, combined with the 2,4-dichloro-5-methoxyphenyl group at C2, provides an optimal combination for both enzymatic inhibition and cellular efficacy. This highlights the importance of the C2-substituent in contributing to favorable physicochemical properties required for cellular activity.
-
Causality of Experimental Choices: The selection of anilino derivatives for substitution at the C2 position is a classic strategy in kinase inhibitor design. This moiety is large enough to form productive van der Waals interactions and can be easily functionalized to tune properties like solubility and polarity. The specific choice of a 2,4-dichloro-5-methoxyphenyl group in the lead compounds suggests a balance between steric bulk and electronic properties that is favorable for ALK binding.
Experimental Protocols: A Self-Validating System
To ensure the trustworthiness and reproducibility of the comparative data, standardized and well-validated experimental protocols are essential. Below are detailed methodologies for the key assays used to characterize these pyrimidine derivatives.
Protocol for In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies kinase activity by measuring the amount of ADP produced in the phosphorylation reaction. It is a robust, high-throughput method for determining the IC50 values of inhibitors.
Materials:
-
Recombinant Kinase (e.g., ALK, CDK9)
-
Kinase-specific substrate peptide
-
ATP solution
-
Test Compounds (derivatives of this compound)
-
Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 96-well or 384-well plates
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of each test compound in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations for IC50 determination.
-
Kinase Reaction Setup:
-
In a 96-well plate, add 2.5 µL of the serially diluted compound or a DMSO vehicle control to the appropriate wells.
-
Add 2.5 µL of the kinase enzyme solution to each well.
-
Incubate the plate for 10 minutes at room temperature. This pre-incubation allows the inhibitor to bind to the kinase before the reaction is initiated.
-
-
Initiation of Kinase Reaction:
-
Prepare a substrate/ATP mixture in the kinase assay buffer. The optimal concentrations should be determined empirically, but a starting point is often the Km value of ATP for the specific kinase.
-
Add 5 µL of the substrate/ATP mixture to each well to start the reaction.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes any remaining unconsumed ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP back to ATP, which then drives a luciferase/luciferin reaction.
-
Incubate for 30 minutes at room temperature to allow the luminescent signal to develop and stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data using a sigmoidal dose-response (variable slope) equation in a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.
-
Protocol for Cell Viability (MTT) Assay
The MTT assay is a colorimetric method used to assess the cytotoxic or anti-proliferative effects of compounds on cancer cell lines. It measures the metabolic activity of cells, which is an indicator of cell viability.[1][2]
Materials:
-
Cancer cell line (e.g., H3122 for ALK, MCF-7 for general cytotoxicity)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test Compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest and count cells. Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.01 to 100 µM). Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate the plate for 48 to 72 hours.
-
-
MTT Incubation:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[2]
-
-
Formazan Solubilization:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the logarithm of compound concentration and determine the IC50 value using non-linear regression analysis.
-
Visualizing Experimental Logic and Pathways
To better understand the workflow and the underlying biological rationale, the following diagrams illustrate the key processes.
Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.
Caption: Simplified signaling pathway illustrating kinase inhibition.
Conclusion and Future Directions
The this compound scaffold is a highly effective starting point for the development of potent kinase inhibitors. As demonstrated by the analysis of 2,4-dianilino-5-fluoropyrimidine derivatives, strategic substitution at the C2 position, in concert with modifications at other points on the pyrimidine core, can lead to compounds with superior enzymatic and cellular potency compared to established drugs like Crizotinib.[1]
The key takeaway for researchers is the critical interplay between the different substituents. While a hinge-binding group at C4 is often essential, the C2 moiety plays a vital role in optimizing interactions in the solvent-front region and conferring drug-like properties necessary for cellular activity. Future work should focus on exploring a broader range of C2-substituents beyond anilino groups, such as small, flexible alkoxy- or alkylamino-based linkers, to probe different kinase conformations and potentially uncover novel selectivity profiles. The robust and validated protocols provided herein offer a clear path for the rigorous evaluation of these next-generation pyrimidine derivatives.
References
- 1. Novel 2,4-dianilino-5-fluoropyrimidine derivatives possessing ALK inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. WO2019177375A1 - 2, 4, 5-substituted pyrimidine derivatives, method for preparing same, and pharmaceutical composition for preventing or treating cancer comprising same as active ingredient - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to Validating the Mechanism of Action of 2-Chloro-4-(dimethylamino)-5-fluoropyrimidine Compounds
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, pyrimidine derivatives are a cornerstone, recognized for their vast therapeutic potential across oncology, virology, and immunology.[1][2][3][4][5] The 2-Chloro-4-(dimethylamino)-5-fluoropyrimidine scaffold, in particular, represents a promising chemical starting point for developing targeted therapies, most notably kinase inhibitors. However, synthesizing a novel compound is merely the first step. The true scientific rigor lies in unequivocally proving how it works.
This guide provides a comprehensive, experience-driven framework for validating the mechanism of action (MoA) of this specific compound class. We will move beyond rote protocols to explain the causal logic behind each experimental choice, ensuring a self-validating workflow that builds a robust, data-driven narrative for your compound. Our focus will be on a hypothetical compound from this class, "Cmpd-X," designed as a kinase inhibitor.
The Central Challenge: From Hypothesis to Proof
The core task of MoA validation is to systematically confirm that a molecule's desired biological effect is achieved through the intended molecular interaction.[6][7] For Cmpd-X, our hypothesis is that it inhibits a specific kinase, let's say "Kinase-Y," leading to the blockade of a downstream signaling pathway and ultimately causing cancer cell death.
To validate this, we must construct a chain of evidence that directly links the compound to its target, the target to the pathway, and the pathway to the cellular phenotype.
Experimental Validation Workflow: A Multi-Pillar Approach
A credible MoA validation rests on three pillars: direct biochemical interaction, target engagement within a cellular context, and the resulting cellular-phenotypic consequences. This workflow ensures that observations are not artifactual and are relevant to a biological system.
Caption: A multi-pillar workflow for robust MoA validation.
Pillar 1: Direct Target Interaction (Biochemical & Biophysical Validation)
Before assessing cellular effects, you must prove that Cmpd-X directly interacts with its purified, isolated target, Kinase-Y. This step rules out indirect effects and confirms the fundamental hypothesis.
Experiment 1A: In Vitro Kinase Activity Assay
Causality: The purpose here is to measure the functional consequence of the compound on the enzyme's activity.[8] We are asking: Does Cmpd-X inhibit Kinase-Y from phosphorylating its substrate? A common and robust method is a luminescence-based assay that quantifies ATP consumption.
Comparative Product: We will compare Cmpd-X to "Reference Inhibitor," a well-characterized, potent inhibitor of Kinase-Y.
| Compound | Target | Assay Type | IC50 (nM) |
| Cmpd-X | Kinase-Y | Kinase Glo® | 15 |
| Reference Inhibitor | Kinase-Y | Kinase Glo® | 5 |
| Cmpd-X | Kinase-Z | Kinase Glo® | >10,000 |
| Vehicle (DMSO) | Kinase-Y | Kinase Glo® | No effect |
This data demonstrates that Cmpd-X is a potent inhibitor of Kinase-Y and is selective over a related kinase, Kinase-Z.
Experiment 1B: Biophysical Binding Assay (e.g., Surface Plasmon Resonance - SPR)
Causality: While an activity assay shows a functional outcome, a biophysical assay provides direct evidence of physical binding.[9] This is critical for confirming the MoA and can reveal important binding kinetics (on/off rates).
| Compound | Target | KD (nM) | kon (1/Ms) | koff (1/s) |
| Cmpd-X | Kinase-Y | 12 | 2.5 x 105 | 3.0 x 10-3 |
| Reference Inhibitor | Kinase-Y | 4 | 5.0 x 105 | 2.0 x 10-3 |
This data confirms a direct, high-affinity interaction between Cmpd-X and Kinase-Y, corroborating the IC50 data from the activity assay.
Pillar 2: Cellular Target Engagement
Demonstrating that your compound can hit its target in the complex milieu of a living cell is a crucial step. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[10][11][12][13][14]
Experiment 2: Cellular Thermal Shift Assay (CETSA)
Causality: CETSA operates on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound by a ligand.[13] By heating intact cells treated with Cmpd-X and measuring the amount of soluble Kinase-Y remaining, we can directly confirm target engagement in a physiological context.[10][12]
Caption: The experimental workflow for a Cellular Thermal Shift Assay (CETSA).
Data Interpretation: A successful CETSA experiment will show a rightward shift in the melting curve for Kinase-Y in Cmpd-X-treated cells compared to vehicle-treated cells, indicating thermal stabilization and thus, target engagement.
Pillar 3: Cellular and Phenotypic Response
Finally, we must connect target engagement to the intended biological outcome. This involves assessing the immediate downstream signaling effects and the ultimate cellular phenotype.
Experiment 3: Downstream Pathway Analysis (Western Blot)
Causality: If Cmpd-X inhibits Kinase-Y, then the phosphorylation of Kinase-Y's direct substrate ("Substrate-P") should decrease in a dose-dependent manner. Western blotting is the gold-standard technique for visualizing this change.[15][16]
Protocol Integrity: It is crucial to probe for both the phosphorylated form (p-Substrate) and the total protein (Total Substrate) to ensure that changes in the phospho-signal are due to inhibited kinase activity, not a decrease in the overall protein level.[17] Using a blocking agent like Bovine Serum Albumin (BSA) instead of milk is often recommended for phospho-antibodies to reduce background noise.[15]
| Treatment | p-Substrate (Relative Density) | Total Substrate (Relative Density) |
| Vehicle (DMSO) | 1.00 | 1.00 |
| Cmpd-X (10 nM) | 0.65 | 0.98 |
| Cmpd-X (100 nM) | 0.15 | 1.01 |
| Cmpd-X (1000 nM) | 0.05 | 0.99 |
| Reference Inhibitor (50 nM) | 0.10 | 1.02 |
This data provides strong evidence that Cmpd-X engages and inhibits Kinase-Y in cells, leading to a functional blockade of its downstream signaling pathway.
Experiment 4: Cell Viability Assay
Causality: The ultimate goal of an anti-cancer compound is to kill cancer cells. A cell viability assay measures the metabolic activity of a cell population, which serves as a proxy for cell health and proliferation.[18] We will compare Cmpd-X to a standard-of-care chemotherapy agent with a different MoA, such as 5-Fluorouracil (5-FU), a pyrimidine analog that inhibits thymidylate synthase.[19][20][21]
Methodological Choice: Assays like MTT or resazurin are commonly used.[18][22] Resazurin offers the advantage of being a fluorescent, non-lytic assay, allowing for kinetic monitoring if desired.[22][23][24]
| Compound | MoA | Cell Line | GI50 (nM) |
| Cmpd-X | Kinase-Y Inhibition | HCT116 | 50 |
| Reference Inhibitor | Kinase-Y Inhibition | HCT116 | 20 |
| 5-Fluorouracil | Thymidylate Synthase Inhibitor | HCT116 | 2500 |
This data connects the entire mechanistic pathway—from biochemical inhibition to cellular signaling blockade—to a relevant anti-proliferative phenotype, and demonstrates superior potency compared to a standard chemotherapy agent in this cell line.
Synthesizing the Evidence: A Coherent Mechanistic Narrative
By following this multi-pillar approach, we have constructed a logical and self-validating argument for the mechanism of action of Cmpd-X:
-
Direct Interaction: Cmpd-X potently and selectively inhibits purified Kinase-Y (Pillar 1).
-
Cellular Engagement: Cmpd-X enters the cell and physically binds to Kinase-Y, stabilizing it against denaturation (Pillar 2).
-
Functional Consequence: This engagement leads to a dose-dependent decrease in the phosphorylation of Kinase-Y's downstream substrate (Pillar 3).
-
Phenotypic Outcome: The inhibition of this signaling pathway results in potent cancer cell killing (Pillar 3).
This rigorous, evidence-based approach provides the confidence needed to advance a compound through the drug discovery pipeline. It transforms a molecule from a mere chemical entity into a validated therapeutic candidate with a well-defined mechanism of action.
Detailed Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Plate cells (e.g., HCT116) and grow to ~80% confluency. Treat cells with various concentrations of Cmpd-X or vehicle (DMSO) for 1 hour at 37°C.
-
Heating Step: After treatment, wash cells with PBS and then heat the intact cells in PBS across a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.[13]
-
Lysis: Lyse the cells via freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen followed by a 25°C water bath).
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated protein aggregates (pellet).[12]
-
Quantification: Collect the supernatant and quantify the amount of soluble Kinase-Y using Western Blot or ELISA.
Protocol 2: Phospho-Protein Western Blot
-
Sample Preparation: Treat cells with Cmpd-X for the desired time. Lyse cells on ice in RIPA buffer supplemented with protease and, critically, phosphatase inhibitors to preserve phosphorylation states.[15]
-
Electrophoresis: Denature protein lysates in SDS-PAGE sample buffer by heating at 95°C for 5 minutes. Separate proteins by molecular weight on a polyacrylamide gel.[15]
-
Transfer: Transfer the separated proteins from the gel to a PVDF membrane. Confirm transfer efficiency with Ponceau S staining.[15]
-
Blocking & Antibody Incubation: Block the membrane for 1 hour at room temperature with 5% BSA in TBST to prevent non-specific antibody binding.[15] Incubate with primary antibodies (e.g., rabbit anti-p-Substrate and mouse anti-Total Substrate) overnight at 4°C.
-
Detection: Wash the membrane with TBST. Incubate with HRP-conjugated secondary antibodies for 1 hour. Detect signal using an enhanced chemiluminescence (ECL) substrate. Quantify band density using appropriate software.
Protocol 3: Resazurin Cell Viability Assay
-
Cell Plating: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of Cmpd-X, a reference compound, and vehicle control for 72 hours.
-
Reagent Addition: Add resazurin solution to each well (typically 10% of the culture volume) and incubate for 2-4 hours at 37°C.[23]
-
Measurement: Measure fluorescence using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.[23]
-
Data Analysis: Convert fluorescence values to percent viability relative to the vehicle control and plot a dose-response curve to calculate the GI50 (concentration for 50% growth inhibition).
References
- 1. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gsconlinepress.com [gsconlinepress.com]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kinase Activity Assay | Creative Diagnostics [creative-diagnostics.com]
- 9. youtube.com [youtube.com]
- 10. bio-protocol.org [bio-protocol.org]
- 11. benchchem.com [benchchem.com]
- 12. scispace.com [scispace.com]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. annualreviews.org [annualreviews.org]
- 15. researchgate.net [researchgate.net]
- 16. raybiotech.com [raybiotech.com]
- 17. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. PharmGKB summary: fluoropyrimidine pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ClinPGx [clinpgx.org]
- 21. researchgate.net [researchgate.net]
- 22. What is the difference between MTT and resazurin? | AAT Bioquest [aatbio.com]
- 23. blog.quartzy.com [blog.quartzy.com]
- 24. biotium.com [biotium.com]
A Head-to-Head Comparison of Pyrimidine-Based Kinase Inhibitors: A Technical Guide for Researchers
The pyrimidine scaffold is a cornerstone in the design of kinase inhibitors, forming the backbone of numerous FDA-approved drugs that have revolutionized the treatment of cancer and other diseases.[1][2] This privileged structure's ability to mimic the adenine ring of ATP allows for potent and often selective inhibition of protein kinases, critical regulators of cellular processes that are frequently dysregulated in disease.[3][4]
This guide provides an in-depth, head-to-head comparison of five prominent pyrimidine-based kinase inhibitors: Imatinib, Gefitinib, Erlotinib, Osimertinib, and Ruxolitinib. We will delve into their mechanisms of action, compare their performance using preclinical and clinical data, and provide detailed experimental protocols for their evaluation. This objective analysis is intended to equip researchers, scientists, and drug development professionals with the critical information needed to select and utilize these powerful therapeutic agents.
The Rise of Pyrimidine-Based Kinase Inhibitors
Protein kinases are a large family of enzymes that catalyze the phosphorylation of proteins, a fundamental mechanism of signal transduction in cells. Their aberrant activity is a hallmark of many cancers, driving uncontrolled cell proliferation, survival, and metastasis. The development of small molecule kinase inhibitors that compete with ATP for binding to the kinase active site has been a major breakthrough in targeted cancer therapy.[4]
The pyrimidine core has proven to be an exceptionally versatile scaffold for designing such inhibitors.[1][2] Its nitrogen-containing heterocyclic structure can form key hydrogen bonds with the hinge region of the kinase domain, a conserved feature of the ATP-binding pocket.[3] By modifying the substituents on the pyrimidine ring, medicinal chemists can fine-tune the inhibitor's potency, selectivity, and pharmacokinetic properties.
This guide will focus on five exemplary pyrimidine-based inhibitors that target different kinase families and have achieved significant clinical success.
Mechanism of Action: Targeting Key Signaling Pathways
A deep understanding of the molecular mechanism of action is crucial for the rational application of any targeted therapy. Here, we dissect the signaling pathways inhibited by our selected pyrimidine-based drugs.
Imatinib: The Pioneer Targeting BCR-ABL in Chronic Myeloid Leukemia (CML)
Imatinib was a landmark achievement in targeted therapy, transforming the prognosis for patients with Chronic Myeloid Leukemia (CML). Its primary target is the constitutively active BCR-ABL tyrosine kinase, the product of the Philadelphia chromosome translocation that drives CML. Imatinib binds to the ATP-binding site of the BCR-ABL kinase domain, locking it in an inactive conformation and preventing the phosphorylation of its downstream substrates. This inhibition of BCR-ABL signaling blocks the pro-proliferative and anti-apoptotic signals, leading to the apoptosis of CML cells.
Diagram 1: Simplified Imatinib Mechanism of Action in CML
Caption: Imatinib competitively inhibits ATP binding to the BCR-ABL kinase, blocking downstream signaling and cell proliferation.
Gefitinib and Erlotinib: First-Generation EGFR Inhibitors in Non-Small Cell Lung Cancer (NSCLC)
Gefitinib and Erlotinib are first-generation, reversible inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[5] In certain cancers, particularly Non-Small Cell Lung Cancer (NSCLC), activating mutations in the EGFR gene lead to its constitutive activation, driving tumor growth. Gefitinib and Erlotinib competitively bind to the ATP-binding site of the EGFR kinase domain, preventing its autophosphorylation and the activation of downstream signaling pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[5] This leads to cell cycle arrest and apoptosis in EGFR-dependent tumor cells.
Diagram 2: Mechanism of First-Generation EGFR Inhibition
References
- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Strategic Advantage of 2-Chloro-4-(dimethylamino)-5-fluoropyrimidine in Modern Drug Discovery: A Comparative Benchmarking Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the selection of a core scaffold is a pivotal decision that profoundly influences the trajectory of a drug discovery program. An ideal scaffold should offer a combination of synthetic tractability, favorable physicochemical properties, and a versatile vector space for structural modifications to optimize potency, selectivity, and pharmacokinetic parameters. Among the privileged heterocyclic scaffolds, the pyrimidine core has long been a mainstay, forming the foundation of numerous approved drugs.[1] This guide provides an in-depth comparative analysis of a particularly interesting and strategically substituted pyrimidine: 2-Chloro-4-(dimethylamino)-5-fluoropyrimidine .
We will benchmark this scaffold against other commonly employed heterocyclic systems, supported by experimental data and field-proven insights. This analysis is designed to equip researchers and drug development professionals with the necessary information to make informed decisions in scaffold selection and lead optimization.
Profiling the this compound Scaffold: A Multifaceted Asset
The this compound scaffold is a testament to the power of strategic substitution in fine-tuning the properties of a core structure. Each substituent plays a distinct and often synergistic role in modulating the scaffold's reactivity, biological activity, and drug-like properties.
-
The Pyrimidine Core: As a fundamental heterocycle, the pyrimidine ring is a well-established pharmacophore, particularly in the realm of kinase inhibition.[2] Its nitrogen atoms can act as hydrogen bond acceptors, mimicking the adenine core of ATP and enabling effective binding to the hinge region of kinase active sites.
-
The 2-Chloro Substituent: The chlorine atom at the 2-position is a key functional handle. It serves as a leaving group for nucleophilic aromatic substitution (SNAr) reactions, providing a convenient and versatile point for introducing a wide range of substituents to explore the chemical space and optimize target engagement.[3] This reactivity is crucial for library synthesis and structure-activity relationship (SAR) studies.
-
The 4-Dimethylamino Group: The dimethylamino group at the 4-position is a strong electron-donating group. This influences the electronic properties of the pyrimidine ring, potentially modulating the reactivity of the 2-chloro group and influencing the pKa of the molecule. Furthermore, the dimethylamino moiety can participate in hydrogen bonding or salt bridge formation with the target protein, contributing to binding affinity.
-
The 5-Fluoro Substituent: The fluorine atom at the 5-position offers several advantages. Its small size allows it to act as a bioisostere for a hydrogen atom, minimizing steric hindrance.[4] However, its high electronegativity can significantly impact the electronic distribution of the ring, potentially enhancing binding affinity through favorable electrostatic interactions. Moreover, the C-F bond is metabolically stable, and its introduction can block sites of oxidative metabolism, thereby improving the pharmacokinetic profile of the resulting drug candidates.[4]
Comparative Benchmarking: Performance Against Alternative Scaffolds
The true value of a scaffold is best understood through a comparative lens. Here, we benchmark the this compound scaffold against other prominent heterocyclic systems in the context of kinase inhibition, a therapeutic area where these scaffolds are frequently employed.
Pyrimidine vs. Quinazoline: A Tale of Two Kinase Hinge Binders
The quinazoline scaffold is another highly successful core in kinase inhibitor design, with several approved drugs to its name.[2] A comparative analysis reveals the nuanced differences between these two scaffolds.
| Feature | Pyrimidine Scaffold | Quinazoline Scaffold |
| Core Structure | Single six-membered ring with two nitrogen atoms | Fused pyrimidine and benzene rings |
| Flexibility | Generally more conformational flexibility | More rigid and planar |
| Solubility | Often higher due to lower molecular weight and fewer aromatic rings | Can be lower, requiring careful substituent selection |
| Hinge Binding | Excellent hinge-binding capabilities | Potent hinge-binding, often with additional hydrophobic interactions from the fused benzene ring |
| Prominent Examples | Imatinib (contains a pyrimidine moiety), Osimertinib | Gefitinib, Erlotinib, Afatinib |
Table 1: At-a-Glance Comparison of Pyrimidine and Quinazoline Scaffolds.
A key area of competition is in the development of Epidermal Growth Factor Receptor (EGFR) inhibitors. While first-generation EGFR inhibitors like the quinazoline-based erlotinib were groundbreaking, the third-generation pyrimidine-based osimertinib has demonstrated superior efficacy, particularly against resistant mutations.[5]
| Parameter | Osimertinib (Pyrimidine) | Erlotinib (Quinazoline) |
| Biochemical IC50 (EGFR T790M) | ~1 nM | ~200 nM |
| Biochemical IC50 (EGFR L858R) | ~1 nM | ~2 nM |
| Cellular IC50 (H1975, L858R/T790M) | ~15 nM | ~500 nM |
Table 2: Comparative Efficacy of Osimertinib and Erlotinib against EGFR mutants.[5] (Data is illustrative and sourced from comparative studies).
This highlights the potential of the pyrimidine scaffold to be tailored for high potency and selectivity against specific mutant forms of kinases.
Fused Pyrimidines: Expanding the Chemical Space
Fusing a second ring to the pyrimidine core, such as in purines or pyrazolo[3,4-d]pyrimidines, can offer additional interaction points with the target protein and modulate the scaffold's properties.
| Feature | This compound | Pyrazolo[3,4-d]pyrimidine |
| Core Structure | Monocyclic pyrimidine | Bicyclic fused pyrazole and pyrimidine rings |
| Synthetic Complexity | Generally lower | Can be higher depending on the desired substitution pattern |
| Target Interactions | Primarily hinge-binding | Hinge-binding with potential for additional interactions from the pyrazole ring |
| Bioisosterism | Bioisostere of the adenine core of ATP | Also a well-established bioisostere of adenine |
Table 3: Comparison with a Fused Pyrimidine Scaffold.
The pyrazolo[3,4-d]pyrimidine scaffold is a well-established "hinge-binding" motif, mimicking the adenine core of ATP.[5] While offering a rigid framework, the synthesis of elaborately substituted pyrazolo[3,4-d]pyrimidines can be more challenging than for the more synthetically tractable this compound.
Experimental Protocols: A Guide to Benchmarking
To facilitate the direct comparison of scaffolds, standardized and robust experimental protocols are essential. Below are detailed methodologies for key assays in the evaluation of kinase inhibitors.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Materials:
-
Kinase of interest
-
Kinase substrate peptide
-
ATP
-
Test compounds (dissolved in DMSO)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well or 384-well plates
Protocol:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.
-
Kinase Reaction: a. In a 96-well plate, add 2.5 µL of the serially diluted test compound or DMSO control to each well. b. Add 2.5 µL of the kinase to each well. c. Incubate for 10 minutes at room temperature to allow for inhibitor-kinase binding. d. Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well. e. Incubate the plate at 30°C for 60 minutes.
-
ADP Detection: a. Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. b. Incubate for 40 minutes at room temperature. c. Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. d. Incubate for 30 minutes at room temperature.
-
Data Acquisition and Analysis: a. Measure the luminescence of each well using a plate reader. b. Plot the luminescence signal against the logarithm of the inhibitor concentration. c. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Causality Behind Experimental Choices: The ADP-Glo™ assay is chosen for its high sensitivity and broad applicability across different kinases. The pre-incubation step ensures that the inhibitor has sufficient time to bind to the kinase before the start of the enzymatic reaction, which is crucial for obtaining accurate IC50 values for slow-binding inhibitors.
Cellular Proliferation Assay
This assay determines the effect of a compound on the growth of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., A549, HCT116)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds (dissolved in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar
-
96-well clear-bottom cell culture plates
Protocol:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Add serial dilutions of the test compounds to the wells. Include a DMSO control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Measurement: a. Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. b. Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions. c. Mix the contents of the wells on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition and Analysis: a. Measure the luminescence of each well using a plate reader. b. Calculate the percentage of cell viability relative to the DMSO control. c. Plot the percentage of viability against the logarithm of the compound concentration and determine the GI50 (concentration for 50% growth inhibition).
Trustworthiness of the Protocol: The CellTiter-Glo® assay measures ATP levels, which is a direct indicator of metabolically active cells. This provides a reliable and sensitive measure of cell viability. The 72-hour incubation period allows for multiple cell doublings, providing a robust window to observe the anti-proliferative effects of the compounds.
Visualizing the Concepts: Diagrams for Clarity
To further elucidate the concepts discussed, the following diagrams are provided.
Caption: A streamlined workflow for the biochemical and cellular evaluation of kinase inhibitors.
Caption: Conceptual relationship between the pyrimidine scaffold and its common alternatives in drug design.
Caption: Simplified representation of the EGFR signaling pathway, a common target for pyrimidine-based inhibitors.
Conclusion: A Privileged Scaffold for Modern Challenges
The this compound scaffold represents a highly versatile and strategically designed starting point for medicinal chemistry campaigns. Its inherent properties, including a tractable synthetic handle, favorable electronic modulation by the dimethylamino and fluoro groups, and the proven track record of the pyrimidine core, make it a compelling choice for the development of novel therapeutics, particularly in the competitive field of kinase inhibition.
While direct head-to-head comparisons with a wide array of other scaffolds are not always available in the public domain, the principles of medicinal chemistry and the existing data on analogous compounds strongly support the utility of this scaffold. By providing a solid foundation for hinge-binding and ample opportunities for SAR exploration, the this compound scaffold is well-positioned to contribute to the discovery of the next generation of targeted therapies. This guide serves as a foundational resource to aid researchers in leveraging the strategic advantages of this and other privileged scaffolds in their quest for innovative medicines.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis and structure-activity relationship studies of novel macrocyclic 2,4-diaminopyrimidines as HPK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. japsonline.com [japsonline.com]
- 4. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities | MDPI [mdpi.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
A Comparative Guide to the Structure-Activity Relationships of 2-Chloro-4-(dimethylamino)-5-fluoropyrimidine Analogs in Anticancer Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrimidine Scaffold as a Privileged Structure in Oncology
The pyrimidine ring is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds, including several clinically approved anticancer agents.[1][2] Its ability to mimic endogenous nucleobases allows for interference in critical cellular processes, such as DNA and RNA synthesis, making it a privileged scaffold for the development of antimetabolites.[3] The 2,4,5-substituted pyrimidine framework, in particular, has proven to be a versatile template for designing potent and selective inhibitors of various protein kinases, which are key regulators of cell signaling pathways often dysregulated in cancer.[1][4][5]
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a specific class of pyrimidine derivatives: 2-Chloro-4-(dimethylamino)-5-fluoropyrimidine analogs. By systematically exploring the impact of structural modifications on their biological activity, we aim to provide a valuable resource for researchers engaged in the rational design of novel anticancer therapeutics.
The this compound Core: A Starting Point for Optimization
The parent compound, this compound, presents a unique combination of substituents that contribute to its potential as a drug lead. The chlorine atom at the 2-position serves as a crucial leaving group for nucleophilic substitution, enabling the synthesis of diverse analog libraries. The fluorine atom at the 5-position can enhance binding affinity and metabolic stability, while the dimethylamino group at the 4-position is a key determinant of the molecule's interaction with its biological target.
The central hypothesis of SAR studies on this scaffold is that systematic modifications of these substituents will modulate the compound's potency, selectivity, and pharmacokinetic properties. The following sections will delve into the known and extrapolated SAR trends for this class of molecules, drawing comparisons from closely related pyrimidine series where direct data is limited.
Structure-Activity Relationship Analysis
While comprehensive SAR studies focusing specifically on the this compound scaffold are not extensively documented in publicly available literature, we can extrapolate key trends from related series of 2-amino-4-substituted and 2,4,5-trisubstituted pyrimidines. The primary biological endpoint for comparison in these studies is typically the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) against various cancer cell lines.
Impact of Substituents at the 4-Amino Position
The nature of the substituent at the 4-amino position is a critical determinant of biological activity. Studies on related 2-amino-4-chloropyrimidine derivatives have shown that variations at this position significantly impact their anticancer potency.[6]
Key Observations:
-
Small Alkyl Groups: While direct comparisons are limited, the principle of conservative modifications suggests that small alkyl groups on the 4-amino nitrogen, such as in the parent dimethylamino compound, are often a good starting point for maintaining or improving activity.
-
Cyclic Amines: Incorporation of cyclic amines, such as piperazine or piperidine, at the 4-position has been a common strategy in the design of pyrimidine-based inhibitors. The nature of the substituent on the distal nitrogen of the piperazine ring can dramatically influence activity. For instance, in a series of 2-amino-4-chloropyrimidine derivatives, a bromophenyl piperazine moiety at the 4-position exhibited the highest anticancer activity against HCT116 and MCF7 cell lines.[6]
-
Aromatic Amines: The introduction of anilino groups at the 4-position has also been explored, leading to potent kinase inhibitors.[7] The substitution pattern on the phenyl ring is crucial for optimizing interactions within the kinase ATP-binding pocket.
Comparative Data for 2-Amino-4-(substituted)-pyrimidine Analogs
| Compound ID | 4-Position Substituent | HCT116 EC50 (µM)[6] | MCF7 EC50 (µM)[6] |
| 1 | 4-Methylpiperazin-1-yl | 209.17 ± 1.23 | 221.91 ± 1.37 |
| 6 | 4-(4-Bromophenyl)piperazin-1-yl | 89.24 ± 1.36 | 89.37 ± 1.17 |
| Doxorubicin | (Positive Control) | 2.0 | 0.98 |
This table presents data from a study on 2-amino-4-chloropyrimidines to illustrate the impact of the 4-position substituent on anticancer activity.
Role of the 2-Chloro and 5-Fluoro Substituents
-
2-Chloro Group: The chlorine atom at the C2 position is not only a synthetic handle but can also engage in halogen bonding or other interactions within a protein's binding site. Its replacement with other groups would be a key step in lead optimization to modulate potency and selectivity.
-
5-Fluoro Group: The fluorine atom at the C5 position is a common feature in many pyrimidine-based drugs. Its high electronegativity can influence the pKa of the pyrimidine ring and enhance interactions with the target protein. Furthermore, the C-F bond is metabolically stable, which can improve the pharmacokinetic profile of the compound. In a series of 2,4-dianilino-5-fluoropyrimidine derivatives, this substitution pattern led to potent ALK inhibitors.[7]
Likely Biological Target: Protein Kinases
The 2,4-disubstituted pyrimidine scaffold is a well-established "hinge-binding" motif found in numerous kinase inhibitors.[2][8] The nitrogen atoms of the pyrimidine ring form hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for potent inhibition. The substituents at the 2- and 4-positions then project into the ATP-binding pocket, where their interactions determine the inhibitor's potency and selectivity.
Given this precedent, it is highly probable that this compound analogs exert their anticancer effects through the inhibition of one or more protein kinases. The specific kinase(s) targeted would depend on the precise nature of the substituents. For instance, different substitution patterns on the pyrimidine core have led to inhibitors of Aurora kinases, Cyclin-Dependent Kinases (CDKs), and Anaplastic Lymphoma Kinase (ALK).[4][7][9]
Experimental Protocols
To facilitate the comparative evaluation of novel this compound analogs, we provide detailed protocols for key in vitro assays.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This biochemical assay is designed to quantify the inhibitory effect of a compound on the activity of a specific protein kinase.[1]
Principle: The assay measures the amount of ATP remaining in solution after a kinase reaction. A lower ATP level (and thus lower luminescence) corresponds to higher kinase activity, while a higher ATP level (higher luminescence) indicates inhibition.
Materials:
-
Recombinant protein kinase (e.g., a panel of cancer-relevant kinases)
-
Specific peptide substrate for the kinase
-
ATP
-
Kinase assay buffer
-
Test compounds dissolved in DMSO
-
Luminescence-based ATP detection kit (e.g., Kinase-Glo®)
-
White, opaque 384-well plates
-
Luminometer plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.
-
Assay Plate Preparation: Dispense a small volume of the diluted compounds into the wells of the 384-well plate. Include wells with DMSO only as a vehicle control (100% kinase activity) and wells without the kinase enzyme as a background control (0% kinase activity).
-
Kinase Reaction: Prepare a master mix containing the kinase, its substrate, and ATP in the kinase assay buffer.
-
Initiation: Add the kinase reaction master mix to all wells of the assay plate.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Detection: Add the ATP detection reagent to each well to stop the reaction and generate a luminescent signal.
-
Measurement: Read the luminescence on a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Cytotoxicity Assay (MTT Assay)
This assay assesses the effect of a compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.[10][11][12]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay where viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Materials:
-
Cancer cell lines (e.g., HCT116, MCF7)
-
Cell culture medium and supplements
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds for 48-72 hours. Include vehicle-treated cells as a control.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Visualization of Key Concepts
To better illustrate the principles discussed, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pyrimidine-based pyrazoles as cyclin-dependent kinase 2 inhibitors: Design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel 2,4-dianilino-5-fluoropyrimidine derivatives possessing ALK inhibitory activities | Semantic Scholar [semanticscholar.org]
- 8. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. ijprajournal.com [ijprajournal.com]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Chloro-4-(dimethylamino)-5-fluoropyrimidine
As researchers and scientists in the fast-paced world of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents is a daily reality, and a profound understanding of their potential hazards is paramount. This guide provides essential, practical guidance on the appropriate personal protective equipment (PPE) for handling 2-Chloro-4-(dimethylamino)-5-fluoropyrimidine, a halogenated pyrimidine derivative. By moving beyond a simple checklist and delving into the rationale behind each protective measure, we aim to foster a culture of safety that is both intelligent and instinctual.
Understanding the Hazard Profile
-
Skin Corrosive: Causes severe skin burns and eye damage.[1][2][3]
-
Respiratory Irritant: May cause respiratory irritation.[3][5]
The presence of the chloro, fluoro, and amino functional groups on the pyrimidine ring suggests that this compound is reactive and requires stringent handling protocols to prevent exposure.
Core Principles of Chemical Handling
Before detailing specific PPE, it is crucial to establish a foundational approach to handling this and similar chemical compounds. The following workflow illustrates the essential considerations for safe laboratory operations.
Caption: A logical workflow for the safe handling of hazardous chemicals, from preparation to disposal.
Personal Protective Equipment: A Multi-Layered Defense
The selection of appropriate PPE is not a one-size-fits-all approach. It requires careful consideration of the specific tasks being performed and the potential for exposure. The following table outlines the recommended PPE for handling this compound.
| PPE Category | Minimum Requirement | Recommended for High-Risk Operations | Rationale |
| Eye and Face Protection | Safety glasses with side shields | Chemical splash goggles and a face shield | Provides a barrier against splashes and airborne particles. A face shield offers an additional layer of protection for the entire face.[6][7] |
| Hand Protection | Nitrile gloves | Double-gloving with nitrile or neoprene gloves | Protects against skin contact. Double-gloving is recommended for handling highly toxic compounds to minimize the risk of exposure from a single glove failure.[6][7] |
| Body Protection | Flame-resistant lab coat | Chemical-resistant apron over a lab coat | Protects the torso and arms from splashes. An apron provides an additional layer of chemical resistance.[7][8] |
| Respiratory Protection | Not required for small quantities in a certified fume hood | NIOSH-approved respirator with appropriate cartridges | Necessary when engineering controls are insufficient to maintain exposure below permissible limits.[5][8] |
Step-by-Step Guide to PPE Usage and Disposal
1. Donning PPE:
-
Hand Hygiene: Wash and dry hands thoroughly.
-
Inner Gloves: Don the first pair of nitrile gloves, ensuring a snug fit.
-
Lab Coat: Put on a flame-resistant lab coat, fastening it completely.
-
Outer Gloves: Don the second pair of gloves, pulling the cuffs over the sleeves of the lab coat.
-
Eye and Face Protection: Put on safety glasses or goggles, followed by a face shield if necessary.
-
Respirator (if required): Perform a positive and negative pressure seal check to ensure a proper fit.
2. Doffing PPE:
-
Outer Gloves: Remove the outer pair of gloves, turning them inside out as you pull them off to contain any contamination.
-
Face Shield and Goggles: Remove the face shield and goggles from the back of your head to avoid touching the front surfaces.
-
Lab Coat: Unfasten the lab coat and roll it outwards, away from your body, to prevent contaminating your inner clothing.
-
Inner Gloves: Remove the inner pair of gloves using the same inside-out technique.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
Disposal Plan:
All disposable PPE, including gloves and any contaminated wipes or bench paper, should be placed in a designated hazardous waste container.[3] Non-disposable items, such as lab coats and safety glasses, should be decontaminated according to your institution's safety protocols.
Emergency Procedures: A Proactive Approach
In the event of an accidental exposure, immediate and appropriate action is critical.
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[1][3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][3] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][3] |
By adhering to these rigorous safety protocols, researchers can confidently and safely handle this compound and other potent chemical reagents, ensuring that scientific advancement and personal well-being go hand in hand.
References
- 1. downloads.ossila.com [downloads.ossila.com]
- 2. 2-Chloro-5-fluoropyrimidine | C4H2ClFN2 | CID 583466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. colgate.edu [colgate.edu]
- 7. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 8. research.arizona.edu [research.arizona.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
